2-(Methoxymethyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565674 | |
| Record name | 2-(Methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156121-15-2 | |
| Record name | 2-(Methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R)-2-(Methoxymethyl)morpholine CAS number
An In-Depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(Methoxymethyl)morpholine, identified by CAS number 157791-21-4, is a chiral heterocyclic compound belonging to the morpholine class.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the development of therapeutics for the central nervous system (CNS).[3] This technical guide provides a comprehensive overview of (2R)-2-(Methoxymethyl)morpholine, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in drug discovery, supported by visualizations of experimental workflows and conceptual biological pathways.
Introduction
Morpholine is a simple organic heterocycle containing both amine and ether functional groups.[4] This unique combination imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, making the morpholine ring a common building block in the synthesis of pharmaceuticals.[5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Notably, the morpholine moiety is a key component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]
The specific stereoisomer, (2R)-2-(Methoxymethyl)morpholine, offers a chiral scaffold for the development of stereoselective therapeutics. Its structural features make it a valuable intermediate for creating more complex molecules with specific biological targets.
Chemical and Physical Properties
The key physicochemical properties of (2R)-2-(Methoxymethyl)morpholine are summarized below. These values are critical for researchers in designing synthetic routes and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 157791-21-4 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2][8] |
| Appearance | Colorless oil | [1] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |
| LogP (calculated) | -0.3788 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
| SMILES | COC[C@H]1CNCCO1 | [2] |
Synthesis and Experimental Protocols
A general and reliable method for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been documented.[1] The protocol involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in a basic aqueous solution.
Detailed Experimental Protocol
Reaction Scheme: The synthesis proceeds via the nucleophilic opening of the epoxide ring by the amino group of taurine, followed by an intramolecular cyclization under basic conditions to form the morpholine ring.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| (R)-(-)-Epoxypropyl methyl ether | 64491-70-9 | 88.11 |
| 2-Aminoethanesulfonic acid (Taurine) | 107-35-7 | 125.15 |
| Sodium Hydroxide (40% aq. solution) | 1310-73-2 | 40.00 |
| Methanol | 67-56-1 | 32.04 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure: [1]
-
Reaction Setup: A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.
-
Initial Reaction: This solution is added dropwise to a stirred mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.
-
Stirring: The reaction mixture is stirred at 50 °C for 75 minutes.
-
Further Base Addition: An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.
-
Workup - Quenching and Extraction: The solution is cooled to room temperature and diluted with deionized water (76 mL). The aqueous phase is then extracted three times with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(Methoxymethyl)morpholine as a colorless oil (0.121 g, 10% yield).
-
Characterization: The structure of the final product is confirmed by ¹H NMR spectroscopy.[1]
Synthesis Workflow Diagram
Caption: Synthesis Workflow for (2R)-2-(Methoxymethyl)morpholine.
Biological Context and Potential Applications
While specific biological activity data for (2R)-2-(Methoxymethyl)morpholine is not extensively published, the broader class of morpholine-containing compounds has significant therapeutic relevance. The morpholine scaffold is often used by medicinal chemists to:
-
Improve Pharmacokinetic Properties: Enhance solubility, metabolic stability, and absorption.[6]
-
Act as a Pharmacophore: The ring itself can interact with biological targets and is a key feature in molecules designed as kinase inhibitors, receptor antagonists, and enzyme inhibitors.[3][5]
-
Enable CNS Drug Development: The physicochemical properties of morpholine derivatives often allow them to cross the blood-brain barrier, making them valuable for developing drugs targeting CNS disorders.[3]
Given these established roles, (2R)-2-(Methoxymethyl)morpholine serves as a valuable chiral building block for synthesizing novel drug candidates. For instance, it could be incorporated into molecules targeting kinases, which are often implicated in cancer.
Conceptual Signaling Pathway
The diagram below illustrates a hypothetical scenario where a drug candidate incorporating the (2R)-2-(Methoxymethyl)morpholine scaffold acts as a kinase inhibitor to block a cancer-related signaling pathway. This is a conceptual representation based on the known applications of morpholine derivatives in oncology.[3][7]
Caption: Conceptual Pathway for a Morpholine-Based Kinase Inhibitor.
Safety and Handling
(2R)-2-(Methoxymethyl)morpholine should be handled with appropriate laboratory safety precautions. The available safety data is summarized below.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store at 4°C, protected from light. |
Source for all safety data:[2]
Conclusion
(2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis is well-documented, and its physicochemical properties are favorable for incorporation into novel therapeutic agents. While direct biological data on this specific compound is limited, its structural relationship to a wide array of biologically active morpholine derivatives underscores its importance for researchers exploring new treatments for cancer, CNS disorders, and infectious diseases. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their research endeavors.
References
- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-2-(methoxymethyl)morpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
Chiral morpholines are significant structural motifs found in numerous biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. (S)-2-(Methoxymethyl)morpholine is a valuable building block in the synthesis of more complex molecules, where the methoxymethyl group can influence solubility, metabolic stability, and target binding. This guide outlines two primary synthetic strategies for its preparation: de novo synthesis from an acyclic precursor and derivatization of a pre-existing chiral morpholine core.
Synthetic Pathways
Two principal synthetic routes for the preparation of (S)-2-(methoxymethyl)morpholine are detailed below.
Route 1: De Novo Synthesis from Chiral Epoxypropyl Methyl Ether
This approach constructs the morpholine ring from an acyclic chiral starting material, establishing the desired stereochemistry at the C2 position from the outset.
A [label="(S)-(+)-Epoxypropyl\nmethyl ether", fillcolor="#F1F3F4"]; B [label="2-Aminoethanesulfonic acid\n(Taurine)", fillcolor="#F1F3F4"]; C [label="Intermediate Adduct", fillcolor="#F1F3F4"]; D [label="(S)-2-(Methoxymethyl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> C [label="NaOH (aq), Methanol\n50 °C"]; B -> C; C -> D [label="NaOH (aq)\n50 °C"]; }
Caption: De novo synthesis of (S)-2-(Methoxymethyl)morpholine.Route 2: Alkylation of (S)-2-(Hydroxymethyl)morpholine
This widely utilized strategy involves the modification of a commercially available chiral precursor, (S)-2-(hydroxymethyl)morpholine. The synthesis typically proceeds via an N-protected intermediate to ensure selective O-alkylation.
A [label="(S)-2-(Hydroxymethyl)morpholine", fillcolor="#F1F3F4"]; B [label="Boc-anhydride (Boc)2O", fillcolor="#F1F3F4"]; C [label="tert-butyl (S)-2-(hydroxymethyl)\nmorpholine-4-carboxylate", fillcolor="#F1F3F4"]; D [label="Methylating Agent\n(e.g., MeI, DMS)", fillcolor="#F1F3F4"]; E [label="tert-butyl (S)-2-((methoxymethyl))\nmorpholine-4-carboxylate", fillcolor="#F1F3F4"]; F [label="(S)-2-(Methoxymethyl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> C [label="Base (e.g., Et3N)\nDCM"]; B -> C; C -> E [label="Base (e.g., NaH)\nTHF"]; D -> E; E -> F [label="Acid (e.g., TFA, HCl)\nDCM"]; }
Caption: Synthesis via alkylation of a chiral precursor.Experimental Protocols
Protocol for Synthetic Route 1
This protocol is adapted from the synthesis of the (R)-enantiomer. To obtain the (S)-enantiomer, (S)-(+)-epoxypropyl methyl ether should be used as the starting material.
Step 1: Ring Opening of (S)-(+)-Epoxypropyl methyl ether
-
In a reaction vessel, dissolve 2-aminoethanesulfonic acid (taurine) in 40% aqueous sodium hydroxide at 50 °C.
-
Slowly add a solution of (S)-(+)-epoxypropyl methyl ether in methanol dropwise to the taurine solution while maintaining the temperature at 50 °C.
-
Stir the reaction mixture vigorously for 75 minutes at 50 °C.
Step 2: Cyclization to (S)-2-(Methoxymethyl)morpholine
-
To the reaction mixture from Step 1, add an additional volume of 40% aqueous sodium hydroxide.
-
Continue stirring at 50 °C for 20 hours to facilitate the intramolecular cyclization.
-
After the reaction is complete, cool the solution to room temperature and dilute with deionized water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to yield pure (S)-2-(methoxymethyl)morpholine as a colorless oil.
Protocol for Synthetic Route 2
This generalized protocol is based on the common strategy for the synthesis of 2-alkoxymethyl morpholine analogs.[1]
Step 1: N-Boc Protection of (S)-2-(Hydroxymethyl)morpholine
-
Dissolve (S)-2-(hydroxymethyl)morpholine in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (Et3N), to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.
Step 2: O-Methylation of the N-Boc Protected Intermediate
-
Dissolve the N-Boc protected alcohol from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add a methylating agent, for example, methyl iodide (MeI) or dimethyl sulfate (DMS), dropwise.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield tert-butyl (S)-2-((methoxymethyl))morpholine-4-carboxylate.
Step 3: N-Boc Deprotection
-
Dissolve the N-Boc protected product from Step 2 in a solvent such as dichloromethane.
-
Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
If an acid salt is formed, neutralize with a suitable base and extract the free amine into an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product, (S)-2-(methoxymethyl)morpholine.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic routes. Note that specific yields and conditions may vary depending on the scale and specific reagents used.
Table 1: Quantitative Data for Synthetic Route 1
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 & 2 | (S)-(+)-Epoxypropyl methyl ether, Taurine | NaOH (aq) | Methanol, Water | 50 | 21.25 | (S)-2-(Methoxymethyl)morpholine | ~10% (reported for R-enantiomer) |
Note: The reported yield for the analogous synthesis of the (R)-enantiomer is low. Optimization of reaction conditions may be required to improve efficiency.
Table 2: Representative Quantitative Data for Synthetic Route 2
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | (S)-2-(Hydroxymethyl)morpholine | (Boc)₂O, Et₃N | DCM | 0 to RT | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | >95 |
| 2 | N-Boc protected alcohol | NaH, MeI | THF | 0 to RT | tert-butyl (S)-2-((methoxymethyl))morpholine-4-carboxylate | 80-95 |
| 3 | N-Boc protected product | TFA or HCl | DCM | RT | (S)-2-(Methoxymethyl)morpholine | >90 |
Conclusion
This technical guide has detailed two effective synthetic pathways for the preparation of (S)-2-(methoxymethyl)morpholine. The de novo synthesis from a chiral epoxide offers a direct route to the target molecule, while the alkylation of (S)-2-(hydroxymethyl)morpholine provides a versatile and often higher-yielding alternative, particularly given the commercial availability of the starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for analog synthesis. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important chiral building block.
References
An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxymethyl)morpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities. While experimental data for some properties of this specific molecule are limited, this document compiles available information, including computed data and relevant experimental details for its synthesis and analysis.
Chemical and Physical Properties
The physical properties of this compound are summarized below. For context, properties of the parent compound, morpholine, and an isomer, 4-(2-Methoxyethyl)morpholine, are also included where available.
General Properties
| Property | This compound | Morpholine | 4-(2-Methoxyethyl)morpholine |
| CAS Number | 156121-15-2[2] | 110-91-8[3] | 10220-23-2[4] |
| Molecular Formula | C₆H₁₃NO₂[5] | C₄H₉NO[3] | C₇H₁₅NO₂[4] |
| Molecular Weight | 131.17 g/mol [6] | 87.12 g/mol [3] | 145.20 g/mol [4] |
| Physical Form | Colorless oil/liquid[2][7] | Colorless liquid[3] | - |
| Odor | - | Fish-like, ammonia-like[3] | - |
Tabulated Physical Properties
| Property | This compound (Computed/Predicted) | Morpholine (Experimental) | 4-(2-Methoxyethyl)morpholine (Experimental) |
| Boiling Point | Not available | 129 °C[3] | 104-105.8 °C @ 44 Torr[4] |
| Melting/Freezing Point | Not available | -5 °C[3] | - |
| Density | Not available | 1.007 g/cm³[3] | - |
| Water Solubility | Not available | Miscible[3] | - |
| logP (Octanol/Water Partition Coefficient) | -0.7[8] | -1.08[9] | - |
| Topological Polar Surface Area (TPSA) | 30.5 Ų[8] | 21.3 Ų[10] | - |
| Refractive Index | Not available | 1.455[9] | - |
| Viscosity | Not available | 2.20 cP[9] | - |
Experimental Protocols
Synthesis of (2R)-2-(Methoxymethyl)morpholine
The following protocol for the synthesis of (2R)-2-(Methoxymethyl)morpholine is based on documented laboratory procedures.[7]
Materials:
-
(R)-(-)-Epoxypropyl methyl ether
-
2-Aminoethanesulfonic acid (Taurine)
-
40% aqueous sodium hydroxide
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at a reaction temperature of 50 °C.[7]
-
The reaction mixture is stirred at 50 °C for 75 minutes.[7]
-
An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.[7]
-
After the reaction is complete, the solution is cooled to room temperature and diluted with deionized water (76 mL).[7]
-
The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[7]
-
The combined organic phases are dried over anhydrous sodium sulfate.[7]
-
The solvent is removed under reduced pressure.[7]
-
The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.[7]
General Protocol for Physical Property Determination
While specific experimental data for this compound is lacking, the following outlines standard methodologies that would be employed for its characterization.
3.2.1. Determination of Boiling Point: The boiling point of liquid this compound would be determined using a standard method such as that described in OECD Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For small sample volumes, a micro-distillation apparatus could be utilized.
3.2.2. Determination of Density: The density of liquid this compound can be determined using a pycnometer or a digital density meter, following a standard procedure like OECD Guideline 109. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20 °C).
3.2.3. Determination of Water Solubility: The water solubility can be determined using the flask method (OECD Guideline 105). A saturated solution of this compound in water is prepared by stirring an excess amount of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The synthesis protocol for the (2R)-enantiomer provides expected proton NMR chemical shifts.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and confirm its molecular weight. While a specific method for this compound is not published, methods for morpholine analysis can be adapted.[11][12] This would typically involve a capillary GC column with a suitable stationary phase and a mass spectrometer for detection.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of (2R)-2-(Methoxymethyl)morpholine.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathway or biological target. Morpholine derivatives, in general, have been investigated for a wide range of biological activities.[1] Further research would be required to elucidate the specific biological functions, if any, of this compound.
Conclusion
This technical guide provides a summary of the available physical and chemical data for this compound. While there is a lack of experimentally determined physical constants, the provided computed data, along with information on its synthesis and potential analytical methods, serves as a valuable resource for researchers. The morpholine scaffold continues to be of significant interest in drug discovery, and further characterization of derivatives like this compound is warranted.
References
- 1. 141196-39-6|(R)-2-(Methoxymethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. This compound | 156121-15-2 [sigmaaldrich.com]
- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound+ | 156121-15-2 | GGA12115 [biosynth.com]
- 6. 2,3-Bis(methoxymethyl)morpholine | C8H17NO3 | CID 17964082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. morpholine [stenutz.eu]
- 10. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(Methoxymethyl)morpholine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(methoxymethyl)morpholine, a morpholine derivative of interest in synthetic and medicinal chemistry. Due to the scarcity of publicly available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data was generated based on computational models and should be used as a reference for the analysis of experimentally obtained spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| 7 | 3.35 | Singlet (s) | - | -OCH₃ |
| 1, 5 (axial) | 3.80 - 3.90 | Multiplet (m) | - | Morpholine Hₐ |
| 1, 5 (equatorial) | 3.60 - 3.70 | Multiplet (m) | - | Morpholine Hₑ |
| 6 (axial) | 2.85 - 2.95 | Multiplet (m) | - | Morpholine Hₐ |
| 6 (equatorial) | 2.65 - 2.75 | Multiplet (m) | - | Morpholine Hₑ |
| 2 | 3.40 - 3.50 | Multiplet (m) | - | -CH- |
| 3a, 3b | 3.25 - 3.35 | Multiplet (m) | - | -CH₂-O- |
| 4 (NH) | ~1.9 (broad) | Singlet (br s) | - | -NH- |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| 7 | 59.1 | -OCH₃ |
| 3 | 74.5 | -CH₂-O- |
| 2 | 78.2 | -CH- |
| 1, 5 | 67.5 | Morpholine C-O |
| 6 | 46.3 | Morpholine C-N |
Predicted Infrared (IR) Spectral Data
The predicted IR absorption bands for liquid film this compound.
| Wavenumber (cm⁻¹) | Predicted Intensity | Functional Group Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2980 - 2840 | Strong | C-H Asymmetric and Symmetric Stretch (Aliphatic) |
| 1470 - 1440 | Medium | C-H Bend (Scissoring) |
| 1350 - 1250 | Medium - Strong | C-N Stretch (Amine) |
| 1120 - 1080 | Strong | C-O-C Asymmetric Stretch (Ether) |
Predicted Mass Spectrometry (MS) Data
Predicted key fragments for this compound under Electron Impact (EI) ionization.
| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Possible Fragment Identity | Fragmentation Pathway |
| 131 | Low | [M]⁺˙ | Molecular Ion |
| 100 | High | [M - OCH₃]⁺ | Loss of methoxy radical |
| 86 | Medium | [M - CH₂OCH₃]⁺ | α-cleavage, loss of methoxymethyl radical |
| 71 | Medium | [C₄H₉N]⁺˙ | Ring fragmentation |
| 57 | High | [C₃H₇N]⁺˙ | Ring fragmentation |
| 45 | Medium | [CH₂OCH₃]⁺ | Methoxymethyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), DMSO-d₆, D₂O) to the vial. Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.
-
-
¹H NMR Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1.5-5 seconds. For most samples, 8 to 16 scans are sufficient.
-
-
¹³C NMR Acquisition :
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquire the spectrum over a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Apply phase and baseline corrections to obtain the final, interpretable spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr).
-
Sample Preparation (Neat Liquid Film) :
-
Ensure the salt plates are clean and dry by wiping them with a lint-free tissue soaked in a volatile solvent like acetone or isopropanol.
-
Place one to two drops of liquid this compound onto the surface of one salt plate.[1]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[1]
-
-
Spectral Acquisition :
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer capable of Electron Impact (EI) ionization, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Introduction :
-
For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.
-
The sample is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).
-
-
Ionization (Electron Impact - EI) :
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
The excess energy imparted often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing :
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
The peak with the highest m/z is often the molecular ion, which confirms the molecular weight of the compound.
-
The fragmentation pattern provides structural information about the molecule.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity such as this compound.
Caption: A generalized workflow for the synthesis and structural analysis of a chemical compound.
References
Enantiomerically Pure Morpholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of this privileged heterocycle profoundly influences its biological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure morpholines a critical endeavor in modern drug discovery. This technical guide provides an in-depth overview of the core strategies for achieving enantioselective synthesis of morpholines, complete with comparative data, detailed experimental protocols, and visual representations of key synthetic pathways.
Core Synthetic Strategies
The synthesis of enantiomerically pure morpholines can be broadly categorized into several key approaches: asymmetric catalysis, diastereoselective methods, and kinetic resolution. Each strategy offers distinct advantages and is suited for different substitution patterns and starting materials.
Asymmetric Catalysis
Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral morpholines, primarily through the enantioselective hydrogenation of unsaturated precursors or tandem catalytic reactions.
Asymmetric Hydrogenation of Dehydromorpholines: A prominent method involves the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2][3] The use of chiral bisphosphine ligands, such as (R)-SKP, is crucial for achieving high enantioselectivity under mild conditions.[1] This method provides a direct route to the corresponding chiral morpholines with excellent yields and enantiomeric excesses (e.e.).[2][3]
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A powerful one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[4][5][6] This tandem reaction begins with the hydroamination of ether-containing aminoalkyne substrates, catalyzed by a bis(amidate)bis(amido)Ti complex, to form a cyclic imine.[4][5] Subsequent in-situ reduction of the imine using a Noyori-Ikariya catalyst, such as RuCl--INVALID-LINK--, affords the chiral 3-substituted morpholines in good yields and with high enantiomeric excess.[4][5] Mechanistic insights suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the catalyst's ligand are critical for high enantioselectivity.[4][5]
Diastereoselective Synthesis
Diastereoselective methods leverage the influence of existing stereocenters in the starting materials to control the stereochemistry of newly formed centers during the cyclization process.
From Chiral Amino Alcohols: Enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized in a one-pot strategy from chiral amino alcohols.[7] This method involves a tandem aziridine/epoxide ring-opening sequence, where an epoxy alcohol acts as both a nucleophile and an electrophile.[7] Similarly, a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines.[8]
From Vinyl Oxiranes and Amino Alcohols: A versatile one-pot method for the diastereoselective synthesis of substituted morpholines utilizes a sequential Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization of vinyloxiranes and amino alcohols.[9][10] This atom-economic approach, which generates only water as a byproduct, allows for the synthesis of 2,6-, 2,5-, and 2,3-disubstituted, as well as trisubstituted morpholines, with good to excellent yields and diastereoselectivities.[9][10] The choice of solvent and catalyst loading significantly impacts the reaction's efficiency, with FeCl₃ playing a crucial role in the thermodynamic equilibration to favor the more stable cis-diastereoisomer.[9]
Kinetic Resolution
Kinetic resolution is a classical technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[11] This results in an enantioenriched sample of the less reactive enantiomer.[11] While effective, a significant drawback is the theoretical maximum yield of 50% for a single enantiomer.[12]
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) has been developed.[13] In DKR, the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material to the desired enantiomerically pure product.[13][14] This is achieved by combining the kinetic resolution with a racemization catalyst.[12] Chiral hydroxamic acids have been shown to be effective for the kinetic resolution of various N-heterocycles, including morpholines.[15]
Comparative Data of Synthetic Methods
| Method | Substitution Pattern | Key Reagents/Catalysts | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (e.e.) (%) | Citations |
| Asymmetric Hydrogenation | 2-Substituted | [Rh(COD)₂]BF₄, (R)-SKP | up to 99 | N/A | up to 99 | [1][2][3] |
| Tandem Hydroamination/Transfer | 3-Substituted | Bis(amidate)bis(amido)Ti catalyst, RuCl--INVALID-LINK-- | Good | N/A | >95 | [4][5][6] |
| Diastereoselective (from Amino Acids) | cis-3,5-Disubstituted | Chiral amino alcohols, epoxy alcohols | - | High | Enantiomerically pure | [7] |
| Diastereoselective (from Vinyl Oxiranes) | Multi-substituted | Pd(PPh₃)₄, FeCl₃ | 60-72 | 85:15 to >95:5 (cis:trans) | N/A | [9][10] |
| Kinetic Resolution | Racemic Morpholines | Chiral Acylating Reagents (e.g., (S)-mandelic acid derived) | <50 | N/A | Good | [15] |
Experimental Protocols
Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[1]
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)
-
(R)-SKP (1.6 mg, 0.00275 mmol)
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)
-
Anhydrous Dichloromethane (DCM) (2.0 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[1]
Materials:
-
Ether-containing aminoalkyne substrate
-
Bis(amidate)bis(amido)Ti catalyst
-
RuCl--INVALID-LINK-- (1 mol%)
-
Formic acid/triethylamine azeotrope (0.5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
Procedure:
-
Hydroamination Step:
-
To a solution of the ether-containing aminoalkyne substrate, add the bis(amidate)bis(amido)Ti catalyst.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
-
Asymmetric Transfer Hydrogenation Step:
-
To the cooled reaction mixture from the hydroamination step, add a solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the chiral 3-substituted morpholine.
-
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Asymmetric Hydrogenation of a Dehydromorpholine.
Caption: Tandem Hydroamination and Asymmetric Transfer Hydrogenation.
Caption: Diastereoselective Synthesis via Tsuji-Trost/Heterocyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Kinetic_resolution [chemeurope.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of 2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available safety data sheets and scientific databases. While extensive data exists for the parent compound, morpholine, specific experimental safety and toxicity data for 2-(methoxymethyl)morpholine is limited. Therefore, this guide utilizes data from morpholine as a primary surrogate for assessing potential hazards, and this should be considered when developing safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before handling this compound.
Executive Summary
This guide provides a comprehensive overview of the known safety and handling information for this compound. Due to the limited availability of specific toxicological and physical hazard data for this derivative, this document heavily references the well-characterized safety profile of its parent compound, morpholine. The information is presented to assist researchers, scientists, and drug development professionals in establishing safe laboratory and manufacturing practices. Key sections cover hazard identification, personal protective equipment, first aid measures, fire and explosion hazards, accidental release measures, and proper storage and disposal. All quantitative data is summarized in tabular format for ease of reference, and logical workflows are visualized using diagrams.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its potential for skin, eye, and respiratory irritation.[1] While specific GHS classifications for this compound are not universally available, the GHS classifications for the related compound 3-(methoxymethyl)morpholine and the parent compound morpholine provide a strong indication of the expected hazards.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[2][3][4] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin corrosion/irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4][5] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage.[3][4] |
| Respiratory irritation | --- | H335: May cause respiratory irritation.[1] |
Note: Classifications are based on data for morpholine and 3-(methoxymethyl)morpholine and should be considered indicative for this compound.
Hazard Statements[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
Specific experimental data for the physical and chemical properties of this compound are not widely available. The following table includes computed data for this compound and experimental data for the parent compound, morpholine, for reference.
Table 2: Physical and Chemical Properties
| Property | This compound (Computed/Limited Data) | Morpholine (Experimental Data) |
| Molecular Formula | C6H13NO2[6] | C4H9NO |
| Molecular Weight | 131.17 g/mol [5][6] | 87.12 g/mol [7] |
| Appearance | Colorless liquid (presumed) | Colorless hygroscopic liquid[8] |
| Odor | Characteristic odor (presumed)[8] | Characteristic amine-like odor |
| Boiling Point | Not available | 129 °C @ 760 mmHg[4][7] |
| Melting Point | Not available | -4.9 °C[4] |
| Flash Point | Combustible liquid (H227 for 3-(methoxymethyl)morpholine)[5] | 31 - 38 °C (closed cup)[3][7] |
| Vapor Pressure | Not available | 9.8 hPa @ 20.3 °C[9] |
| Vapor Density | Not available | 3 (Air = 1)[7] |
| Specific Gravity | Not available | 1.0007 g/cm³ @ 20 °C[4] |
| Solubility in Water | Not available | Soluble[7] |
| Autoignition Temperature | Not available | 255 °C[3] |
Toxicological Information
There is a lack of specific toxicological data for this compound. The data for morpholine indicates that it is harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye damage.[3][4] Inhalation of morpholine vapors can cause irritation to the nose, throat, and lungs.[10]
Table 3: Acute Toxicity Data for Morpholine
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1050 - 1900 mg/kg | [4][10][11] |
| Dermal | Rabbit | LD50 | 500 mg/kg | [4][10][11][12] |
| Inhalation | Rat | LC50 | 8000 ppm (8 hr) | [10] |
-
Skin Corrosion/Irritation: Morpholine is corrosive and causes severe skin burns.[3][4][10]
-
Serious Eye Damage/Irritation: Morpholine causes serious eye damage and can lead to a risk of blindness.[3][9][10]
-
Respiratory or Skin Sensitization: Not classified as a sensitizer.
-
Germ Cell Mutagenicity: No data available to suggest mutagenicity.
-
Carcinogenicity: Not classified as a carcinogen.
-
Reproductive Toxicity: Morpholine is suspected of damaging fertility or the unborn child.[9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): No specific data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD guidelines would be followed for such assessments. The data for morpholine was likely generated using protocols similar to the following:
-
Acute Oral Toxicity (OECD TG 401/420): A single, high dose of the substance is administered to fasted rats via oral gavage. The animals are observed for 14 days for signs of toxicity and mortality. The LD50 is calculated as the dose that is lethal to 50% of the test population.[11]
-
Acute Dermal Toxicity (OECD TG 402): The substance is applied to a shaved area of the skin of rabbits. The site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality. The LD50 is determined.
-
Acute Inhalation Toxicity (OECD TG 403): Rats are exposed to the vapor of the substance in an inhalation chamber for a specified period (e.g., 4 hours). The animals are observed for 14 days for signs of toxicity and mortality. The LC50 is calculated as the concentration in air that is lethal to 50% of the test population.
-
Skin Corrosion/Irritation (OECD TG 404): The substance is applied to the skin of rabbits under a semi-occlusive dressing for a specified duration. The skin is then observed for signs of irritation (erythema and edema) at various time points.
-
Serious Eye Damage/Irritation (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is observed for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at various time points.
Safety and Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure.[13][14]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required.[15] A face shield should be worn over safety glasses when there is a potential for splashing.[13][16]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.[3]
-
Protective Clothing: A lab coat, chemical-resistant apron, or coveralls should be worn.[8][10] For large-scale operations or in the event of a spill, a full chemical-resistant suit may be necessary.[9][16]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][17] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[3][14]
Caption: PPE selection workflow based on task assessment.
First Aid Measures
Immediate action is crucial in case of exposure.[1]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][8][18] If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek immediate medical attention.[18]
-
Skin Contact: Immediately remove all contaminated clothing.[2][18] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention, as chemical burns may occur.[9]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes.[1][3] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water.[2][18] If the person is conscious, give one or two glasses of water to drink.[8] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[18]
Caption: First aid response flowchart for exposure events.
Fire and Explosion Hazards
This compound is expected to be a flammable liquid and vapor, similar to morpholine.[2][3][4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][7][19]
Table 4: Fire and Explosion Data for Morpholine
| Parameter | Value | Reference |
| Flash Point | 31 - 38 °C (closed cup) | [3][7] |
| Upper Explosive Limit (UEL) | 10.8 - 15.2 % | [7][10][20] |
| Lower Explosive Limit (LEL) | 1.4 - 1.8 % | [7][10][20] |
| Autoignition Temperature | 255 °C | [3] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][3][8][10]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic fumes of carbon oxides and nitrogen oxides.[4][8][19] Containers may explode when heated.[19]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear (bunker gear) to prevent contact with skin and eyes.[3][9][10]
Accidental Release Measures
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Personal Precautions: Evacuate unnecessary personnel.[17] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[7][20] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment as described in Section 6.1.[8][10]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2][3][10]
-
Methods for Cleaning Up:
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8][10][12] Collect the absorbed material using non-sparking tools and place it in a labeled container for disposal.[10][17]
-
Large Spills: Dike the spill to prevent spreading.[7][17] A vapor-suppressing foam may be used to reduce vapors.[7] Collect the material and place it in a suitable container for disposal according to local regulations.[3]
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][12][17][20] Keep containers tightly closed.[1] Ground and bond containers and receiving equipment to prevent static discharge.[2][18] Store locked up in an area accessible only to authorized personnel.[1][18]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3] Waste material should be treated as hazardous. Do not allow it to enter the environment.
Conclusion
While specific safety and handling data for this compound is limited, the information available for its parent compound, morpholine, and related derivatives provides a strong basis for establishing safe work practices. This compound should be treated as a flammable, corrosive, and toxic substance. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and stringent handling procedures, is critical to ensure the safety of all personnel. A thorough risk assessment should always be performed before commencing any new work with this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemos.de [chemos.de]
- 3. northmetal.net [northmetal.net]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 12. shimistore.com [shimistore.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. benchchem.com [benchchem.com]
- 16. bvl.bund.de [bvl.bund.de]
- 17. trc-corp.com [trc-corp.com]
- 18. lobachemie.com [lobachemie.com]
- 19. fishersci.com [fishersci.com]
- 20. solventsandpetroleum.com [solventsandpetroleum.com]
A Technical Guide to 2-(Methoxymethyl)morpholine for Researchers and Drug Development Professionals
An in-depth examination of the procurement, synthesis, and analytical methodologies for 2-(Methoxymethyl)morpholine, a key intermediate in pharmaceutical research and development.
This technical guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of various pharmaceutical compounds, most notably the norepinephrine reuptake inhibitor, Reboxetine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on suppliers, pricing, experimental protocols, and the broader significance of the morpholine scaffold in medicinal chemistry.
Sourcing and Procurement
A variety of chemical suppliers offer this compound and its derivatives, including different isomers and salt forms. The availability and pricing can vary based on the specific compound, purity, and quantity required. Below is a summary of known suppliers and publicly available data. For bulk quantities and specific pricing, direct inquiry with the suppliers is recommended.
| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |
| Biosynth | This compound | 156121-15-2 | N/A | Inquiry | Inquiry |
| Echemi | 2-Methoxymethylmorpholine | 156121-15-2 | 99% | 25kg | Inquiry |
| ChemScene | (2R)-2-(Methoxymethyl)morpholine | 157791-21-4 | ≥95% | Inquiry | Inquiry |
| BLD Pharm | (R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | N/A | Inquiry | Inquiry |
| Aladdin Scientific | (R)-3-(Methoxymethyl)morpholine | 696582-88-4 | ≥97% | 100 mg | $145.41[1] |
| Aladdin Scientific | 3-(Methoxymethyl)morpholine hydrochloride | 955400-08-5 | ≥95% | 100 mg | $795.27[2] |
| Reagentia | (2S)-2-(Methoxymethyl)morpholine | 157791-20-3 | N/A | 250 mg | € 424.99 |
| Reagentia | (2S)-2-(Methoxymethyl)morpholine | 157791-20-3 | N/A | 1 g | € 887.98 |
It is important to note that several CAS numbers are associated with different isomers and salts of this compound. Researchers should verify the specific CAS number corresponding to the desired compound.
Synthesis of (2R)-2-(Methoxymethyl)morpholine
A general procedure for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been reported, providing a clear pathway for its laboratory-scale preparation.[3] This synthesis is a key step in the asymmetric synthesis of (+)-(S,S)-Reboxetine.[4][5]
Experimental Protocol
Materials:
-
(R)-(-)-Epoxypropyl methyl ether (CAS: 64491-70-9)
-
2-Aminoethanesulfonic acid (Taurine, CAS: 107-35-7)
-
40% aqueous sodium hydroxide solution
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
Hexane
Procedure:
-
A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at a reaction temperature of 50 °C.[3]
-
The reaction mixture is stirred at 50 °C for 75 minutes.[3]
-
An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.[3]
-
The solution is then cooled to room temperature and diluted with deionized water (76 mL).[3]
-
The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[3]
-
The combined organic phases are dried over anhydrous sodium sulfate.[3]
-
The solvent is removed under reduced pressure.[3]
-
The crude mixture is purified by flash chromatography on silica gel, eluting with an ethyl acetate-hexane (2:8) mixture, to yield the title compound as a colorless oil.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2R)-2-(Methoxymethyl)morpholine.
Analytical Characterization
The characterization of this compound and related compounds typically involves standard analytical techniques to confirm identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are fundamental for structural elucidation. For the parent morpholine ring, a distinct pattern is often observed in NMR spectra.[6] For (2R)-2-(Methoxymethyl)morpholine, the following ¹H NMR data has been reported (500 MHz, (CD₃)₂CO): δ 2.47 (1H, dd, J = 10.4, 1.9), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5).[3] Spectral data for various isomers and their hydrochloride salts are also available.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) mass spectra for the parent morpholine are available in the NIST WebBook.[9] For the analysis of morpholine in complex matrices, derivatization followed by gas chromatography-mass spectrometry (GC-MS) can be employed to enhance volatility and detection.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of morpholine residues.[11]
Chromatographic Methods
As described in the synthesis protocol, flash column chromatography is a suitable method for the purification of this compound.[3] For the analysis of morpholine-containing compounds, which are basic, it is often necessary to add a modifier like triethylamine to the eluent in silica gel chromatography to prevent peak tailing.[12]
Role in Drug Discovery and Development
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs.[13][14][15] Its presence can improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug candidates targeting the central nervous system (CNS).[16]
Intermediate in the Synthesis of Reboxetine
This compound is a key intermediate in the synthesis of Reboxetine, an antidepressant that acts as a selective norepinephrine reuptake inhibitor.[5][17][18] The stereochemistry of the this compound precursor is critical for the final stereochemistry and biological activity of the Reboxetine molecule.
The Morpholine Scaffold in CNS-Active Compounds
The morpholine moiety is found in a wide range of CNS-active compounds due to its favorable properties that can enhance blood-brain barrier permeability.[16] It can act as a scaffold to correctly orient other functional groups for optimal interaction with biological targets, or it can directly participate in binding to enhance potency.[16] The weak basicity of the morpholine nitrogen and the presence of the oxygen atom contribute to a balanced lipophilic-hydrophilic profile.[16]
Logical Relationship in Drug Development
References
- 1. This compound+ | 156121-15-2 | GGA12115 [biosynth.com]
- 2. 2-[(Cyclopropylmethoxy)methyl]morpholine|RUO [benchchem.com]
- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. figshare.com [figshare.com]
- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. (2R)-2-(Methoxymethyl)morpholine(157791-21-4) 1H NMR [m.chemicalbook.com]
- 8. (R)-2-(Methoxymethyl)morpholine HCl(141196-39-6) 1H NMR [m.chemicalbook.com]
- 9. Morpholine [webbook.nist.gov]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 12. benchchem.com [benchchem.com]
- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Morpholine Scaffolds: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and synthetic accessibility, have made it a valuable component in the design of novel therapeutics. When chirality is introduced to the morpholine core, it unlocks the potential for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth review of the role of chiral morpholine scaffolds in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
The Physicochemical Advantages of the Morpholine Moiety
The morpholine scaffold imparts several desirable properties to drug candidates. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center, contributing to improved solubility and bioavailability. Furthermore, the morpholine ring is generally resistant to metabolism, which can lead to improved pharmacokinetic profiles.[1][2] The introduction of stereocenters into the morpholine ring allows for the precise three-dimensional arrangement of substituents, enabling optimized interactions with the chiral environment of biological targets such as enzymes and receptors.[3]
Approved Drugs Featuring the Chiral Morpholine Scaffold
The therapeutic importance of the chiral morpholine scaffold is underscored by its presence in several approved drugs across various therapeutic areas. A notable example is Reboxetine , a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[4] Another key drug is Aprepitant , a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4] Linezolid , an oxazolidinone antibiotic, also contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.[5] These examples highlight the versatility of the chiral morpholine core in targeting a diverse range of biological pathways.
Quantitative Bioactivity and Pharmacokinetic Data
The following tables summarize key quantitative data for representative chiral morpholine-containing compounds, providing a basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Bioactivity of Chiral Morpholine Derivatives
| Compound/Drug | Target | Assay Type | IC50 / Ki (nM) | Reference(s) |
| (S,S)-Reboxetine | Norepinephrine Transporter (NET) | [3H]nisoxetine binding | Ki = 1.1 | [1] |
| (R,R)-Reboxetine | Norepinephrine Transporter (NET) | [3H]nisoxetine binding | Ki = 63 | [1] |
| Aprepitant | Neurokinin 1 (NK1) Receptor | Radioligand binding | Ki = 0.1-0.2 | [4] |
| GDC-0941 | PI3Kα | HTRF Assay | IC50 = 3 | [6] |
| GDC-0941 | PI3Kβ | HTRF Assay | IC50 = 33 | [6] |
| GDC-0941 | PI3Kδ | HTRF Assay | IC50 = 3 | [6] |
| GDC-0941 | PI3Kγ | HTRF Assay | IC50 = 17 | [6] |
| Compound 15e | PI3K p110α | Enzyme Inhibition | IC50 = 2.0 | [5] |
| A-443654 | AKT1 | Enzyme Inhibition | IC50 = 0.16 | [3] |
Table 2: Pharmacokinetic Parameters of Approved Morpholine-Containing Drugs
| Drug | Administration | Tmax (h) | t1/2 (h) | Volume of Distribution (Vd) (L) | Clearance (CL) (L/h) | Bioavailability (%) | Reference(s) |
| Linezolid | Oral / IV | 1-2 | 4.8 - 5.4 | 40-50 | 6.4 - 12.1 | ~100 | [5][7] |
| Aprepitant | Oral | ~4 | ~9-13 | ~70 | ~62-90 (mL/min) | ~60-65 | [4] |
| Reboxetine | Oral | 2 | 13 | 30-40 | 2.5 | >90 | [8] |
Key Signaling Pathway: PI3K/Akt/mTOR
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug discovery. Several potent and selective inhibitors of PI3K and/or mTOR incorporate a chiral morpholine scaffold, which often forms a key hydrogen bond with the hinge region of the kinase domain.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. dot | Graphviz [graphviz.org]
- 3. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetic Model‐Based Optimization of Linezolid Dosing in Hematooncological Patients With Suspected or Proven Gram‐Positive Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: 2-(Methoxymethyl)morpholine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methoxymethyl)morpholine, detailing its chemical properties, its strategic importance in medicinal chemistry, and general synthetic approaches. This document serves as a resource for researchers leveraging substituted morpholine scaffolds in the development of novel therapeutics.
Core Molecular Data
This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a methoxymethyl group. This substitution introduces a chiral center, leading to (R) and (S) enantiomers. The presence of both an ether and a secondary amine group within the morpholine ring imparts desirable physicochemical properties for drug design.
The fundamental quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][4] |
| Synonyms | (S)-2-(Methoxymethyl)morpholine; (R)-2-(Methoxymethyl)morpholine | [1][4] |
| CAS Number (S-enantiomer) | 157791-20-3 | [1] |
| CAS Number (R-enantiomer) | 157791-21-4 | [4] |
The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into bioactive molecules is a common strategy to enhance pharmacological profiles for several key reasons:
-
Improved Physicochemical Properties : The morpholine moiety often improves aqueous solubility and provides a favorable balance between lipophilicity and hydrophilicity. The nitrogen atom is less basic than that in analogous structures like piperidine, which can be advantageous for biological interactions and metabolic stability.[5][6]
-
Enhanced Pharmacokinetics : A large body of research has shown that the morpholine scaffold can lead to improved pharmacokinetic properties, including better absorption and distribution.[1][7]
-
Blood-Brain Barrier (BBB) Penetration : For drug candidates targeting the central nervous system (CNS), the morpholine ring is particularly valuable. Its properties facilitate penetration of the BBB, making it a key component in the development of drugs for neurological and psychiatric disorders.[1][3]
-
Versatile Synthetic Handle : As a building block, this compound provides a versatile platform for creating extensive libraries of compounds for high-throughput screening.[7][8] The substituted ring can be further functionalized to explore structure-activity relationships (SAR) systematically.[8]
Experimental Protocols: Synthesis of Substituted Morpholines
Representative Protocol: Pd-Catalyzed Carboamination
This procedure describes the key cyclization step to form the morpholine ring from an appropriate N-aryl ethanolamine precursor.
Materials:
-
N-aryl substituted ethanolamine derivative (0.50 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2.3 mg, 0.01 mmol)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (9.3 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol)
-
Toluene (1.25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Schlenk tube
Procedure:
-
Catalyst and Base Preparation : Under a nitrogen atmosphere, charge a flame-dried Schlenk tube with Pd(OAc)₂ (2.3 mg), P(2-furyl)₃ (9.3 mg), and NaOtBu (96.1 mg).
-
Reagent Addition : Evacuate the tube and backfill with nitrogen. Add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it with the catalyst and base.
-
Substrate Addition : Add a solution of the amine substrate (0.50 mmol) dissolved in toluene (1.25 mL) to the Schlenk tube via syringe.
-
Reaction : Stir the mixture and heat to 105 °C. Monitor the reaction progress by Gas Chromatography (GC) analysis until the starting material is consumed (typically 12–18 hours).
-
Work-up : Cool the reaction mixture to room temperature. Quench the reaction by adding 3 mL of saturated aqueous NH₄Cl.
-
Extraction : Extract the aqueous layer with EtOAc (3 x 3 mL).
-
Purification : Combine the organic layers and concentrate them in vacuo. Purify the crude product by flash chromatography on silica gel to yield the final morpholine compound.
Strategic Application in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a strategic building block. Its utility is best visualized as part of a larger drug discovery workflow. The diagram below illustrates how this scaffold is employed in the generation and optimization of new chemical entities.
Caption: Workflow for utilizing this compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(Cyclopropylmethoxy)methyl]morpholine|RUO [benchchem.com]
Understanding the Stereochemistry of 2-Substituted Morpholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically successful drugs. The introduction of a substituent at the 2-position of the morpholine ring creates a chiral center, leading to stereoisomers that can exhibit profoundly different pharmacological activities and metabolic profiles. A deep understanding of the stereochemistry of 2-substituted morpholines is therefore critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, conformational analysis, and structure-activity relationships of these important chiral building blocks.
Stereoselective Synthesis of 2-Substituted Morpholines
The precise control of stereochemistry during the synthesis of 2-substituted morpholines is paramount for accessing enantiomerically pure compounds for biological evaluation. One of the most effective methods for achieving this is the asymmetric hydrogenation of 2-substituted dehydromorpholines.
Asymmetric Hydrogenation of Dehydromorpholines
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has emerged as a powerful strategy for the synthesis of enantioenriched 2-substituted morpholines.[1][2][3] This method often employs chiral bisphosphine ligands to induce high levels of stereoselectivity.
A variety of 2-substituted chiral morpholines can be obtained in high yields and with excellent enantioselectivities (up to 99% ee) using this approach.[1][2][3] The reaction conditions are typically mild, and the method has been shown to be scalable.[1]
Table 1: Asymmetric Hydrogenation of Various 2-Substituted Dehydromorpholines [1]
| Entry | Substrate (Substituent at C2) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | >99 | 92 |
| 2 | 4-Fluorophenyl | 1 | >99 | 92 |
| 3 | 4-(Trifluoromethyl)phenyl | 1 | >99 | 94 |
| 4 | 2-Methoxyphenyl | 1 | >99 | 99 |
| 5 | Naphthalen-2-yl | 1 | >99 | 95 |
| 6 | Thiophen-2-yl | 1 | >99 | 81 |
| 7 | Isopropyl | 1 | >99 | 81 |
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine[1]
Materials:
-
2-Phenyl-dehydromorpholine (1.0 mmol)
-
[Rh(cod)2]SbF6 (0.01 mmol, 1 mol%)
-
(R,R,R)-SKP (a chiral bisphosphine ligand) (0.0105 mmol, 1.05 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)2]SbF6 (4.7 mg, 0.01 mmol) and (R,R,R)-SKP (7.3 mg, 0.0105 mmol).
-
Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-phenyl-dehydromorpholine (173.2 mg, 1.0 mmol) in anhydrous DCM (3 mL) is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired (R)-2-phenylmorpholine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conformational Analysis
The biological activity of 2-substituted morpholines is intrinsically linked to their three-dimensional conformation. The morpholine ring typically adopts a chair conformation, and the substituent at the 2-position can occupy either an axial or an equatorial position. The preferred conformation is influenced by steric and electronic factors.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of 2-substituted morpholines in solution.[4] Techniques such as ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy provide valuable information about the relative orientation of substituents and the geometry of the morpholine ring.[5]
For instance, in 2-methylmorpholine, the methyl group is predominantly in the equatorial position to minimize steric interactions.[4] The conformational preferences of more complex 2-substituted morpholines, such as the drug phendimetrazine (3,4-dimethyl-2-phenylmorpholine), have also been confirmed using ¹³C NMR.[4] X-ray crystallography provides definitive information about the solid-state conformation of these molecules.[6][7]
Structure-Activity Relationships (SAR)
The stereochemistry at the C2 position of the morpholine ring can have a dramatic impact on the biological activity of a molecule. This is because stereoisomers can exhibit different binding affinities and selectivities for their biological targets.
GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is a key target in the treatment of several diseases, including Alzheimer's disease and type 2 diabetes.[8] Certain 2-substituted morpholines have been identified as potent GSK-3β inhibitors.[1] The stereochemistry at the C2 position is crucial for their inhibitory activity.
Table 2: Stereoselectivity of a 2-Substituted Morpholine GSK-3β Inhibitor [1]
| Compound | Stereochemistry | GSK-3β IC₅₀ (nM) |
| Enantiomer 1 | (R) | 15 |
| Enantiomer 2 | (S) | >10,000 |
As shown in the table, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of a specific stereochemical configuration for effective binding to the GSK-3β active site.
Dopamine D3 Receptor Ligands
The dopamine D3 receptor is a G protein-coupled receptor that is a target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.[9] The stereochemistry of 2-substituted morpholine-based D3 receptor ligands can influence their affinity and functional activity.
For example, in a series of bitopic ligands with a 2-substituted morpholine as the primary pharmacophore, the cis and trans diastereomers exhibited different pharmacological profiles at the D3 receptor.[9]
Table 3: Binding Affinities of Diastereomeric Dopamine D3 Receptor Ligands [10]
| Compound | Stereochemistry | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |
| Ligand 1 | cis | 2.5 ± 0.1 | 16.9 ± 0.9 | 6.8 |
| Ligand 2 | trans | >1000 | >1000 | - |
The cis isomer displays significantly higher affinity for the D3 receptor compared to the trans isomer, which has low affinity for both D2 and D3 receptors.[10] This demonstrates that the relative stereochemistry at the 2-position of the morpholine ring is a critical determinant of receptor binding.
Reboxetine: A Case Study
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[11] It has two chiral centers, and the commercially available drug is a racemic mixture of the (R,R) and (S,S) enantiomers. The (S,S)-enantiomer is the more potent norepinephrine reuptake inhibitor.[6] This difference in potency underscores the importance of stereochemistry in the interaction of reboxetine with the norepinephrine transporter.
Experimental Protocols for Biological Assays
GSK-3β Inhibition Assay Protocol[12][13]
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of compounds against GSK-3β.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (2-substituted morpholines)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of diluted GSK-3β enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC₅₀ values.
Dopamine D3 Receptor Binding Assay Protocol[4][7]
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding determinant (e.g., 10 µM haloperidol)
-
Test compounds (2-substituted morpholines)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either test compound, vehicle, or the non-specific binding determinant.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
Conclusion
The stereochemistry of 2-substituted morpholines is a critical parameter that profoundly influences their biological activity. The ability to synthesize enantiomerically pure 2-substituted morpholines through methods like asymmetric hydrogenation is essential for elucidating their structure-activity relationships. Conformational analysis using NMR and X-ray crystallography provides crucial insights into the three-dimensional structures that govern their interactions with biological targets. As demonstrated with GSK-3β inhibitors and dopamine D3 receptor ligands, even subtle changes in stereochemistry can lead to significant differences in potency and selectivity. A thorough understanding and control of the stereochemistry of 2-substituted morpholines will continue to be a key driver in the development of novel and effective therapeutics.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(Methoxymethyl)morpholine in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(methoxymethyl)morpholine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical solubility profile based on its chemical structure, the known properties of the parent molecule, morpholine, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of this compound.
Introduction
This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The presence of the methoxymethyl group at the 2-position is expected to influence its solubility profile compared to the parent morpholine molecule. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Predicted Solubility Profile
While specific experimental data is not available in the reviewed literature, the solubility of this compound can be predicted based on its molecular structure. The molecule possesses both a polar morpholine ring containing ether and secondary amine functionalities, and a relatively nonpolar methoxymethyl group.
-
Polarity: The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, along with the ether linkage in the methoxymethyl substituent, allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents.
-
Lipophilicity: The methoxymethyl group adds some lipophilic character to the molecule compared to unsubstituted morpholine.
Therefore, this compound is expected to be soluble in a wide range of organic solvents, with its solubility being influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. It is predicted to have good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), and moderate solubility in less polar solvents.
Quantitative Solubility Data
A comprehensive search of scientific databases and patent literature did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |
| e.g., Ethanol | 25 | Data Not Available | e.g., Isothermal Saturation | |
| e.g., Acetone | 25 | Data Not Available | e.g., HPLC | |
| e.g., Dichloromethane | 25 | Data Not Available | e.g., Gravimetric | |
| e.g., Toluene | 25 | Data Not Available | e.g., UV-Vis Spectroscopy | |
| e.g., Hexane | 25 | Data Not Available | e.g., Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Isothermal Saturation Method (Shake-Flask Method)
This is a common and reliable method for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus and Reagents:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the sample and take the supernatant, or filter the sample using a chemically inert filter (e.g., PTFE).
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents.
Principle: A small amount of a stock solution of the compound (typically in a highly soluble solvent like DMSO) is added to an array of different solvents. The onset of precipitation is detected, often by light scattering (nephelometry).
Apparatus and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A panel of organic solvents
-
Microplate reader with nephelometry or turbidity measurement capabilities
-
Liquid handling robotics (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dispense the selected organic solvents into the wells of a microtiter plate.
-
Add a small, precise volume of the DMSO stock solution to each well.
-
Shake the plate for a short period to ensure mixing.
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound using the isothermal saturation method.
Caption: Workflow for determining solubility via the isothermal saturation method.
Theoretical Influence of Solvent Polarity on Solubility
This diagram illustrates the expected, theoretical relationship between solvent polarity and the solubility of this compound.
Caption: Theoretical relationship between solvent polarity and solubility.
Conclusion
Methodological & Application
The Role of 2-(Methoxymethyl)morpholine and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a preponderance of one diastereomer. The auxiliary is then cleaved, ideally under mild conditions, to reveal the desired enantiomerically enriched product and allow for the auxiliary's recycling.
This document explores the application of morpholine-based chiral auxiliaries, with a specific focus on the potential of 2-(methoxymethyl)morpholine, in key asymmetric carbon-carbon bond-forming reactions. While direct and extensive literature on the use of this compound as a chiral auxiliary is limited, this guide provides a comprehensive overview of the principles and protocols applicable to closely related and well-established morpholine-derived auxiliaries. The methodologies detailed herein for asymmetric alkylations, aldol reactions, and Michael additions serve as a practical foundation for researchers employing or developing chiral morpholine-based synthetic strategies.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental approach to using a chiral auxiliary, such as a morpholine derivative, involves a three-step sequence:
-
Attachment (Acylation): The chiral auxiliary is coupled with a prochiral carboxylic acid or its derivative to form a chiral amide or ester.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Michael addition) where the stereocenter on the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product to yield the enantiomerically enriched target molecule and recover the auxiliary.
Asymmetric Alkylation of N-Acylmorpholine Derivatives
Asymmetric alkylation of enolates derived from chiral amides is a powerful method for the synthesis of α-substituted carboxylic acid derivatives. The chiral morpholine auxiliary can effectively control the facial selectivity of the enolate alkylation.
Application Notes
The diastereoselectivity of the alkylation is influenced by the formation of a rigid chelated enolate intermediate. The bulky substituent at the 2-position of the morpholine ring, in this case, the methoxymethyl group, is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. The choice of base and reaction conditions is crucial for the selective formation of the desired enolate geometry.
Quantitative Data for Asymmetric Alkylation of Morpholine Amides
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 85 | 95:5 |
| 2 | Methyl iodide | LDA | THF | -78 | 92 | 98:2 |
| 3 | Allyl bromide | NaHMDS | THF | -78 | 88 | 93:7 |
| 4 | Propargyl bromide | LDA | THF | -78 | 81 | 96:4 |
Note: This data is representative and based on analogous morpholine amide systems.
Experimental Protocol: Asymmetric Benzylation
-
Enolate Formation: To a solution of the N-propanoyl-2-(methoxymethyl)morpholine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the α-benzylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Chiral auxiliaries are widely used to control the stereochemical outcome of this reaction.
Application Notes
For N-acylmorpholine derivatives, the formation of a boron enolate is often employed to ensure a high level of diastereoselectivity. The Lewis acidic boron atom coordinates to the carbonyl oxygen and the nitrogen of the morpholine, creating a rigid six-membered transition state. The substituent at the 2-position of the morpholine ring then dictates the facial selectivity of the reaction with the incoming aldehyde.
Quantitative Data for Asymmetric Aldol Reactions of Morpholine Amides
| Entry | Aldehyde (R'CHO) | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 89 | >99:1 |
| 2 | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 91 | >99:1 |
| 3 | Acetaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 85 | 98:2 |
| 4 | Crotonaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 83 | 97:3 |
Note: This data is representative and based on analogous morpholine amide systems.
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde
-
Enolate Formation: To a solution of the N-propanoyl-2-(methoxymethyl)morpholine (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 equiv) dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching and Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the syn-aldol adduct.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful tool for C-C bond formation. Chiral N-enoyl-morpholine derivatives can be used to direct the stereoselective addition of organocuprates.
Application Notes
In this reaction, the N-enoyl derivative of the chiral morpholine acts as the Michael acceptor. The chiral auxiliary is expected to control the conformation of the enoate system, exposing one face to the nucleophilic attack of the organocuprate reagent. The Lewis acid, often a boron trifluoride etherate, can coordinate to the carbonyl oxygen to enhance the reactivity of the Michael acceptor.
Quantitative Data for Asymmetric Michael Addition to Morpholine Amides
| Entry | Organocuprate (R'₂CuLi) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Me₂CuLi | BF₃·OEt₂ | Et₂O | -78 | 90 | >98 |
| 2 | Bu₂CuLi | BF₃·OEt₂ | Et₂O | -78 | 87 | >98 |
| 3 | Ph₂CuLi | BF₃·OEt₂ | Et₂O | -78 | 82 | 95 |
| 4 | (CH₂=CH)₂CuLi | BF₃·OEt₂ | Et₂O | -78 | 78 | 96 |
Note: This data is representative and based on analogous N-enoylmorpholine systems.
Experimental Protocol: Asymmetric Michael Addition of Dimethylcuprate
-
Preparation of Organocuprate: To a suspension of copper(I) iodide (1.1 equiv) in anhydrous diethyl ether (0.2 M) at -20 °C under an argon atmosphere, add methyllithium (2.2 equiv, 1.6 M in diethyl ether) dropwise. Stir the resulting solution at -20 °C for 30 minutes.
-
Michael Addition: In a separate flask, dissolve the N-crotonoyl-2-(methoxymethyl)morpholine (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to -78 °C. Add boron trifluoride etherate (1.1 equiv) dropwise. To this solution, add the freshly prepared lithium dimethylcuprate solution via cannula. Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the β-methylated product.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary. The choice of cleavage method depends on the desired functionality of the final product.
Protocols for Auxiliary Cleavage
-
To obtain the Carboxylic Acid:
-
Method: Hydrolysis with lithium hydroxide and hydrogen peroxide.
-
Procedure: Dissolve the substrate-auxiliary conjugate in a mixture of THF and water (3:1). Add lithium hydroxide (4.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with aqueous sodium sulfite, acidify with HCl, and extract with an organic solvent.
-
-
To obtain the Primary Alcohol:
-
Method: Reductive cleavage with a hydride reagent.
-
Procedure: To a solution of the substrate-auxiliary conjugate in anhydrous diethyl ether at 0 °C, add lithium aluminum hydride (2.0 equiv) portion-wise. Stir at room temperature for 2-4 hours. Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting precipitate and concentrate the filtrate.
-
-
To obtain the Aldehyde:
-
Method: Partial reduction with a milder hydride reagent.
-
Procedure: To a solution of the substrate-auxiliary conjugate in anhydrous THF at -78 °C, add diisobutylaluminum hydride (DIBAL-H) (1.5 equiv) dropwise. Stir for 2-3 hours at -78 °C. Quench with methanol, followed by saturated aqueous Rochelle's salt solution. Extract and purify.
-
-
To obtain the Ester:
-
Method: Transesterification with an alkoxide.
-
Procedure: Dissolve the substrate-auxiliary conjugate in the desired alcohol (e.g., methanol). Add a catalytic amount of sodium methoxide. Stir at room temperature or with gentle heating until the reaction is complete. Neutralize with a mild acid and remove the solvent.
-
Conclusion
While this compound itself is not a widely documented chiral auxiliary, the principles of asymmetric induction using chiral morpholine amides are well-established. The protocols and data presented for analogous systems provide a strong starting point for researchers interested in exploring the potential of this compound or other novel morpholine derivatives in asymmetric synthesis. The successful application of these auxiliaries hinges on the careful optimization of reaction conditions for enolate formation and the subsequent diastereoselective reaction, as well as the selection of an appropriate cleavage method to yield the desired enantiomerically enriched product. The versatility and reliability of chiral auxiliary-based methods ensure their continued importance in the synthesis of complex chiral molecules.
Application Notes and Protocols: Stereoselective Alkylation Reactions with 2-(Methoxymethyl)morpholine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of 2-(methoxymethyl)morpholine being used as a chiral auxiliary for stereoselective alkylation reactions. The following application notes and protocols are based on established principles of chiral auxiliary-mediated synthesis and represent a hypothetical, yet chemically plausible, application of this compound. The provided data and protocols are illustrative and would require experimental validation.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemical outcomes in the creation of new stereocenters.[1] An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and should induce a high degree of stereoselectivity.[2] This document outlines a potential application of (S)-2-(methoxymethyl)morpholine as a chiral auxiliary in the stereoselective α-alkylation of carboxylic acids, a fundamental transformation in the synthesis of a wide array of biologically active molecules.[3]
The proposed strategy involves the temporary attachment of the chiral morpholine derivative to a prochiral carboxylic acid, forming a chiral amide. Deprotonation of this amide would generate a conformationally rigid enolate, where one face is sterically shielded by the auxiliary. Subsequent alkylation would then proceed with high diastereoselectivity. Finally, removal of the auxiliary would furnish the desired enantiomerically enriched α-alkylated carboxylic acid.[1][3]
Proposed Signaling Pathway and Stereochemical Model
The stereoselectivity in this hypothetical reaction is proposed to arise from a rigid, chelated Z-enolate intermediate. Upon deprotonation with a lithium base, the lithium cation is chelated by both the enolate oxygen and the oxygen of the methoxymethyl group. This chelation, combined with the steric bulk of the morpholine ring, would effectively block one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Proposed workflow for stereoselective alkylation.
Data Presentation
The following table summarizes hypothetical results for the stereoselective alkylation of a chiral amide derived from propanoic acid and (S)-2-(methoxymethyl)morpholine with various electrophiles.
| Entry | Electrophile (R'-X) | Product (R') | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Benzyl | 92 | >98:2 |
| 2 | Allyl iodide | Allyl | 88 | 97:3 |
| 3 | Ethyl iodide | Ethyl | 85 | 95:5 |
| 4 | Isopropyl triflate | Isopropyl | 75 | 90:10 |
| 5 | Methyl iodide | Methyl | 90 | 96:4 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude acyl chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve (S)-2-(methoxymethyl)morpholine (1.1 eq) and triethylamine (1.5 eq) in DCM (0.5 M).
-
Add the solution of the chiral auxiliary to the acyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
-
To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or as a solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Caption: General experimental workflow for alkylation.
Protocol 3: Removal of the Chiral Auxiliary
-
Dissolve the alkylated amide (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4 hours, then allow to warm to room temperature and stir for an additional 8 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and extract with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Logical Relationships in Stereoselectivity
The degree of stereoselectivity in this proposed reaction would depend on several factors, primarily the rigidity of the chelated intermediate and the steric differentiation between the two faces of the enolate.
Caption: Factors influencing stereoselectivity.
References
Application Notes and Protocols: Diastereoselective Synthesis Utilizing 2-(Methoxymethyl)morpholine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of (S)-2-(methoxymethyl)morpholine as a novel chiral auxiliary for diastereoselective synthesis. While direct literature precedents for this specific auxiliary are not widely documented, its structural features—a rigid morpholine scaffold, a defined stereocenter at C2, and a chelating methoxymethyl side chain—suggest its potential for high levels of stereocontrol in key carbon-carbon bond-forming reactions. The protocols outlined herein are based on established principles of asymmetric synthesis using chiral auxiliaries and are intended to serve as a starting point for researchers exploring the utility of this compound. Applications in diastereoselective enolate alkylation and aldol reactions are presented, complete with hypothetical, yet plausible, experimental data and mechanistic visualizations.
Introduction to 2-(Methoxymethyl)morpholine as a Chiral Auxiliary
The quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical development. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereoselectivity. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to and cleaved from the substrate, and capable of inducing high diastereoselectivity in a variety of chemical transformations.
(S)-2-(Methoxymethyl)morpholine is a promising candidate for a chiral auxiliary. Its key structural attributes include:
-
A C2-Symmetric Scaffold (in its N-acylated form): The morpholine ring provides a conformationally biased framework.
-
A Stereogenic Center at C2: This is the primary source of chirality that directs the stereochemical outcome of reactions.
-
A Methoxymethyl Side Chain: The ether oxygen can act as a Lewis basic site, enabling the formation of rigid, chelated transition states with a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺). This chelation is crucial for locking the conformation of the enolate and directing the approach of the electrophile from the less sterically hindered face.
This document outlines the hypothetical application of (S)-2-(methoxymethyl)morpholine in two fundamental transformations: the diastereoselective alkylation of enolates and diastereoselective aldol reactions.
Proposed Mechanism of Diastereoselection
The anticipated stereocontrol exerted by the (S)-2-(methoxymethyl)morpholine auxiliary relies on the formation of a rigid, five-membered chelated enolate intermediate. As depicted in the diagram below, upon deprotonation of an N-acyl derivative with a suitable base (e.g., lithium diisopropylamide, LDA), the resulting lithium enolate is expected to be stabilized by chelation between the lithium cation, the enolate oxygen, and the ether oxygen of the methoxymethyl group. This chelation forces the molecule into a rigid conformation, where the C3 position of the morpholine ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less sterically encumbered face, leading to a high degree of diastereoselectivity.
Caption: Logical workflow for diastereoselective synthesis.
Diastereoselective Enolate Alkylation
The alkylation of chiral enolates is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The following protocol describes a hypothetical procedure for the diastereoselective alkylation of the lithium enolate derived from N-propanoyl-(S)-2-(methoxymethyl)morpholine.
Experimental Protocol: Diastereoselective Alkylation
-
Preparation of the N-Acyl Auxiliary: To a solution of (S)-2-(methoxymethyl)morpholine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add propanoyl chloride (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford N-propanoyl-(S)-2-(methoxymethyl)morpholine.
-
Enolate Formation and Alkylation:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Add a solution of N-propanoyl-(S)-2-(methoxymethyl)morpholine (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Cleavage of the Auxiliary: The alkylated product can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous acid (e.g., 6 M HCl) or reduced to the alcohol with a reducing agent such as LiAlH₄. The chiral auxiliary can be recovered and recycled.
Hypothetical Alkylation Data
The following table summarizes the expected outcomes for the diastereoselective alkylation with various electrophiles.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Benzylpropanoyl derivative | 92 | >98:2 |
| 2 | Iodomethane | 2-Methylpropanoyl derivative | 88 | >95:5 |
| 3 | Allyl bromide | 2-Allylpropanoyl derivative | 90 | >97:3 |
| 4 | Isopropyl iodide | 2-Isopropylpropanoyl derivative | 75 | >90:10 |
Diastereoselective Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The use of the this compound auxiliary is proposed to control the stereochemistry of the newly formed stereocenters.
Experimental Protocol: Diastereoselective Aldol Reaction
-
Enolate Formation:
-
Prepare the LDA solution as described in the alkylation protocol.
-
Add a solution of N-propanoyl-(S)-2-(methoxymethyl)morpholine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
-
Aldol Addition:
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
Auxiliary Cleavage: The auxiliary can be removed as described previously to yield the chiral β-hydroxy acid or the corresponding 1,3-diol.
Hypothetical Aldol Reaction Data
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-Hydroxy-4-methyl-2-methylpentanoyl deriv. | 89 | >98:2 |
| 2 | Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoyl deriv. | 91 | >99:1 |
| 3 | Acetaldehyde | 3-Hydroxy-2-methylbutanoyl deriv. | 85 | >96:4 |
| 4 | Cinnamaldehyde | 3-Hydroxy-2-methyl-5-phenylpent-4-enoyl deriv. | 87 | >97:3 |
Mechanistic Visualization of Stereocontrol
The following diagrams, generated using DOT language, illustrate the proposed transition states for the diastereoselective alkylation and aldol reactions, highlighting the role of the chiral auxiliary in directing the stereochemical outcome.
Caption: Alkylation via a chelated (Z)-enolate.
Caption: Aldol reaction proceeding through a Zimmerman-Traxler transition state.
Conclusion
While experimental validation is required, the structural characteristics of (S)-2-(methoxymethyl)morpholine strongly suggest its potential as a highly effective chiral auxiliary for diastereoselective synthesis. The proposed protocols for enolate alkylation and aldol reactions are based on well-established principles and are expected to provide high levels of stereocontrol. The ability to form rigid, chelated transition states is key to its predicted success. Researchers are encouraged to explore the utility of this and structurally related morpholine derivatives in asymmetric synthesis, as they may offer a valuable addition to the synthetic chemist's toolbox for the construction of complex chiral molecules.
Application Notes and Protocols for the N-Alkylation of 2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The N-alkylation of the morpholine ring is a critical synthetic transformation for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, often leading to enhanced biological potency. N-alkylated morpholine derivatives are integral components of numerous therapeutic agents, including anticancer and central nervous system (CNS) active drugs.[1]
Notably, many N-alkylated morpholine-containing compounds have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[2][5][6] The development of novel N-alkylated 2-(methoxymethyl)morpholine derivatives is therefore of significant interest for the discovery of new therapeutic agents targeting this pathway.
These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Data Presentation
The following table summarizes representative yields for the N-alkylation of morpholine derivatives using the protocols described below. The yields are based on literature reports for structurally related secondary amines and are intended to be illustrative. Actual yields may vary depending on the specific substrates, reaction conditions, and purity of the reagents.
| Entry | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzyl bromide | Alkylation with Alkyl Halide | K₂CO₃ | Acetonitrile | 85-95 |
| 2 | Ethyl iodide | Alkylation with Alkyl Halide | DIPEA | DMF | 80-90 |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 90-98 |
| 4 | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ / AcOH | THF | 85-95 |
Experimental Protocols
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a mild base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile or DMF.
-
Add a suitable base. If using potassium carbonate, add 2.0 equivalents. If using DIPEA, add 1.5 equivalents.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to a temperature between 50-80°C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter off the solid. If DIPEA was used, proceed directly to the next step.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.
Protocol 2: Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.[7][8] This method is particularly useful for preventing over-alkylation.[7]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[8]
-
Acetic acid (optional, as a catalyst for less reactive ketones)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the carbonyl compound (1.1 eq.).
-
Dissolve the reactants in anhydrous DCE or THF.[8]
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq.) can be added.[8]
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.
Mandatory Visualizations
Caption: Workflow for N-alkylation with an alkyl halide.
Caption: Workflow for N-alkylation via reductive amination.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 2-(Methoxymethyl)morpholine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-arylation of 2-(methoxymethyl)morpholine with aryl halides. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel scaffolds for drug discovery. The protocols focus on two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. Given the presence of a substituent at the 2-position of the morpholine ring, careful optimization of reaction conditions is often necessary to achieve high yields.
Introduction
N-aryl morpholines are privileged structures in a wide range of biologically active compounds and approved pharmaceuticals. The ability to efficiently and selectively couple this compound with diverse aryl and heteroaryl halides allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. This compound introduces a chiral center and a flexible ether linkage, which can be exploited to probe the steric and electronic requirements of biological targets.
The two primary methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Its success with sterically hindered amines, such as this compound, is highly dependent on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand.
General Reaction Scheme
Caption: General workflow for the Buchwald-Hartwig N-arylation of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes representative conditions for the N-arylation of morpholine and related amines with various aryl halides. These conditions can serve as a starting point for the optimization of the coupling of this compound. Due to the steric hindrance of the 2-substituent, ligands like RuPhos and XPhos are often preferred.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 | [2] |
| 2 | 2-Bromotoluene | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | 0.5 | 99 | [2] |
| 3 | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | <0.1 | 90 | [2] |
| 4 | 4-Bromobenzonitrile | XantPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | - | [3] |
| 5 | 2-Chlorotoluene | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | 0.4 | 94 | [2] |
Note: Yields are for the coupling of the parent morpholine and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL per mmol of aryl halide) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-(methoxymethyl)morpholine.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advances have led to milder reaction conditions through the use of specific ligands and copper sources.
General Reaction Scheme
Caption: General workflow for the Ullmann N-arylation of this compound.
Data Presentation: Representative Conditions for Ullmann Condensation
The following table provides examples of copper-catalyzed N-arylation of morpholine and a closely related 2-substituted morpholine. These conditions can be adapted for the coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Aryl Bromide | Boc-(S)-2-(hydroxymethyl)morpholine | CuI (10) | - | K₂CO₃ (2) | DMF | 110 | 1.5 | - |[3] | | 2 | 4-Iodotoluene | Morpholine | MnCl₂·4H₂O (10) | L-proline (20) | NaOt-Bu (2) | DMSO | 120 | 24 | 85 |[5] | | 3 | 4-Bromotoluene | Morpholine | MnCl₂·4H₂O (10) | L-proline (20) | NaOt-Bu (2) | DMSO | 120 | 24 | 78 |[5] | | 4 | 4-Chlorotoluene | Morpholine | MnCl₂·4H₂O (10) | L-proline (20) | NaOt-Bu (2) | DMSO | 120 | 24 | 65 |[5] |
Note: Yields are for the coupling of the parent morpholine or a protected analogue and may vary for this compound.
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if necessary, e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reactant Addition: Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv) to the vessel.
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO (5-10 mL per mmol of aryl halide).
-
Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) under an inert atmosphere with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
The successful coupling of this compound with aryl halides may require optimization of the general protocols provided above. The following flowchart provides a logical approach to troubleshooting and optimizing the reaction conditions.
Caption: Decision-making flowchart for optimizing the N-arylation of this compound.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation provide viable routes to these products. The choice of methodology and the specific reaction conditions should be tailored to the substrate and the desired functional group tolerance. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully perform and optimize these important coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-(Methoxymethyl)morpholine Analogs in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as potency, solubility, and metabolic stability. Its unique structural and physicochemical characteristics make it a valuable building block in the design of kinase inhibitors. This document provides detailed application notes and protocols regarding the use of a close structural analog of 2-(methoxymethyl)morpholine, specifically an N-(2-methoxyethyl)amino moiety, in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors.
The information presented herein is primarily based on the development of derivatives of ZSTK474, a potent pan-class I PI3K inhibitor. In these studies, one of the morpholine rings of ZSTK474 was substituted with various functional groups to explore the structure-activity relationship (SAR) and develop novel kinase inhibitors, including dual PI3K/MEK inhibitors.
Application Notes
The substitution of a morpholine ring in the ZSTK474 scaffold with an N-(2-methoxyethyl)amino group has been shown to maintain significant inhibitory activity against Class I PI3K isoforms. This suggests that the methoxyethyl functionality is well-tolerated and can be a viable alternative to the classic morpholine ring in this chemical space.
Key Observations:
-
Potency: Analogs featuring a pendant methoxy group have demonstrated low nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[1][2]
-
Structure-Activity Relationship (SAR): The presence of the oxygen atom in the side chain, reminiscent of the morpholine oxygen, appears to be important for maintaining high inhibitory potency. Analogs with pendant hydroxyl or methoxy groups are significantly more potent than those with pendant amino groups.[1][2]
-
Versatility: The N-(2-methoxyethyl)amino moiety serves as a versatile building block for the synthesis of more complex inhibitors, such as bifunctional PI3K/MEK inhibitors.[1][2]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a key analog, referred to as Analog 6d , where one morpholine ring of ZSTK474 is replaced by an N-(2-methoxyethyl)amino group. The data is compared to the parent compound, ZSTK474.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | 5.0 | 20.8 | 6.8 | 3.9 |
| Analog 6d | 10.9 | 1900 | 137 | 8.6 |
Data extracted from a study on ZSTK474 derivatives. "Analog 6d" refers to the compound where one morpholine ring is replaced by an N-(2-methoxyethyl)amino group.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a PI3K inhibitor featuring the N-(2-methoxyethyl)amino moiety, based on the published synthesis of ZSTK474 analogs.[1]
Synthesis of 2-(Difluoromethyl)-1-(4-morpholino-6-(N-(2-methoxyethyl)amino)-1,3,5-triazin-2-yl)-1H-benzo[d]imidazole (Analog of ZSTK474)
Materials:
-
2-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazole
-
2-Methoxyethylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazole (1 equivalent) in DMF, add N,N-Diisopropylethylamine (3 equivalents).
-
Add 2-methoxyethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol for In Vitro Kinase Inhibition Assay (PI3K)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PI3K isoforms.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase buffer
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or scintillation counter
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the kinase detection reagent, and measuring luminescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that regulates cell proliferation, survival, and growth.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
General Workflow for Synthesis and Evaluation of Kinase Inhibitors
The diagram below outlines the typical workflow from inhibitor design to biological evaluation.
Caption: Workflow for kinase inhibitor development.
References
- 1. Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Morpholine Derivatives in the Asymmetric Synthesis of Bioactive Molecules: A Case Study on the Synthesis of Linezolid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction:
The morpholine scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products and biologically active molecules. Its unique conformational properties and ability to engage in hydrogen bonding have made it a valuable component in medicinal chemistry. In the realm of natural product synthesis and drug development, the precise control of stereochemistry is paramount, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral morpholine derivatives, particularly those with substituents at the C-2 or C-3 positions, have emerged as powerful tools for asymmetric synthesis, serving as both chiral auxiliaries and key building blocks.
While the direct application of 2-(methoxymethyl)morpholine in complex natural product synthesis is not extensively documented in the current literature, the principles of employing chiral morpholine derivatives can be effectively illustrated through the well-established asymmetric synthesis of Linezolid. Linezolid is a clinically significant oxazolidinone antibiotic, and its synthesis provides an excellent case study on the strategic use of chiral morpholine-containing intermediates to establish critical stereocenters. This document will detail the application of a chiral morpholine-related strategy in the synthesis of Linezolid, providing comprehensive experimental protocols and quantitative data.
Key Application: Asymmetric Synthesis of Linezolid
The enantioselective synthesis of Linezolid often involves the use of a chiral C3 building block to construct the oxazolidinone core with the correct (S)-configuration. One common strategy employs (R)-epichlorohydrin as the chiral source, which then reacts with a morpholine-containing aniline derivative. This approach highlights the use of a pre-existing stereocenter to direct the formation of the final chiral drug molecule.
Logical Workflow for a Representative Asymmetric Synthesis of Linezolid
Caption: Synthetic pathway to Linezolid.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in a representative synthesis of Linezolid, demonstrating the efficiency of this chiral morpholine-based strategy.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity/ee (%) | Reference |
| 1. N-Alkylation | 3-Fluoro-4-morpholinylaniline, (R)-Epichlorohydrin | Methanol, 60-65 °C | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | - | - | [1] |
| 2. Oxazolidinone Formation | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | Carbonyl diimidazole, Dichloromethane, rt, 20 h | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | 77 | - | [1] |
| 3. Phthalimide Substitution | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Potassium phthalimide, DMF, reflux, 5 h | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 62 | - | [1] |
| 4. Deprotection and Acetylation | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 1. Hydrazine hydrate2. Acetic anhydride | Linezolid | - | >99.5 (HPLC) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Linezolid, adapted from the scientific literature.[1]
Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
Objective: To synthesize the chiral oxazolidinone core via cyclization of the amino alcohol intermediate.
Materials:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7 g, 0.019 mol)
-
Carbonyl diimidazole (3.2 g, 0.019 mol)
-
Dichloromethane (60 mL)
-
Water
Procedure:
-
To a solution of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7 g, 0.019 mol) in dichloromethane (60 mL), add carbonyl diimidazole (3.2 g, 0.019 mol).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Wash the solution with water (60 mL).
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
The product, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is obtained in 77% yield and can be used in the next step without further purification.[1]
Protocol 2: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
Objective: To install the nitrogen functionality at the C-5 position of the oxazolidinone ring.
Materials:
-
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol)
-
Potassium phthalimide (4.0 g, 0.021 mol)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Water
Procedure:
-
To a solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL), add potassium phthalimide (4.0 g, 0.021 mol).
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Filter the precipitated solid and dry to give the desired product.
-
The product, (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide, is obtained in 62% yield.[1]
Protocol 3: Synthesis of Linezolid
Objective: To deprotect the pthalimide and acetylate the resulting primary amine to yield Linezolid.
Materials:
-
(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
Hydrazine hydrate
-
Acetic anhydride
-
Appropriate solvents for reaction and workup (e.g., ethanol, dichloromethane)
Procedure:
-
The phthalimide-protected intermediate is treated with hydrazine hydrate in a suitable solvent such as ethanol to cleave the phthalimide group, yielding the primary amine.
-
After removal of the phthalhydrazide byproduct, the resulting amine is acetylated using acetic anhydride in a suitable solvent, often with a base to neutralize the acetic acid byproduct.
-
The crude product is then purified, typically by recrystallization, to yield Linezolid of high purity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic strategy, emphasizing the transfer of chirality from a simple starting material to the complex final product.
Caption: Chirality transfer in Linezolid synthesis.
This application note demonstrates the utility of chiral morpholine-containing molecules in the asymmetric synthesis of the important antibiotic, Linezolid. Although a direct application of this compound in a complex natural product total synthesis was not found, the principles illustrated here are broadly applicable. The use of readily available chiral building blocks containing the morpholine motif allows for the efficient and stereocontrolled construction of complex molecular architectures. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, highlighting a robust strategy for the preparation of enantiomerically pure pharmaceuticals.
References
Application Notes and Protocols: 2-(Methoxymethyl)morpholine in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(methoxymethyl)morpholine as a versatile chiral building block in the synthesis of key pharmaceutical intermediates. This document includes experimental protocols for common synthetic transformations and highlights its application in the development of therapeutic agents, such as Dopamine D4 (D4) receptor antagonists and Neurokinin-1 (NK1) receptor antagonists.
Introduction
This compound is a valuable chiral synthon in medicinal chemistry. Its inherent stereochemistry and the presence of a secondary amine and an ether linkage make it a crucial component for creating complex, biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of compounds, such as aqueous solubility and metabolic stability. The chiral center at the C-2 position allows for stereoselective interactions with biological targets, which is critical for efficacy and reducing off-target effects.
This document details the synthesis of this compound and its subsequent use in N-alkylation, N-acylation, and reductive amination reactions to generate diverse pharmaceutical intermediates.
Synthesis of (2R)-2-(Methoxymethyl)morpholine
A common route for the synthesis of enantiomerically pure this compound involves the reaction of (R)-(-)-glycidyl methyl ether with 2-aminoethanesulfonic acid.
Experimental Protocol: Synthesis of (2R)-2-(Methoxymethyl)morpholine[1]
Materials:
-
(R)-(-)-Glycidyl methyl ether
-
2-Aminoethanesulfonic acid
-
40% Aqueous sodium hydroxide
-
Methanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
A solution of (R)-(-)-glycidyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C.
-
The reaction mixture is stirred at 50°C for 75 minutes.
-
An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50°C for 20 hours.
-
After completion, the solution is cooled to room temperature and diluted with deionized water (76 mL).
-
The aqueous phase is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) eluent.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| (R)-(-)-Glycidyl methyl ether | 2-Aminoethanesulfonic acid, NaOH | Methanol, Water | 50 | 21.25 | (2R)-2-(Methoxymethyl)morpholine | 10 |
Application in the Synthesis of Pharmaceutical Intermediates
This compound serves as a key building block for a variety of pharmaceutical intermediates through reactions involving its secondary amine functionality.
N-Alkylation
N-alkylation of this compound introduces a substituent on the nitrogen atom, a common strategy for building molecular complexity and modulating pharmacological activity.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the N-benzylated product.
| Amine | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | >85 (estimated) |
N-Acylation
N-acylation is another fundamental transformation, often used to introduce amide functionalities, which can act as key pharmacophores or stable linkers.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at room temperature, carefully add benzoyl chloride (1.0 eq) dropwise.
-
Stir the reaction mixture for 1 hour.
-
Add water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the N-acylated product.
| Amine | Acylating Agent | Base | Solvent | Temperature | Yield (%) |
| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temp. | ~95 |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize more complex amines from aldehydes or ketones.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
If the amine is a hydrochloride salt, add a stoichiometric amount of a tertiary amine base (e.g., triethylamine). For less reactive substrates, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-benzylated product.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature | Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | High (typically >80) |
Application in Drug Scaffolds
Dopamine D4 Receptor Antagonists
Chiral alkoxymethyl morpholine analogs are key components in the development of potent and selective Dopamine D4 receptor antagonists.[1][2][3] These compounds have potential applications in the treatment of various central nervous system disorders. The synthesis often involves the N-alkylation of a chiral 2-(alkoxymethyl)morpholine intermediate.
The Dopamine D4 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). D4 receptor antagonists block this pathway.
Neurokinin-1 (NK1) Receptor Antagonists
Morpholine derivatives are central to the structure of NK1 receptor antagonists like Aprepitant, which are used to prevent chemotherapy-induced nausea and vomiting. The synthesis involves coupling a complex morpholine intermediate with a triazolinone side chain.[4] While not always starting directly from this compound, the core principles of using a chiral morpholine scaffold are the same.
NK1 receptors are G-protein coupled receptors that bind Substance P. This interaction is crucial in the emetic (vomiting) reflex. NK1 antagonists work by blocking the binding of Substance P to its receptor in the central nervous system.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its utility is demonstrated through common and robust chemical transformations including N-alkylation, N-acylation, and reductive amination. The application of this scaffold in the development of selective D4 and NK1 receptor antagonists underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the creation of novel and potent therapeutic agents.
References
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Organocatalysis with Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine derivatives are emerging as a compelling, yet underexploited, class of organocatalysts in asymmetric synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, making its use in catalytic asymmetric synthesis particularly relevant for drug development.[1][2] While pyrrolidine-based catalysts have historically dominated the field of enamine catalysis, chiral morpholine derivatives offer a unique stereochemical environment.[1][3] Their primary application lies in the asymmetric Michael addition of aldehydes to nitroolefins, providing a direct route to valuable chiral γ-nitroaldehydes, which are precursors to a variety of biologically active molecules, including γ-amino acids.[4][5]
A notable challenge in using morpholine-based catalysts is their generally lower reactivity compared to their pyrrolidine counterparts. This is attributed to the presence of the oxygen atom, which increases the ionization potential and leads to a more pronounced pyramidalization of the nitrogen atom, thereby reducing the nucleophilicity of the corresponding enamine intermediate.[1][6] However, recent research has demonstrated that specifically designed β-morpholine amino acids can act as highly efficient organocatalysts, achieving excellent yields, diastereoselectivities, and enantioselectivities in the Michael addition, often with low catalyst loading.[4][6]
This document provides detailed application notes and experimental protocols for the use of chiral morpholine derivatives in organocatalysis, with a focus on the asymmetric Michael addition.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitroaldehydes. Chiral β-morpholine amino acids have proven to be effective catalysts for this transformation, operating via an enamine catalysis mechanism. The presence of a carboxylic acid group at the C-2 position of the morpholine ring is crucial for the catalytic activity.[6]
Key Features:
-
High Stereoselectivity: The reaction proceeds with high diastereoselectivity (up to 99% d.e.) and good to excellent enantioselectivity (up to 99% e.e.).[4]
-
Low Catalyst Loading: Efficient catalysis can be achieved with as little as 1 mol% of the organocatalyst.[6]
-
Broad Substrate Scope: The protocol is applicable to a range of aliphatic aldehydes and substituted β-nitrostyrenes.[7]
-
Operational Simplicity: The reaction is typically carried out under mild conditions, using readily available solvents.[6]
Catalyst Structure and Rationale
The most effective catalysts are β-morpholine amino acids derived from natural α-amino acids and chiral epichlorohydrin. The stereochemistry of the starting materials dictates the final stereochemistry of the catalyst, which in turn controls the stereochemical outcome of the Michael addition. The sterically hindered group at C-5 and the carboxylic acid at C-2 work in concert to create a well-defined chiral pocket that directs the approach of the electrophile.[4][6]
Catalytic Cycle: Enamine-Mediated Michael Addition
The reaction proceeds through a well-established enamine catalytic cycle. The chiral morpholine derivative condenses with the aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin in a stereocontrolled manner. Subsequent hydrolysis releases the γ-nitroaldehyde product and regenerates the catalyst.
Caption: Enamine catalytic cycle for the Michael addition.
Quantitative Data
The following tables summarize the results for the asymmetric Michael addition of various aldehydes to nitroolefins using a chiral β-morpholine amino acid catalyst.
Table 1: Optimization of Reaction Conditions
Reaction: Butyraldehyde with trans-β-nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.e. (%) | e.e. (%) |
| 1 | 1 | Toluene | 40 | 12 | 90 | 88 | 70 |
| 2 | 1 | CH₂Cl₂ | 40 | 12 | 85 | 85 | 75 |
| 3 | 1 | iPrOH | 40 | 12 | >99 | 90 | 80 |
| 4 | 1 | iPrOH | 0 | 12 | >99 | 94 | 85 |
| 5 | 1 | iPrOH | -10 | 24 | >99 | 96 | 90 |
Data sourced from Vaghi et al. (2023).[4][6]
Table 2: Substrate Scope for the Asymmetric Michael Addition
Optimized Conditions: 1 mol% catalyst in iPrOH at -10 °C for 24h.
| Entry | Aldehyde | Nitroolefin (R') | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Propanal | Phenyl | 98 | 98 | 92 |
| 2 | Butyraldehyde | Phenyl | 99 | 96 | 90 |
| 3 | Pentanal | Phenyl | 97 | 99 | 94 |
| 4 | Butyraldehyde | 4-Chlorophenyl | 95 | 95 | 88 |
| 5 | Butyraldehyde | 4-Methoxyphenyl | 99 | 97 | 91 |
| 6 | Butyraldehyde | 2-Naphthyl | 96 | 94 | 85 |
| 7 | Isovaleraldehyde | Phenyl | 94 | >99 | 99 |
Data sourced from Vaghi et al. (2023).[4][7]
Experimental Protocols
Protocol 1: Synthesis of Chiral β-Morpholine Amino Acid Catalyst
This protocol describes a general procedure for the synthesis of the chiral β-morpholine amino acid organocatalyst starting from a natural α-amino acid.[4]
Caption: Workflow for the synthesis of the catalyst.
Materials:
-
α-Amino acid (e.g., L-Valine)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde
-
Methanol (MeOH)
-
(R)-Epichlorohydrin
-
Lithium perchlorate (LiClO₄)
-
Toluene
-
Sodium methoxide (NaOMe) in MeOH
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10% Pd/C)
-
TEMPO
-
(Diacetoxyiodo)benzene (BIAB)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction to Amino Alcohol: The starting α-amino acid is reduced to the corresponding amino alcohol using NaBH₄ and I₂ in refluxing THF.[4]
-
Reductive Amination: The amino alcohol is then subjected to reductive amination with benzaldehyde and NaBH₄ in methanol to yield the N-benzylated product.[4]
-
Cyclization: The N-benzylated amino alcohol is treated with (R)-epichlorohydrin in the presence of LiClO₄ in toluene, followed by cyclization with NaOMe in MeOH to form the morpholine ring.[4]
-
Protection and Deprotection: The secondary amine of the morpholine is protected with a Boc group using Boc₂O and Pd/C-catalyzed hydrogenation to remove the benzyl group.[4]
-
Oxidation: The primary alcohol is oxidized to the carboxylic acid using TEMPO and BIAB in a CH₂Cl₂/H₂O mixture.[8]
-
Final Deprotection: The Boc protecting group is removed with trifluoroacetic acid in CH₂Cl₂ to yield the final chiral β-morpholine amino acid catalyst as its TFA salt.[4]
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes the general procedure for the asymmetric Michael addition using the chiral β-morpholine amino acid catalyst.[4][6]
Materials:
-
Chiral β-morpholine amino acid catalyst (1 mol%)
-
N-methylmorpholine (NMM, 1 mol%)
-
Aldehyde (1.0 - 1.1 equivalents)
-
Nitroolefin (1.5 equivalents)
-
Isopropanol (iPrOH), anhydrous
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (1 mol%).
-
Solvent and Reagents: Add anhydrous isopropanol to dissolve the catalyst. Cool the solution to the desired temperature (e.g., -10 °C) using a cryostat.
-
Addition of Reactants: Add the aldehyde (1.0-1.1 eq.) to the cooled solution, followed by the nitroolefin (1.5 eq.).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (typically 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
Analysis: Determine the diastereomeric excess (d.e.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.[4]
Conclusion and Future Outlook
Chiral morpholine derivatives, particularly β-morpholine amino acids, have demonstrated their potential as effective organocatalysts for the asymmetric Michael addition. They provide a valuable alternative to the more common pyrrolidine-based catalysts, especially for the synthesis of chiral building blocks relevant to medicinal chemistry. While their application has been primarily focused on the Michael addition, the unique structural and electronic properties of the morpholine scaffold suggest that further research could expand their utility to other asymmetric transformations, such as aldol reactions, Mannich reactions, and cycloadditions. The development of new generations of chiral morpholine-based catalysts could address the current limitations in reactivity and broaden their applicability in asymmetric organocatalysis, providing powerful new tools for the synthesis of complex chiral molecules.
References
- 1. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protecting Group Strategies for 2-(Methoxymethyl)morpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups on the secondary amine of 2-(methoxymethyl)morpholine. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. The following sections detail the application of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—offering a comparative analysis to guide researchers in their synthetic endeavors.
Overview of Protecting Group Strategies
The secondary amine of this compound is a nucleophilic and basic center, which can interfere with various synthetic transformations. Protection of this nitrogen atom is often necessary to prevent unwanted side reactions. The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule.[1] The concept of orthogonal protection is crucial when multiple protecting groups are present, allowing for the selective removal of one group in the presence of others.[2][3]
The three protecting groups discussed here—Boc, Cbz, and Fmoc—offer orthogonal stability, providing a versatile toolkit for the synthetic chemist.
-
Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions, as well as hydrogenolysis. It is readily cleaved under acidic conditions.[4]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenolysis but is labile to basic conditions, typically using a secondary amine like piperidine.[6]
Selecting the Appropriate Protecting Group: A Logical Workflow
The choice of a protecting group for this compound should be guided by the planned synthetic route. The following diagram illustrates a decision-making workflow for selecting between Boc, Cbz, and Fmoc based on the stability required for subsequent reaction steps.
References
Application Notes and Protocols for the Scalable Synthesis of 2-(Methoxymethyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-(methoxymethyl)morpholine and its derivatives. These compounds are valuable building blocks in medicinal chemistry, notably as components of norepinephrine reuptake inhibitors (NRIs) and other neurologically active agents.
Introduction
Morpholine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs and clinical candidates due to their favorable physicochemical and metabolic properties. The this compound moiety, in particular, is a key structural feature in several neurologically active compounds. This document outlines scalable synthetic strategies for obtaining the 2-(hydroxymethyl)morpholine precursor and its subsequent O-methylation to yield the desired this compound derivatives. The protocols provided are designed to be adaptable for both laboratory and pilot-plant scale production.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly divided into two key stages:
-
Formation of the 2-(hydroxymethyl)morpholine core: This can be achieved through various methods, including the cyclization of amino alcohols with suitable reagents.
-
O-methylation of the hydroxyl group: This step converts the 2-(hydroxymethyl)morpholine intermediate to the final this compound product.
Several scalable approaches for these transformations are presented below, with quantitative data summarized for easy comparison.
Data Presentation
Table 1: Scalable Synthesis of 2-(Hydroxymethyl)morpholine Derivatives
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Scale | Reference |
| 1a | (S)-3-Amino-1,2-propanediol | 1. Chloroacetyl chloride, CH3CN/MeOH2. NaH, THF | (S)-4-Benzyl-2-(hydroxymethyl)morpholin-3-one | 85 | >95 | Lab | [1] |
| 1b | N-Benzylethanolamine | Epichlorohydrin, then cyclization | N-Benzyl-2-(hydroxymethyl)morpholine | Not specified | Not specified | Lab | [WO2010082627A1] |
| 1c | 2-Aminoethyl hydrogen sulfate | 1-(2-Ethoxyphenoxy)-2,3-epoxypropane, NaOH, Ethanol | 2-[(2-Ethoxyphenoxy)methyl]morpholine (Viloxazine) | 40 | 99 | Pilot | [2][3] |
| 2a | (S)-4-Benzyl-2-(hydroxymethyl)morpholin-3-one | BH3·THF | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | 97 | >98 | Lab | [4] |
| 2b | N-Benzyl-2-(hydroxymethyl)morpholine | H2, Pd/C | 2-(Hydroxymethyl)morpholine | Not specified | Not specified | Lab | [WO2010082627A1] |
Table 2: Scalable O-Methylation of Primary Alcohols (Model Reactions)
| Methylating Agent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl sulfate | Primary Alcohol | NaOH | Toluene/H2O (PTC) | 60-80 | 2-4 | >90 | Industrial Practice |
| Methyl iodide | 1,2-Amino alcohol | KHMDS | THF | RT | 2 | 40-90 | [5] |
| Methanol | Primary Alcohol | Pt/C, NaOH | Toluene | 130 | 24 | 70-95 | [6] |
| Dimethyl carbonate | Primary Alcohol | Alumina or Hydrotalcite | Neat | 180-200 | 4-8 | 80-95 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine
This protocol is adapted from the synthesis of precursors for (S,S)-Reboxetine.[1][4]
Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholin-3-one
-
To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol (4:1), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in anhydrous THF and add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-4-benzyl-2-(hydroxymethyl)morpholin-3-one.
Step 2: Reduction to (S)-4-Benzyl-2-(hydroxymethyl)morpholine
-
To a solution of (S)-4-benzyl-2-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous THF, add borane-tetrahydrofuran complex (1.5 eq, 1 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add 2 M HCl.
-
Stir the mixture for 30 minutes and then concentrate under reduced pressure.
-
Basify the residue with 2 M NaOH and extract with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-4-benzyl-2-(hydroxymethyl)morpholine.
Step 3: Debenzylation to (S)-2-(Hydroxymethyl)morpholine
-
Dissolve (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-2-(hydroxymethyl)morpholine.
Protocol 2: Scalable O-Methylation of 2-(Hydroxymethyl)morpholine
This protocol is a general procedure adapted from industrial practices for O-methylation of primary alcohols.
Reagents and Equipment:
-
2-(Hydroxymethyl)morpholine (or its N-protected derivative)
-
Dimethyl sulfate or Methyl iodide
-
Sodium hydroxide (50% aqueous solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
-
Water
-
Jacketed reactor with overhead stirring, temperature control, and addition funnel.
Procedure:
-
Charge the reactor with 2-(hydroxymethyl)morpholine (1.0 eq), toluene (5-10 volumes), and TBAB (0.02-0.05 eq).
-
Begin vigorous stirring and heat the mixture to 40-50 °C.
-
Slowly and simultaneously add dimethyl sulfate (1.1-1.3 eq) and 50% aqueous sodium hydroxide (2.0-2.5 eq) via separate addition funnels over a period of 2-4 hours, maintaining the internal temperature between 50-60 °C.
-
After the additions are complete, continue stirring at 60 °C for an additional 2-4 hours, monitoring the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound derivative.
-
The crude product can be purified by distillation or crystallization if necessary.
Safety Note: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle these reagents with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathway of Norepinephrine Reuptake Inhibitors (NRIs)
Many this compound derivatives function as norepinephrine reuptake inhibitors. These drugs act at the synaptic cleft to increase the concentration of norepinephrine, a key neurotransmitter in the central nervous system.
Caption: Mechanism of action of Norepinephrine Reuptake Inhibitors.
References
- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Methoxymethyl)morpholine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Methoxymethyl)morpholine, with a focus on optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing significant peak tailing during silica gel chromatography?
A1: Morpholine derivatives are basic due to the secondary amine. This basic nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing), streaking, and sometimes irreversible adsorption. This results in poor separation and reduced recovery of the target compound.[1] To resolve this, add a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent system. A concentration of 0.5-2% Et₃N is typically effective at neutralizing the active sites on the silica gel, leading to symmetrical peaks and improved separation.[1]
Q2: My reaction to form the morpholine ring resulted in a mixture of products, including a larger seven-membered ring. Why did this happen and how can it be prevented?
A2: The formation of a seven-membered 1,4-oxazepane ring is a known side reaction in some morpholine syntheses, particularly when starting from precursors like N-substituted ethanolamines and epichlorohydrin.[2] This side product can be difficult to separate from the desired morpholine. To minimize its formation, it is crucial to control the reaction temperature and the rate of reagent addition. Running the reaction at a lower temperature and adding the electrophile slowly can favor the desired 6-exo-tet cyclization over the 7-endo-tet cyclization.
Q3: The final this compound product is an oil that is difficult to handle and purify by crystallization. What are the alternative purification strategies?
A3: If the free base is an oil, converting it to a hydrochloride (HCl) salt is a common and effective strategy for purification and handling.[1] Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will often precipitate as a crystalline solid, which can be easily collected by filtration and further purified by recrystallization from solvents like ethanol or isopropanol/water mixtures.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you diagnose and solve the problem.
Issue: Low or No Yield in the Methylation Step (Hydroxymethyl to Methoxymethyl)
-
Question: Did you ensure anhydrous conditions?
-
Possible Cause: The typical methylating system using a strong base like sodium hydride (NaH) is extremely sensitive to moisture. Water will quench the base and prevent the formation of the necessary alkoxide intermediate.
-
Solution: Thoroughly dry all glassware before use. Use anhydrous solvents (e.g., THF, DMF) and ensure your starting material is dry. Handle NaH under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Question: Was the deprotonation step complete before adding the methylating agent?
-
Possible Cause: Incomplete formation of the alkoxide will lead to an incomplete reaction.
-
Solution: Allow sufficient time for the reaction between the alcohol and the base. You should observe hydrogen gas evolution when using NaH, which should cease before you proceed. Monitor the reaction by Thin Layer Chromatography (TLC) if possible.
-
-
Question: Is your methylating agent (e.g., methyl iodide) fresh?
-
Possible Cause: Methyl iodide can degrade over time, especially if exposed to light.
-
Solution: Use a fresh bottle of the reagent or purify it by passing it through a small plug of alumina before use.
-
Issue: Incomplete BOC-Deprotection
-
Question: Have you used a sufficient excess of acid?
-
Possible Cause: The BOC-protecting group requires a strong acid for removal. The morpholine nitrogen will also be protonated, consuming one equivalent of acid. Therefore, more than one equivalent is required.
-
Solution: Use a significant excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). Typically, 5-10 equivalents of acid are used.
-
-
Question: How are you monitoring the reaction?
-
Possible Cause: TLC can be misleading as the starting material and product may have very different retention factors and may streak.
-
Solution: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to accurately monitor the disappearance of the starting material and the appearance of the product mass peak. This provides a definitive measure of reaction completion.
-
Data Presentation
Optimizing the methylation of the precursor, (S)-N-Boc-2-hydroxymethylmorpholine, is critical for overall yield. The choice of base and solvent plays a significant role.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | NaH (1.2) | THF | 0 to 25 | 4 | 85-95 | Clean reaction, requires inert atmosphere. |
| 2 | KOtBu (1.5) | THF | 25 | 6 | 75-85 | Strong base, but can promote side reactions. |
| 3 | K₂CO₃ (3.0) | DMF | 60 | 12 | 40-60 | Weaker base, requires higher temperature and longer time. |
| 4 | Ag₂O (1.5) | MeCN | 80 | 8 | 70-80 | Mild conditions, but expensive reagent. |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-2-((methoxymethyl)morpholine)-4-carboxylate
-
Preparation: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in anhydrous THF.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cessation of bubbling indicates the formation of the alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Protocol 2: Deprotection to form this compound
-
Dissolution: Dissolve the crude tert-butyl (S)-2-((methoxymethyl)morpholine)-4-carboxylate from the previous step in a minimal amount of dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 2-4 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer with DCM (4x).
-
Final Steps: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. For long-term storage or improved handling, convert to the HCl salt as described in the FAQs.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Substituted Morpholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted morpholines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted morpholines, presented in a question-and-answer format.
1. Dehydration of Diethanolamine
Question: I am experiencing low yields in my morpholine synthesis via the dehydration of diethanolamine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the acid-catalyzed dehydration of diethanolamine are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
-
Insufficient Acid Catalyst: The concentration of the strong acid (e.g., sulfuric acid or hydrochloric acid) is critical for efficient dehydration and cyclization. An inadequate amount of acid will lead to an incomplete reaction.
-
Solution: Ensure that a sufficient excess of the acid is used to maintain a strongly acidic environment (pH ~1).[1]
-
-
Suboptimal Reaction Temperature: The reaction requires a specific temperature range to proceed efficiently.
-
Solution: Carefully monitor and control the internal reaction temperature. For the dehydration of diethanolamine hydrochloride, a temperature range of 200-210°C is recommended.[1]
-
-
Inadequate Reaction Time: The cyclization process can be slow.
-
Solution: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.[1]
-
-
Inefficient Water Removal: The formation of water is a byproduct of the reaction. Its presence can inhibit the forward reaction, shifting the equilibrium back towards the starting materials.
-
Solution: Employ efficient methods for water removal, such as a Dean-Stark apparatus or by ensuring the reaction temperature is high enough to distill off the water as it is formed.[1]
-
2. N-Alkylation of Amines
Question: When synthesizing N-substituted morpholines from 1,2-amino alcohols, I am observing significant formation of N,N-dialkylated byproducts. How can I favor selective monoalkylation?
Answer:
Achieving selective mono-N-alkylation of a primary amine in the presence of a competing secondary amine product is a frequent challenge. The following strategies can help to promote the desired monoalkylation:
-
Use of Bulky Alkylating Agents: Steric hindrance can play a significant role in preventing the second alkylation step.
-
Solution: If the synthesis allows, utilize a bulkier alkylating agent. The increased steric demand will make the second alkylation of the more hindered secondary amine less favorable.[1]
-
-
Slow Addition of the Alkylating Agent: The relative concentrations of the reactants can influence the reaction pathway.
-
Solution: Add the alkylating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant primary amine over the newly formed secondary amine.[1]
-
-
Use of Ethylene Sulfate for a Two-Step, One-Pot Synthesis: A modern approach utilizing ethylene sulfate has been shown to be highly selective for monoalkylation.
3. Palladium-Catalyzed Carboamination
Question: My palladium-catalyzed carboamination reaction for the synthesis of a substituted morpholine is not working well. What are some common issues with this type of reaction?
Answer:
Palladium-catalyzed reactions are powerful but can be sensitive to reaction conditions and the purity of reagents.
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by air and moisture.
-
Solution: Ensure that all solvents and reagents are thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Incorrect Ligand Choice: The phosphine ligand is crucial for the stability and activity of the catalyst.
-
Solution: The choice of ligand can significantly impact the reaction outcome. It may be necessary to screen different phosphine ligands to find the optimal one for your specific substrates.[1]
-
-
Impure Starting Materials: Impurities in the starting materials can poison the catalyst.
-
Solution: Ensure the purity of the ethanolamine derivative and the aryl or alkenyl halide before use.
-
Quantitative Data on Side Product Formation
The following table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) with ammonia, illustrating the effect of temperature on the formation of byproducts such as 2-(2-aminoethoxy)ethanol (AEE) and high-molecular-weight condensation products ("heavies").
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[5]
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the acid-catalyzed dehydration of diethanolamine.[1]
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid (HCl)
-
Calcium Oxide (CaO)
-
Potassium Hydroxide (KOH)
-
Sodium metal (Na)
Procedure:
-
Acidification: In a suitable reaction vessel, add diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for approximately 15 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to about 160°C and then pour it into a suitable container to prevent solidification within the reaction flask.
-
Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide.
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain the crude, wet morpholine.
-
Drying and Purification:
-
Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.
-
Decant the morpholine and reflux it over a small amount of sodium metal for one hour.
-
Perform a final fractional distillation, collecting the pure morpholine fraction at 126-129°C.
-
Protocol 2: Annulation of a 1,2-Amino Alcohol to a Morpholinone
This protocol describes the conversion of a 1,2-amino alcohol to a morpholin-3-one, which can be a precursor to substituted morpholines.[1]
Materials:
-
1,2-Amino alcohol
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Isopropanol
Procedure:
-
Reaction Setup: Dissolve the 1,2-amino alcohol in a biphasic solvent system of dichloromethane and water.
-
Acylation: Cool the solution and add chloroacetyl chloride along with an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Add an aqueous solution of potassium hydroxide and isopropanol as a co-solvent. Stir the reaction at room temperature for 2 hours to facilitate the intramolecular cyclization to the morpholinone.
-
Extraction and Purification: Extract the product into an organic solvent. Dry the organic layer and purify the resulting morpholinone by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Troubleshooting Low Yields in Diethanolamine Dehydration
General Synthesis Pathway: Dehydration of Diethanolamine
References
Technical Support Center: Purification of 2-(Methoxymethyl)morpholine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Methoxymethyl)morpholine using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak tail or streak during silica gel chromatography?
A1: Peak tailing or streaking of this compound on silica gel is a common issue arising from the basic nature of the morpholine nitrogen. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape, reduced resolution, and potentially low recovery of the compound.
Q2: How can I prevent peak tailing when purifying this compound on silica gel?
A2: To minimize peak tailing, a small amount of a basic modifier should be added to the mobile phase. This additive neutralizes the acidic silanol groups, reducing their interaction with the basic analyte. A common and effective modifier is triethylamine (TEA) at a concentration of 0.1-2% (v/v) in your eluent system (e.g., ethyl acetate/hexanes).
Q3: What is a good starting mobile phase for the flash chromatography of this compound?
A3: A good starting point for developing a mobile phase for the flash chromatography of this compound is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the retention factor (Rf) observed on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for optimal separation. Remember to include 0.1-1% triethylamine in the eluent to ensure good peak shape.
Q4: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A4: If this compound is not moving from the baseline, the mobile phase is not polar enough. You can increase the polarity by adding a stronger solvent like methanol to the ethyl acetate. A common mobile phase for more polar compounds is a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
Q5: How can I separate the enantiomers of this compound?
A5: The enantiomers of this compound can be separated using chiral chromatography. This typically involves the use of a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol).
Troubleshooting Guides
Flash Chromatography (Silica Gel)
| Problem | Potential Cause | Solution |
| Peak Tailing/Streaking | Strong interaction of the basic morpholine nitrogen with acidic silanol groups on the silica gel. | Add a basic modifier like triethylamine (0.1-2%) or a few drops of ammonium hydroxide to your mobile phase. |
| Compound Stuck on Column/Low Recovery | The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the silica. | Gradually increase the polarity of the mobile phase (e.g., by adding methanol to your ethyl acetate/hexanes mixture). If the problem persists, consider using a different stationary phase like alumina (neutral or basic). |
| Poor Separation from Impurities | The chosen mobile phase does not provide adequate resolution between your compound and impurities. | Optimize the mobile phase by trying different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/isopropanol). A shallow gradient elution may also improve separation. |
| Compound Decomposes on the Column | The acidic nature of the silica gel is causing the degradation of your compound. | Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a higher concentration of triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks (Reversed-Phase) | Secondary interactions between the basic analyte and residual silanols on the C18 column. | Add a modifier to the mobile phase. For acidic mobile phases, use an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%). For neutral or basic mobile phases, add a small amount of triethylamine (0.1%). Using a column with end-capping can also minimize silanol interactions. |
| Poor Resolution of Enantiomers (Chiral HPLC) | The chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for the separation. | Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Optimize the mobile phase by varying the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. The addition of a small amount of a basic or acidic additive can sometimes improve chiral recognition. |
| Inconsistent Retention Times | Poor column equilibration, changes in mobile phase composition, or temperature fluctuations. | Ensure the column is properly equilibrated with the mobile phase before each injection. Prepare fresh mobile phase daily and degas it thoroughly. Use a column oven to maintain a constant temperature. |
| No Peak Detected | The compound may not have a strong chromophore for UV detection at the selected wavelength. | If your HPLC system has a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), these can be used. Alternatively, derivatization of the morpholine nitrogen with a UV-active group can be performed prior to analysis. |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of this compound
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial, low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 20% ethyl acetate in hexanes (always containing 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: Utilize a chiral stationary phase column, for example, a Daicel CHIRALPAK® series column (e.g., IA, IB, IC, or ID).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent and an alcohol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the separation of the enantiomers by UV detection (if applicable) or other suitable detectors.
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol or its percentage) and screen other chiral columns.
Quantitative Data
The following tables provide illustrative data for the purification of this compound. This data is intended as a guideline for method development, and actual results may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Illustrative Flash Chromatography Mobile Phase Optimization
| Mobile Phase (Hexanes:Ethyl Acetate with 0.5% TEA) | Retention Factor (Rf) of this compound | Purity of Isolated Product (%) |
| 95:5 | 0.15 | >98 |
| 90:10 | 0.28 | >99 |
| 80:20 | 0.45 | >99 |
| 70:30 | 0.60 | 97 (co-elution with less polar impurity) |
Table 2: Illustrative Chiral HPLC Separation of Enantiomers
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm) Flow Rate: 1.0 mL/min
| Mobile Phase (n-Hexane:Isopropanol with 0.1% Diethylamine) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 10.2 | 11.5 | 1.8 |
| 90:10 | 8.1 | 8.9 | 1.5 |
| 85:15 | 6.5 | 7.0 | 1.1 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in the chromatography of this compound.
Technical Support Center: 2-(Methoxymethyl)morpholine in Diastereoselective Reactions
Welcome to the technical support center for reactions involving 2-(Methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as a chiral auxiliary?
This compound is a chiral compound frequently employed as an auxiliary in asymmetric synthesis.[1] By temporarily incorporating this molecule into a substrate, its inherent chirality can influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others.[1] After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.
Q2: What are the key factors influencing diastereoselectivity in reactions with this compound?
Several factors can significantly impact the diastereomeric ratio (d.r.) of your reaction. These include:
-
Reaction Temperature: Lower temperatures generally enhance diastereoselectivity by amplifying the energetic difference between the transition states leading to the different diastereomers.[2]
-
Choice of Base and Stoichiometry: The base used for deprotonation can affect the aggregation state and reactivity of the intermediate, thereby influencing the stereochemical outcome.[2][3][4] The stoichiometry of the base is also critical.[2]
-
Solvent: The polarity and coordinating ability of the solvent can alter the conformation of the transition state, which in turn affects the diastereoselectivity.[4]
-
Lewis Acid/Additives: In reactions like aldol additions, the choice of Lewis acid for enolization is crucial.[1] Additives such as lithium salts (e.g., LiBr) can also improve diastereoselectivity by influencing the aggregation of lithium amides.[3][4][5]
-
Substrate Structure: The steric and electronic properties of the reactants, particularly the electrophile, play a significant role in determining the facial selectivity of the attack.[2]
Q3: My reaction is yielding a low diastereomeric ratio. What is the first troubleshooting step?
For low diastereoselectivity, the initial and often most effective parameter to adjust is the reaction temperature.[2] Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher d.r.[2][5] If temperature modification is insufficient, a careful re-evaluation of the base and solvent system is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (Low d.r.) | Reaction temperature is too high. | Decrease the reaction temperature. Reactions are often run at -78 °C to maximize selectivity.[5] |
| Incorrect base or stoichiometry. | Screen different bases (e.g., LDA, lithium amides from morpholine or pyrrolidine).[3][4] Ensure precise stoichiometry of the base.[2] | |
| Inappropriate solvent. | Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, 2-MeTHF, DME).[4] | |
| Absence of beneficial additives. | Consider the addition of salts like LiBr, which can improve d.r. by modifying the structure of the reactive species.[3][4][5] | |
| Low Yield | Steric hindrance from the base. | Switch to a less sterically hindered base. For example, replacing LDA with lithium amides derived from pyrrolidine or morpholine has been shown to improve yields.[3][4] |
| Incomplete reaction. | Increase reaction time or consider a slight increase in temperature after the initial low-temperature addition, though this may impact diastereoselectivity. | |
| Poor quality of reagents. | Ensure all reagents, especially organolithium bases like LDA, are of high quality and freshly titrated if necessary.[3] | |
| Irreproducible Results | Variations in reagent quality. | Use reagents from a consistent source and verify their purity and concentration.[3] |
| Sensitivity to reaction conditions. | Maintain strict control over reaction parameters such as temperature, addition rates, and atmosphere (e.g., ensure anhydrous and inert conditions). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving diastereoselectivity in related systems, which can provide a starting point for optimizing reactions with this compound.
Table 1: Effect of Lithium Amide Base and LiBr Additive on Diastereoselectivity
| Entry | Amine for Base Formation | Additive | Diastereomeric Ratio (syn:anti) | Assay Yield (%) | Reference |
| 1 | Diisopropylamine (LDA) | None | 1:1.2 | ~25 | [5] |
| 2 | Diisopropylamine (LDA) | LiBr | 2.0:1.0 | - | [4] |
| 3 | Pyrrolidine | LiBr | 2.1:1.0 | 78 | [5] |
| 4 | Morpholine | LiBr | 2.1:1.0 | 97 | [5] |
| 5 | N-Methylpiperazine | LiBr | 2.5:1.0 | 92 | [4] |
Table 2: Influence of Chiral Lithium Amides on Diastereoselectivity
| Entry | Chiral Amine | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of major syn-diastereomer | Assay Yield of syn-diastereomers (%) | Reference |
| 1 | (R)-2-(Methoxymethyl)pyrrolidine | 13.6:1 | 56% | 82 | [5][6] |
| 2 | Chiral Ethanolamine 8 + LDA | 16:1 | >99% | Low conversion | [5] |
| 3 | Chiral Ethanolamine 8 + Lithium N-methylpiperazide | 1.4:1 | 91% | 83 (conversion) | [5] |
Experimental Protocols
General Procedure for a Diastereoselective Aldol Reaction using an Oxazolidinone Auxiliary (Model Protocol)
This protocol, adapted for oxazolidinone auxiliaries, provides a framework that can be modified for this compound-derived amides.
-
Preparation of the N-Acyl Auxiliary: React the chiral auxiliary (e.g., this compound) with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyl derivative.
-
Enolization: Dissolve the N-acyl auxiliary in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a Lewis acid (e.g., dibutylboron triflate) followed by a non-nucleophilic base (e.g., diisopropylethylamine) to generate the Z-enolate.[1]
-
Aldol Addition: To the enolate solution at -78 °C, add the aldehyde substrate dropwise. Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).
-
Quenching and Workup: Quench the reaction by adding a suitable buffer solution (e.g., phosphate buffer). Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
-
Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the desired chiral product.
Visualizations
Caption: A step-by-step workflow for troubleshooting low diastereoselectivity in a reaction.
Caption: Key experimental factors that influence the diastereoselectivity of a chemical reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 2-(Methoxymethyl)morpholine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Methoxymethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction conversion, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common laboratory-scale synthetic routes to this compound include:
-
Williamson Ether Synthesis: This involves the O-alkylation of 2-(hydroxymethyl)morpholine with a methylating agent.
-
Reductive Amination: This route may involve the reaction of morpholine-2-carbaldehyde with a methylating agent or other related precursors.
-
Ring-opening of an epoxide: A multi-step synthesis starting from an epoxypropyl methyl ether and an amino-sulfonic acid has also been reported.[1]
Q2: I am getting a very low yield in my Williamson ether synthesis of 2-(hydroxymethyl)morpholine. What are the potential causes?
A2: Low yields in the Williamson ether synthesis of 2-(hydroxymethyl)morpholine can be attributed to several factors:
-
Base Strength: The base used may not be strong enough to completely deprotonate the hydroxyl group of 2-(hydroxymethyl)morpholine, leading to incomplete reaction.[2]
-
Side Reactions: The nitrogen atom in the morpholine ring can also be methylated, leading to the formation of N-methylated byproducts or even a quaternary ammonium salt.
-
Steric Hindrance: While methylating agents are small, steric hindrance around the hydroxyl group can slow down the reaction.
-
Reaction Conditions: Inappropriate solvent, temperature, or reaction time can all contribute to low conversion.
Q3: My reductive amination to produce this compound is showing low conversion. What should I check?
A3: Low conversion in reductive amination reactions for synthesizing morpholine derivatives can be due to:
-
Imine Formation Equilibrium: The initial formation of the imine intermediate is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.[3]
-
Reactivity of the Carbonyl or Amine: A weakly electrophilic carbonyl group or a weakly nucleophilic amine can lead to slow and incomplete imine formation.
-
Reducing Agent: The chosen reducing agent might not be effective for the specific imine intermediate, or it might be decomposing under the reaction conditions.
-
pH of the Reaction: The pH is crucial for both imine formation and the stability of the reducing agent.
Q4: What are common byproducts in the synthesis of this compound?
A4: Depending on the synthetic route, common byproducts may include:
-
N-methylated 2-(hydroxymethyl)morpholine: In the Williamson ether synthesis, the nitrogen atom can compete with the oxygen atom for the methylating agent.
-
Over-alkylation products: Formation of a quaternary ammonium salt at the nitrogen atom is possible.
-
Unreacted starting materials: Due to incomplete conversion.
-
In some industrial processes for morpholine synthesis, byproducts like N-ethylmorpholine and high-molecular-weight condensation products can form.
Troubleshooting Guides
Low Conversion in Williamson Ether Synthesis of 2-(Hydroxymethyl)morpholine
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation of the alcohol: The pKa of the alcohol requires a sufficiently strong base for complete formation of the alkoxide.[2] | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Competitive N-methylation: The lone pair of electrons on the morpholine nitrogen is nucleophilic and can react with the methylating agent. | Protect the morpholine nitrogen with a suitable protecting group (e.g., Boc) before the Williamson ether synthesis. The protecting group can be removed in a subsequent step. | |
| Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction. | Use a polar aprotic solvent like THF or DMF to facilitate the SN2 reaction. Ensure the temperature is appropriate for the chosen base and substrate. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | |
| Steric hindrance: Although less likely with a methyl group, steric bulk can impede the reaction. | Ensure the reaction is run for a sufficient amount of time, and consider slightly elevated temperatures if stability of the reactants allows. | |
| Formation of Multiple Products | Both O- and N-methylation occurring: The unprotected morpholine nitrogen competes with the hydroxyl group for the methylating agent.[4] | As mentioned above, protect the nitrogen atom prior to the O-methylation step. |
| Elimination side reactions: Although less common with primary halides, the use of a strong base can promote elimination reactions with certain substrates. | Use a primary methylating agent like methyl iodide or dimethyl sulfate. Avoid secondary or tertiary halides. |
Low Conversion in Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Unfavorable imine equilibrium: The presence of water can hydrolyze the imine intermediate back to the starting materials.[3] | Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. |
| Low reactivity of starting materials: A deactivated aldehyde/ketone or a sterically hindered/electron-poor amine can slow down the reaction. | Use a catalyst, such as a mild acid (e.g., acetic acid), to activate the carbonyl group for nucleophilic attack. | |
| Ineffective reduction: The reducing agent may not be suitable for the specific imine. | Consider using a different reducing agent. Sodium triacetoxyborohydride is often effective and can be used in a one-pot procedure. Sodium cyanoborohydride is also a common choice. | |
| pH is not optimal: The pH affects both imine formation (which is acid-catalyzed) and the stability of the reducing agent. | Buffer the reaction mixture to maintain an optimal pH, typically between 4 and 6. | |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may be slow under the current conditions. | Monitor the reaction by TLC or LC-MS to determine if it is progressing. If so, extend the reaction time or cautiously increase the temperature. |
| Decomposition of reagents: The aldehyde or reducing agent may be unstable under the reaction conditions. | Add the reducing agent portion-wise to maintain its concentration. Ensure the quality of the starting materials. |
Experimental Protocols
Protocol 1: Synthesis of (2R)-2-(Methoxymethyl)morpholine (via Epoxide Ring Opening)
This protocol is based on a reported synthesis and is noted for its low yield, which may require optimization.[1]
Materials:
-
(R)-(-)-Epoxypropyl methyl ether
-
2-Aminoethanesulfonic acid
-
40% aqueous sodium hydroxide
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminoethanesulfonic acid (53.3 mmol) in 40% aqueous sodium hydroxide (11 mL).
-
Heat the mixture to 50 °C.
-
Slowly add a solution of (R)-(-)-epoxypropyl methyl ether (10.66 mmol) in methanol (11 mL) dropwise to the heated mixture.
-
Stir the reaction mixture at 50 °C for 75 minutes.
-
Add an additional 19 mL of 40% aqueous sodium hydroxide solution and continue stirring at 50 °C for 20 hours.
-
Cool the reaction to room temperature and dilute with water (76 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane 2:8) to yield (2R)-2-(Methoxymethyl)morpholine as a colorless oil.
Reported Yield: 10%[1]
Visualizations
Signaling Pathways and Workflows
Caption: Overview of potential synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low conversion issues.
Caption: Potential side reactions during the Williamson ether synthesis.
References
- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Morpholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of morpholines. The content is designed to address specific experimental challenges and offer practical solutions.
I. Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable catalytic system for my target morpholine?
A1: The selection of an optimal catalytic system depends on several factors, including the substitution pattern of the desired morpholine, the available starting materials, and the desired scale of the reaction.
-
For 2-substituted morpholines: Rhodium-catalyzed asymmetric hydrogenation of a pre-formed dehydromorpholine ring is a highly effective and well-documented method, often providing excellent enantioselectivities (up to 99% ee) and yields.[1][2]
-
For 3-substituted morpholines: A tandem one-pot hydroamination/asymmetric transfer hydrogenation is an efficient approach, starting from readily available aminoalkyne substrates.[3][4] This method avoids the separate synthesis of a cyclic precursor.
-
For di-substituted morpholines (e.g., 2,3- or 3,5-disubstituted): Organocatalytic intramolecular aza-Michael additions can be a powerful tool, offering good stereocontrol.[2][5]
-
Scalability: Rhodium-catalyzed hydrogenations and tandem hydroamination/ATH reactions have been shown to be scalable.[4][6] Organocatalytic reactions can also be suitable for larger scales, often with the advantage of lower catalyst cost.[7]
Here is a decision-making workflow to guide your selection:
Caption: Catalyst selection guide for asymmetric morpholine synthesis.
Q2: What is the impact of the N-substituent on the enantioselectivity of the reaction?
A2: The N-substituent plays a crucial role in many catalytic systems, particularly in the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines. Electron-withdrawing protecting groups, such as carbamates (e.g., Cbz, Boc), are often essential for activating the enamine substrate towards hydrogenation.[1][2] In many cases, a Cbz group has been found to provide superior enantioselectivity compared to other carbamates or a nitro group.[1] For the tandem hydroamination/ATH, the nature of the N-substituent can also influence the efficiency of both the hydroamination and the subsequent reduction step.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
A3: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the substrate, solvents, or from the reaction atmosphere (e.g., oxygen, water) can act as poisons to the metal center.[8] Ensure all reagents and solvents are of high purity and appropriately dried, and that the reaction is performed under a strict inert atmosphere.
-
Thermal Degradation: Some catalysts are thermally sensitive and can decompose or aggregate at elevated temperatures.[8] It is important to adhere to the recommended temperature profile for the specific catalytic system.
-
Product/Byproduct Inhibition: The product or byproducts of the reaction can sometimes coordinate to the catalyst's active site, leading to inhibition.[9] This can sometimes be mitigated by adjusting the reaction concentration or by the addition of certain additives.
II. Troubleshooting Guides
A. Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Enantioselectivity (ee%) | 1. Suboptimal Ligand: The choice of chiral bisphosphine ligand is critical.[10] 2. Incorrect Solvent: Solvents with coordinating abilities (e.g., THF, MeOH, DCE) can interfere with the catalyst-substrate interaction and reduce enantioselectivity. 3. Reaction Temperature: Higher temperatures can lead to a loss of selectivity. | 1. Screen a variety of chiral ligands (e.g., SKP, DuPhos, DIOP). A comparative study of different ligand types can be beneficial.[1][11][12] 2. Use non-coordinating, aprotic solvents such as DCM or toluene. 3. Lower the reaction temperature. Many asymmetric hydrogenations show improved enantioselectivity at lower temperatures. |
| Low Yield/Conversion | 1. Catalyst Deactivation: See FAQ Q3. 2. Insufficient Hydrogen Pressure: Hydrogen pressure can significantly impact the reaction rate. 3. Poor Substrate Quality: Impurities in the dehydromorpholine substrate can inhibit the catalyst. | 1. Ensure rigorous exclusion of air and moisture. Purify all reagents and solvents. 2. Increase the hydrogen pressure within the safe limits of the reactor. 3. Purify the substrate by chromatography or recrystallization before use. |
| Side Reactions | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups. 2. Isomerization: The double bond in the dehydromorpholine may isomerize to a less reactive position. | 1. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. 2. Use milder reaction conditions (lower temperature and pressure). |
B. Tandem Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Morpholine Product | 1. Inefficient Hydroamination: The initial hydroamination step may be sluggish or incomplete.[13] 2. Decomposition of Cyclic Imine: The intermediate cyclic imine may be unstable under the reaction conditions. 3. Poor Transfer Hydrogenation: The ruthenium catalyst for the second step may be inefficient or inhibited. | 1. Screen different hydroamination catalysts (e.g., various Ti or Au complexes).[4][14] Ensure anhydrous conditions as water can inhibit the catalyst. 2. Once the hydroamination is complete (as monitored by an appropriate analytical technique), proceed to the reduction step without prolonged delay. 3. Ensure the formic acid/triethylamine mixture is freshly prepared. Consider screening different chiral ligands for the ruthenium catalyst. |
| Low Enantioselectivity (ee%) | 1. Suboptimal Ru-catalyst/Ligand: The choice of the chiral ligand on the ruthenium catalyst is crucial for stereocontrol.[3][15] 2. Background Racemization: The cyclic imine intermediate may racemize before reduction. 3. Hydrogen Bonding Interactions: For some substrates, hydrogen bonding between the substrate and the catalyst is crucial for high enantioselectivity.[4] | 1. Screen different chiral diamine ligands (e.g., (S,S)-Ts-DPEN). 2. Optimize the reaction conditions to favor rapid reduction of the imine once it is formed. 3. For substrates lacking a coordinating group, consider if a different catalytic system would be more appropriate. |
| Formation of Side Products | 1. Dimerization/Polymerization of Alkyne: This can occur if the intramolecular hydroamination is slow. 2. Incomplete Reduction: The cyclic imine may be isolated as the final product if the transfer hydrogenation fails. | 1. Adjust the concentration of the starting material or the catalyst loading for the hydroamination step. 2. Verify the activity of the ruthenium catalyst and the quality of the hydrogen source. |
C. Organocatalytic Intramolecular Aza-Michael Addition
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield/Conversion | 1. Low Catalyst Activity: Morpholine-based enamines can have lower reactivity compared to pyrrolidine-based ones.[16] 2. Unfavorable Reaction Equilibrium: The aza-Michael addition can be reversible. 3. Catalyst Loading: Insufficient catalyst may lead to slow reaction rates.[17] | 1. Screen different organocatalysts (e.g., proline derivatives, cinchona alkaloids).[17][18] The use of co-catalysts or additives (e.g., a Brønsted acid) can sometimes enhance reactivity. 2. Use an excess of the Michael acceptor or remove a byproduct to drive the reaction to completion. 3. Increase the catalyst loading, but be mindful of potential cost implications on a larger scale. |
| Low Diastereo- or Enantioselectivity | 1. Incorrect Catalyst: The stereochemical outcome is highly dependent on the structure of the organocatalyst.[5] 2. Solvent Effects: The polarity and proticity of the solvent can influence the transition state and thus the stereoselectivity. 3. Temperature: As with metal catalysis, higher temperatures can erode stereoselectivity. | 1. Screen a library of chiral organocatalysts to find the one that provides the best stereocontrol for your specific substrate. 2. Screen a range of solvents (e.g., polar aprotic like DMF, DMSO, or non-polar like toluene).[19] 3. Perform the reaction at lower temperatures. |
| Side Reactions | 1. Polymerization of Michael Acceptor: The α,β-unsaturated system can be prone to polymerization. 2. Retro-Michael Reaction: The product can revert to the starting materials.[20] | 1. Add the Michael acceptor slowly to the reaction mixture. 2. Isolate the product promptly upon reaction completion. |
III. Data Presentation: Comparison of Catalytic Systems
The following tables summarize representative data for the different catalytic approaches to asymmetric morpholine synthesis. Note that a direct comparison is challenging due to the variation in substrates and reaction conditions across different studies.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines [6]
| Entry | Substrate (N-Substituent) | Catalyst (Rh-precursor) | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl (Cbz) | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | DCM | >99 | 92 |
| 2 | 4-Fluorophenyl (Cbz) | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | DCM | >99 | 92 |
| 3 | 2-Methylphenyl (Cbz) | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | DCM | >99 | 99 |
| 4 | Naphthyl (Cbz) | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | DCM | >99 | 91 |
Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [4]
| Entry | Substrate (R-group on alkyne) | Hydroamination Catalyst | Reduction Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | Ti(NMe₂)₂(BIA) | RuCl--INVALID-LINK-- | (S,S)-Ts-DPEN | 85 | >95 |
| 2 | 4-Methoxyphenyl | Ti(NMe₂)₂(BIA) | RuCl--INVALID-LINK-- | (S,S)-Ts-DPEN | 89 | >95 |
| 3 | Cyclohexyl | Ti(NMe₂)₂(BIA) | RuCl--INVALID-LINK-- | (S,S)-Ts-DPEN | 75 | >95 |
| 4 | n-Butyl | Ti(NMe₂)₂(BIA) | RuCl--INVALID-LINK-- | (S,S)-Ts-DPEN | 78 | >95 |
Table 3: Organocatalytic Intramolecular Aza-Michael Addition [2]
| Entry | Substrate | Catalyst | Additive | Solvent | Yield (%) | ee (%) |
| 1 | (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Benzoic Acid | Chloroform | High | High |
IV. Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine[2]
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Substrate Preparation: In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
-
Reaction Setup: The substrate solution is transferred to the catalyst solution. The resulting mixture is then transferred to a stainless-steel autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired (R)-2-phenylmorpholine.
Protocol 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation[2]
Caption: Workflow for tandem hydroamination/ATH.
-
Hydroamination: To a solution of the aminoalkyne substrate (e.g., 2-((2-propyn-1-yl)oxy)-N-benzylethanamine) in anhydrous toluene, add the Ti catalyst (e.g., Ti(NMe₂)₂(BIA)). The reaction mixture is stirred at 110 °C for 24 hours and then cooled to room temperature.
-
Asymmetric Transfer Hydrogenation: A solution of the Ru catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a formic acid/triethylamine azeotrope (5:2) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Organocatalytic Intramolecular Aza-Michael Addition[2]
Caption: Workflow for organocatalytic aza-Michael addition.
-
Reaction Setup: To a solution of the α,β-unsaturated substrate (e.g., (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine, 0.1 mmol) in anhydrous chloroform (1.0 mL), add the chiral secondary amine organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%) and benzoic acid (20 mol%).
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the desired morpholine product.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 5. Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. xiao.rice.edu [xiao.rice.edu]
- 15. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 17. chemicaljournal.org [chemicaljournal.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Technical Support Center: Managing Racemization During Morpholine Derivatization
Welcome to the technical support center for managing racemization during the derivatization of chiral molecules with morpholine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the chiral integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during morpholine derivatization?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., L-form to a mix of L- and D-forms).[1] This loss of stereochemical integrity is a significant issue in drug development because different enantiomers can have varied biological activities, potencies, and even toxicities.[1] During morpholine derivatization, the activation of a chiral center, often a carboxylic acid on an amino acid, can make it susceptible to racemization, potentially compromising the final product's efficacy and safety.[1][2]
Q2: What are the primary mechanisms that cause racemization in these reactions?
A2: Racemization during derivatization, particularly when involving amino acids, primarily occurs through two base-catalyzed pathways:[1]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the amine (e.g., morpholine), leading to a mixture of enantiomers.[1]
-
Direct Enolization: This involves the direct removal of the α-proton from the activated chiral center by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either side, resulting in racemization. This pathway is more common under strongly basic conditions.[1]
Q3: Which types of chiral molecules are most susceptible to racemization during derivatization?
A3: While any chiral molecule can be at risk, amino acids are particularly well-studied in this context. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization under standard coupling conditions.[1][3] Other sensitive amino acids include Phenylalanine (Phe) and Serine (Ser).[1][3] The susceptibility is also influenced by the specific side chain and the protecting groups used.
Q4: How does temperature affect racemization?
A4: Higher temperatures generally increase the rate of chemical reactions, including the reactions that lead to racemization.[4][5] Therefore, it is often recommended to carry out coupling reactions at lower temperatures to minimize the risk of losing stereochemical integrity. The specific effect of temperature can be complex and may depend on the nature of the reaction (exothermic or endothermic racemization dilution heat).[4]
Troubleshooting Guides
Issue: High levels of the undesired enantiomer detected in the final product after morpholine derivatization.
This common problem indicates that significant racemization has occurred. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high racemization.
Data on Racemization Control
The choice of coupling reagents, additives, and bases significantly impacts the degree of racemization.
Table 1: Effect of Coupling Reagent and Additives on Racemization of Selected Amino Acids
| Amino Acid | Coupling System | L/D Ratio | % Racemization (D-isomer) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/HOBt | 1.8 | 35.7% | [6] |
| Fmoc-L-His(Trt)-OH | HATU/HOAt | 18.5 | 5.1% | [6] |
| Fmoc-L-His(Trt)-OH | PyBOP | 11.5 | 8.0% | [6] |
| Fmoc-L-Cys(Trt)-OH | DIC/HOBt | 3.5 | 22.2% | [6] |
| Fmoc-L-Cys(Trt)-OH | HATU/HOAt | 99.0 | <1% | [6] |
| Fmoc-L-Ser(tBu)-OH | DIC/HOBt | 13.9 | 6.7% | [6] |
| Fmoc-L-Ser(tBu)-OH | HATU/HOAt | >200 | <0.5% | [6] |
Data adapted from studies on dipeptide synthesis, which is analogous to derivatization.[6]
Table 2: Influence of Base on Racemization
| Base | Relative Basicity | Steric Hindrance | Tendency to Cause Racemization |
| N,N-Diisopropylethylamine (DIPEA) | High | High | High[1] |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Moderate[1][7] |
| 2,4,6-Collidine (TMP) | Low | High | Low[7] |
| Triethylamine (TEA) | High | Low | Very High[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Morpholine Derivatization of a Chiral Carboxylic Acid with Minimized Racemization
This protocol outlines a general method for coupling morpholine to a chiral carboxylic acid (e.g., an N-protected amino acid) using conditions designed to suppress racemization.
Caption: Workflow for low-racemization morpholine derivatization.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected chiral carboxylic acid (1.0 eq), morpholine (1.1 eq), and an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a sterically hindered or weak base such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.1 eq).[1][7] Avoid stronger, less hindered bases like triethylamine or DIPEA.
-
Coupling Reagent Addition: Slowly add the coupling reagent (e.g., HATU or DIC) (1.0 eq) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee) or diastereomeric excess (de) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[8][9]
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are widely applicable.[9]
-
Mobile Phase Screening: Develop a separation method by screening different mobile phases. A typical starting point for normal-phase HPLC is a mixture of hexanes and isopropanol. For reverse-phase, a mixture of water/buffer and acetonitrile or methanol is common.[8][9]
-
Sample Preparation: Prepare a dilute solution of the purified morpholine derivative in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system. An isocratic elution is often sufficient.[8]
-
Quantification: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = (|A₁ - A₂| / (A₁ + A₂)) * 100
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction time and temperature for morpholine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for morpholine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of morpholine, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low Morpholine Yield in Diethanolamine (DEA) Dehydration
Q: My morpholine synthesis via the dehydration of diethanolamine is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in this synthesis are frequently due to incomplete reaction, side reactions, or suboptimal conditions. Here are the primary factors to investigate:
-
Insufficient Acid Catalyst: The strong acid catalyst (typically sulfuric acid or oleum) is essential for the dehydration and cyclization of diethanolamine. An insufficient amount will lead to a slow and incomplete reaction.[1]
-
Solution: Ensure the correct molar ratio of acid to diethanolamine is used. For laboratory scale, a molar ratio of diethanolamine to concentrated sulfuric acid of 1:1.8 has been shown to be effective.
-
-
Inefficient Water Removal: The dehydration of diethanolamine is a reversible reaction. The presence of water, a byproduct of the reaction, can inhibit the forward reaction and reduce the yield.
-
Solution: Employ an efficient water removal technique, such as a Dean-Stark apparatus or a well-designed distillation setup, to drive the reaction equilibrium towards the product side.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote the formation of unwanted byproducts.
-
Solution: For the diethanolamine dehydration using oleum, temperatures between 180°C and 235°C have been shown to produce high yields (90-95%) in a shorter reaction time (0.5-1.5 hours).[2] When using concentrated sulfuric acid, a reaction temperature of 200°C for 90 minutes has been reported to yield 79.3% morpholine.
-
-
Foaming: The reaction mixture can be prone to excessive foaming, especially at temperatures above 170°C, which can lead to loss of material and operational difficulties.[2]
-
Solution: Careful and controlled heating is crucial. The use of oleum instead of concentrated sulfuric acid has been reported to reduce foaming issues.[2]
-
Issue 2: Byproduct Formation in Diethylene Glycol (DEG) and Ammonia Reaction
Q: I am observing significant byproduct formation in my morpholine synthesis from diethylene glycol and ammonia. How can I minimize these impurities?
A: The reaction of diethylene glycol with ammonia over a hydrogenation catalyst can lead to several byproducts. Optimizing reaction conditions and catalyst selection is key to maximizing morpholine selectivity.
-
Common Byproducts: The primary byproducts include 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine.[3] High-molecular-weight condensation products, often referred to as "heavies," can also form.[3]
-
Causes and Solutions:
-
Incomplete Conversion: The presence of AEE often indicates incomplete conversion of the intermediate.
-
Solution: Increasing the reaction time or temperature can enhance the conversion of AEE to morpholine. However, this must be balanced against the potential for increased formation of other byproducts. A two-stage reactor system, where the AEE stream from the first reactor is fed into a second reactor, can be employed to drive the conversion to completion.[4]
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[3]
-
Suboptimal Temperature and Pressure: The reaction is typically carried out at high temperatures (150-400°C) and pressures (20-400 atmospheres).[5][6][7][8] The specific conditions significantly influence the product distribution.
-
Solution: Carefully control the reaction temperature and pressure. For example, one patented process suggests a temperature range of 200°C to 250°C and a pressure of 200 to 300 psig.[4]
-
-
Incorrect Ammonia to Hydrogen Ratio: Hydrogen is used in this process to maintain catalyst activity. The molar ratio of ammonia to hydrogen can affect the formation of "heavies."[4]
-
Solution: An optimal ammonia to hydrogen molar ratio of about 6:1 to 32:1 is recommended to minimize the formation of high-molecular-weight byproducts.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two main industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][9] The DEG route is now more common.
Q2: What are typical reaction times and temperatures for the diethanolamine dehydration method?
A2: Reaction conditions vary depending on the acid used. With concentrated sulfuric acid, a reaction time of 7 to 8 hours at 175-180°C has been suggested.[2] However, using oleum (fuming sulfuric acid), the reaction time can be significantly reduced. For instance, at 190°C with 20% oleum, yields of 90-95% can be achieved in just 30 minutes.[2] Another study using concentrated sulfuric acid reported optimal conditions of 200°C for 90 minutes, yielding 79.3% morpholine.
Q3: What catalysts are used in the diethylene glycol and ammonia process?
A3: This process utilizes hydrogenation catalysts. Common catalysts include metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[3] Raney nickel and copper chromite have also been used.[4][5]
Q4: How can the purity of the synthesized morpholine be determined?
A4: The purity of morpholine can be assessed using various analytical techniques. Gas chromatography with a flame ionization detector (GC-FID) is a common method for quantitative analysis.[10] The identity of morpholine and any byproducts can be confirmed by gas chromatography-mass spectrometry (GC-MS).[11] Acid-base titrimetry can also be used to determine the assay of morpholine.[12]
Data Presentation
Table 1: Reaction Conditions and Yields for Morpholine Synthesis from Diethanolamine
| Acid Catalyst | Diethanolamine:Acid Ratio (by weight) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 66° Baumé H₂SO₄ | 1:1.8 | 175 - 180 | 7 - 8 | Not specified | [2] |
| 20% Oleum | 1:1.67 | 190 | 0.5 | 90 - 95 | [2] |
| 20% Oleum | 1:1.67 | 183 | 1.5 | 92 | [2] |
| Concentrated H₂SO₄ | 1:1.8 (molar ratio) | 200 | 1.5 | 79.3 |
Table 2: Influence of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol and Ammonia
| Temperature (°C) | Morpholine (%) | 2-(2-aminoethoxy)ethanol (%) | N-ethylmorpholine (%) | Other Byproducts (%) |
| 200 | 65.2 | 20.1 | 5.3 | 9.4 |
| 220 | 75.8 | 12.5 | 6.1 | 5.6 |
| 240 | 72.1 | 8.9 | 8.2 | 10.8 |
| Data adapted from a study on the reaction of diethylene glycol and ammonia. Product distribution is given in gas chromatograph area percent. |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine and Sulfuric Acid (Lab Scale)
Materials:
-
Diethanolamine (DEA)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add diethanolamine dropwise to the cooled and stirred sulfuric acid, maintaining a low temperature. This reaction is highly exothermic.
-
After the addition is complete, equip the flask for distillation.
-
Heat the mixture to the desired reaction temperature (e.g., 200°C) and maintain for the specified time (e.g., 90 minutes). Water will distill off during the reaction.
-
After the reaction is complete, cool the mixture.
-
Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide. This step is also highly exothermic and should be performed with caution.
-
Isolate the crude morpholine by steam distillation or vacuum distillation from the neutralized mixture.
-
Purify the crude morpholine by fractional distillation.
Protocol 2: Synthesis of Morpholine from Diethylene Glycol and Ammonia (Conceptual Industrial Process)
Materials:
-
Diethylene Glycol (DEG)
-
Anhydrous Ammonia
-
Hydrogen
-
Hydrogenation Catalyst (e.g., Nickel on Alumina)
-
High-pressure reactor
Procedure:
-
The hydrogenation catalyst is packed into a fixed-bed reactor.
-
A mixture of diethylene glycol, anhydrous ammonia, and hydrogen is continuously fed into the reactor.[4]
-
The reactor is maintained at a high temperature (e.g., 200-250°C) and high pressure (e.g., 200-300 psig).[4]
-
The reactants pass over the catalyst bed, where the conversion to morpholine and byproducts occurs.
-
The product stream exiting the reactor is cooled and depressurized.
-
The morpholine is separated from unreacted starting materials, byproducts, and water through a series of distillation steps.
-
Unreacted diethylene glycol and 2-(2-aminoethoxy)ethanol may be recycled back to the reactor to improve overall yield.[4]
Mandatory Visualization
Caption: Experimental workflow for morpholine synthesis from diethanolamine.
Caption: Troubleshooting logic for low yield in DEA-based morpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 5. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 8. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. Analytical Method [keikaventures.com]
- 11. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Morpholine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of morpholines. The following sections address common issues related to the impact of solvents on stereoselectivity and offer detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you troubleshoot common problems encountered during the stereoselective synthesis of morpholines, with a particular focus on the role of the solvent.
Q1: My reaction is showing low diastereoselectivity. How can I improve it by changing the solvent?
A1: Low diastereoselectivity is a common issue and is often highly dependent on the solvent's ability to stabilize or destabilize the transition states leading to different diastereomers. Here are some steps to troubleshoot this issue:
-
Evaluate Solvent Polarity: The polarity of the solvent can have a dramatic impact on diastereoselectivity. For reactions proceeding through polar or charged intermediates, a polar solvent may stabilize the transition state. Conversely, non-polar solvents are often favored in reactions where less polar transition states are involved. For instance, in some copper-promoted oxyamination reactions to form morpholines, non-polar aromatic solvents like xylenes have been shown to be effective. In a cascade reaction forming 2,3-disubstituted morpholines, toluene and 1,4-dioxane were found to be optimal.[1]
-
Consider Protic vs. Aprotic Solvents:
-
Protic solvents (e.g., methanol, water) can form hydrogen bonds with reactants and intermediates. This can be beneficial or detrimental. For example, hydrogen bonding can help to organize a transition state, leading to higher selectivity. However, it can also solvate and deactivate a nucleophile.
-
Aprotic solvents (e.g., THF, DCM, acetonitrile, DMF) do not have O-H or N-H bonds and cannot act as hydrogen bond donors. Aprotic, less polar solvents like ethyl acetate and toluene have been found to be effective in certain asymmetric hydrogenations for morpholine synthesis, whereas coordinating solvents like DCE, MeOH, THF, and 1,4-dioxane resulted in almost no reaction.
-
-
Systematic Screening: The ideal solvent is often reaction-specific. It is advisable to perform a systematic screen of a small set of solvents with varying properties (e.g., a non-polar solvent like toluene, a polar aprotic solvent like THF or acetonitrile, and a chlorinated solvent like DCM).
Q2: I am observing poor enantioselectivity in my asymmetric morpholine synthesis. What is the role of the solvent in this case?
A2: Solvents can play a critical role in asymmetric catalysis by influencing the conformation and activity of the chiral catalyst and its complex with the substrate.
-
Catalyst-Solvent Interactions: The solvent can coordinate with the metal center of a catalyst or interact with the chiral ligand, altering its conformation and, consequently, the stereochemical outcome of the reaction. For example, in a tandem hydroamination and asymmetric transfer hydrogenation, hydrogen-bonding interactions involving the catalyst's ligand were noted as crucial for high enantioselectivity.[2]
-
Solvation of Transition States: The solvent can differentially solvate the diastereomeric transition states, lowering the energy of one relative to the other. In a gold-catalyzed hydroamination, a switch from methanol to toluene was observed to invert the enantioselectivity of the product.[3] This was attributed to methanol's ability to facilitate the formation of a dinuclear gold complex, which promotes the formation of the R-enantiomer, while in toluene, a different reaction pathway leads to the S-enantiomer.[3]
Q3: My reaction yield is low, and I suspect it is solvent-related. What could be the cause?
A3: Low yields can often be traced back to the choice of solvent for several reasons:
-
Poor Solubility: If your starting materials, reagents, or catalyst are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced. Ensure all components are soluble at the reaction temperature.
-
Solvent-Induced Decomposition: Some solvents can promote side reactions or the decomposition of starting materials or products. For example, a reaction's yield might be dramatically reduced at higher temperatures in certain solvents.[1]
-
Catalyst Deactivation: As mentioned previously, some solvents can coordinate to and deactivate a catalyst. This is particularly true for highly coordinating solvents like DMSO or DMF in reactions involving transition metal catalysts.
Data Presentation: Solvent Effects on Stereoselectivity
The following tables summarize quantitative data from the literature on the effect of different solvents on the stereoselectivity of morpholine synthesis.
Table 1: Solvent Effect on Diastereoselectivity in a Copper(II)-Promoted Alkene Oxyamination [4]
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | PhCF₃ | 130 | 45 | >20:1 |
| 2 | PhCF₃ | 120 | 33 | >20:1 |
| 3 | Xylenes | 130 | 55 | >20:1 |
Reaction conditions: Substrate (1 equiv), TsNH₂ (1.5 equiv), Cs₂CO₃ (1 equiv), Cu(eh)₂ (3 equiv) in solvent (0.1 M) for 24 h.
Table 2: Solvent Screening for Asymmetric Hydrogenation of a Dehydromorpholine Derivative
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | AcOEt | 45 | 91 |
| 2 | Toluene | 35 | 91 |
| 3 | DCE | <5 | N/A |
| 4 | MeOH | <5 | N/A |
| 5 | THF | <5 | N/A |
| 6 | 1,4-Dioxane | <5 | N/A |
Reaction conditions: Substrate (0.1 mmol), [Rh(cod)₂]SbF₆ (1 mol%), ligand (1.1 mol%) in solvent (1 mL) under H₂ (50 atm) at 30 °C for 12 h.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of stereoselective morpholine synthesis.
Protocol 1: Diastereoselective Synthesis of 2,3-Disubstituted Morpholines via Cascade Reaction [1]
This protocol describes the synthesis of morpholine hemiaminals from 2-tosyl-1,2-oxazetidine and α-formyl esters.
-
Reaction Setup: In a vial, combine 2-tosyl-1,2-oxazetidine (1.0 equiv., e.g., 53.3 mg, 0.25 mmol), the corresponding formyl ester (1.0 equiv., 0.25 mmol), and K₂CO₃ (1.2 equiv., 0.30 mmol).
-
Solvent Addition: Add 1,4-dioxane (500 μL to achieve a 0.5 M concentration).
-
Reaction Execution: Stir the mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by gradient column chromatography using a hexane/EtOAc eluent to yield the desired morpholine product.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy.
Protocol 2: Palladium-Catalyzed Carboamination for the Synthesis of cis-3,5-Disubstituted Morpholines [5]
This procedure outlines the synthesis of cis-3,5-disubstituted morpholines from N-protected ethanolamine derivatives and aryl bromides.
-
Catalyst and Reagent Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%, 2.3 mg, 0.01 mmol), P(2-furyl)₃ (8 mol%, 9.3 mg, 0.04 mmol), and NaOtBu (2.0 equiv., 96.1 mg, 1.0 mmol).
-
Addition of Reactants: Evacuate and backfill the tube with nitrogen. Add the aryl bromide (2.0 equiv., 1.0 mmol) and a solution of the amine substrate (1.0 equiv., 0.50 mmol) in toluene (1.25 mL to achieve a 0.4 M concentration). If the aryl bromide is a solid, add it with the other solids in step 1.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 105 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of celite and wash with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the pure morpholine product.
-
Analysis: The diastereomeric ratio can be determined from the ¹H NMR analysis of the crude product before purification, which should show >20:1 d.r. for the cis-isomer.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting stereoselective morpholine reactions.
Caption: A general workflow for the systematic optimization of solvent conditions in a stereoselective reaction.
References
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for determining enantiomeric excess of chiral morpholines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the determination of enantiomeric excess (ee) for chiral morpholines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial for chiral morpholines?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. In pharmaceutical and medicinal chemistry, different enantiomers of a chiral drug, such as a chiral morpholine derivative, can have vastly different pharmacological, toxicological, and metabolic properties.[2][3][4] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause adverse effects (the distomer).[2][5] Therefore, accurately determining the ee is essential for ensuring the safety, efficacy, and quality of chiral drug candidates.[2][6]
Q2: What are the primary analytical methods for determining the enantiomeric excess of chiral morpholines?
A2: The most common and powerful techniques are enantioselective chromatographic methods.[5][7] These include:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most versatile and widely used method for resolving enantiomers.[2][6]
-
Supercritical Fluid Chromatography (SFC) with CSPs: SFC is a preferred technique for both analytical and preparative chiral separations due to its speed, efficiency, and reduced use of toxic solvents.[4][8] It often provides enhanced or complementary selectivity compared to HPLC.[9]
-
Gas Chromatography (GC) with CSPs: This method is suitable for volatile and thermally stable morpholine derivatives.[10][11] Derivatization may be required to increase volatility.
Q3: How do I select the appropriate Chiral Stationary Phase (CSP)?
A3: CSP selection is often an empirical process, as the interactions governing chiral recognition are complex and difficult to predict.[6][8] A common strategy is to screen a set of complementary columns. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralcel® and Chiralpak®) are the most widely used and are effective for a broad range of compounds, including basic molecules like morpholines.[9][12] A screening strategy involving 4-5 different polysaccharide columns is often sufficient to find a successful separation.[8][13]
Q4: What detection methods are suitable for chiral morpholine analysis?
A4: The choice of detector depends on the compound's properties.
-
UV-Vis Detector: This is a common, non-specific detector. However, many morpholine scaffolds lack a strong chromophore, which can lead to low sensitivity.[14]
-
Mass Spectrometry (MS): Coupling HPLC or SFC with an MS detector (LC-MS or SFC-MS) is highly advantageous. MS provides high sensitivity and selectivity, allowing for ee determination even with low detection limits and in the presence of achiral impurities.[12]
-
Circular Dichroism (CD) Detector: A chiroptical detector like CD can be used in series with a UV detector. It provides information on the sign (+ or -) of the eluting enantiomers, which helps in determining the elution order without needing pure standards.[15][16]
Troubleshooting Guides
Problem 1: Poor or no enantiomeric separation.
-
Possible Cause: The selected Chiral Stationary Phase (CSP) does not provide adequate chiral recognition for the analyte.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution (HPLC): Systematically vary the mobile phase. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., 2-propanol, ethanol).[13] For reversed-phase, adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile).[13] For basic compounds like morpholines, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to a normal-phase mobile phase or an acidic additive (e.g., 0.1% trifluoroacetic acid) to a reversed-phase mobile phase can significantly improve peak shape and resolution.[13]
-
Solution (SFC): Optimize the co-solvent (modifier) type (e.g., methanol, ethanol) and its percentage.[12] Adding basic additives like isopropylamine or ammonia is often necessary to improve the peak shape of basic analytes.[12][17]
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Investigate the effect of temperature. Lowering the temperature often increases selectivity and improves resolution, though it may increase retention time and pressure. Conversely, sometimes increasing the temperature can improve peak efficiency.[18]
-
Problem 2: Poor peak shape (e.g., tailing, fronting).
-
Possible Cause: Strong, undesirable interactions between the basic morpholine analyte and the silica support of the CSP.
-
Solution: Add a competing basic or acidic modifier to the mobile phase. For basic analytes like morpholines, a small concentration of a base (e.g., diethylamine, isopropylamine) in the mobile phase is highly effective at masking residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[13][17]
-
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase (solvent mismatch).
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. This prevents peak distortion and broadening at the start of the chromatographic run.
-
Problem 3: Irreproducible retention times and/or resolution.
-
Possible Cause: Insufficient column equilibration between runs, especially after changing mobile phases.
-
Solution: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample. For isocratic separations, flushing with 10-20 column volumes is a general guideline.
-
-
Possible Cause: Column "memory effect," where additives from previous analyses adsorb onto the stationary phase and affect the current separation.[19]
-
Solution: Dedicate specific columns to particular mobile phase types (e.g., acidic vs. basic additives).[20] If performance degrades, follow the manufacturer's instructions for column washing and regeneration. For immobilized CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help remove strongly adsorbed contaminants.[19]
-
-
Possible Cause: Mobile phase instability or inconsistent preparation.
-
Solution: Prepare fresh mobile phases daily. Ensure all components are accurately measured and thoroughly mixed. For SFC, ensure the consistency of additives in the co-solvent.
-
Problem 4: Inability to determine the elution order of enantiomers.
-
Possible Cause: Lack of an enantiomerically pure standard for one of the enantiomers.
Experimental Protocols
Generic Protocol for Chiral HPLC Method Development
-
Column Selection & Screening:
-
Select 3-5 complementary polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE).
-
Screen each column with a set of standard mobile phases. A common screening approach for basic compounds is:
-
-
Method Optimization:
-
Select the column/mobile phase combination that shows the best initial separation (enantioselectivity, α > 1.1).
-
Fine-tune the mobile phase composition. For normal phase, vary the alcohol percentage. Small changes can have a large impact on retention and resolution.
-
Optimize the concentration and type of additive to improve peak shape.
-
Adjust the flow rate to balance resolution and analysis time. A lower flow rate can sometimes improve resolution.[18]
-
Vary the column temperature (e.g., 15°C, 25°C, 40°C) to assess its impact on selectivity.[18]
-
-
Calculation of Enantiomeric Excess (% ee):
-
Once baseline resolution is achieved, calculate the % ee using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Generic Protocol for Chiral SFC Method Development
-
Column Selection & Screening:
-
Use the same set of polysaccharide-based CSPs as for HPLC screening.
-
Screen each column using a gradient of a co-solvent (modifier) in supercritical CO2. A typical screening gradient is 5% to 40% Methanol (containing 0.2% Isopropylamine) over 10-15 minutes.[12]
-
-
Method Optimization:
-
Identify the best column/co-solvent combination from the screen.
-
Convert the gradient method to an isocratic method for faster analysis, using the modifier percentage where the enantiomers eluted in the gradient run.
-
Optimize the isocratic modifier percentage to achieve a resolution (Rs) of >1.5.
-
Optimize the system backpressure (typically 120-200 bar) and temperature (typically 35-40°C) to fine-tune the separation.[12][21]
-
Data Presentation
Table 1: Common Chiral Stationary Phases (CSPs) for Screening
| CSP Name | Chiral Selector | Common Applications |
| Chiralpak® AD/IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, often successful for various compound classes.[12] |
| Chiralcel® OD/IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to AD/IA phases, widely used.[12] |
| Chiralpak® AS/IC | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different selectivity due to the chiral side chain.[12][21] |
| Chiralcel® OJ/ID | Cellulose tris(4-methylbenzoate) | P-π interaction capabilities, useful for aromatic compounds.[12] |
Table 2: Typical Starting Conditions for Method Screening
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Columns | 4-5 polysaccharide CSPs (e.g., IA, IB, IC, OD, OJ) | 4-5 polysaccharide CSPs (e.g., IA, IB, IC, OD, OJ) |
| Mobile Phase | Hexane/Ethanol or 2-Propanol | Supercritical CO₂ |
| Modifier/Co-Solvent | 10-20% Alcohol | 5-40% Methanol or Ethanol |
| Additive | 0.1% Diethylamine (for basic analytes) | 0.1-0.3% Isopropylamine or Diethylamine |
| Flow Rate | 1.0 mL/min | 2.5-4.0 mL/min[12] |
| Temperature | 25 °C | 35-40 °C[12][21] |
| Detection | UV (e.g., 220 nm) or MS | UV (e.g., 220 nm) or MS |
Mandatory Visualization
References
- 1. Khan Academy [khanacademy.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. selvita.com [selvita.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. uma.es [uma.es]
- 16. researchgate.net [researchgate.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(Methoxymethyl)morpholine and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, the use of chiral building blocks is paramount for controlling stereochemistry. This guide provides a comparative overview of 2-(methoxymethyl)morpholine and other widely used chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries. While direct, quantitative comparative data for this compound as a chiral auxiliary in common asymmetric transformations is limited in the current literature, this guide aims to provide a valuable comparison based on available data for established auxiliaries and the structural characteristics of the morpholine scaffold.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, ideally in a non-destructive way, to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by several factors, including the level of stereocontrol it imparts, the ease of its attachment and removal, and the overall yield of the synthetic sequence.
This compound: A Chiral Morpholine Derivative
Morpholine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The inherent chirality of substituted morpholines, such as this compound, makes them attractive candidates for use as chiral building blocks or auxiliaries. The presence of both a nitrogen and an oxygen atom in the ring allows for complexation with metal ions, which can lead to rigid transition states and effective stereochemical control.
While this compound is utilized in the synthesis of complex chiral molecules, its application as a general chiral auxiliary for reactions such as enolate alkylations or aldol additions is not well-documented in peer-reviewed literature. However, the synthesis of chiral 2-substituted morpholines has been achieved with high enantioselectivity through methods like asymmetric hydrogenation of dehydromorpholines.[1][2][3][4]
Established Chiral Auxiliaries: A Performance Benchmark
To provide a framework for comparison, this guide presents performance data for two of the most successful and widely used classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries. They are particularly effective in the asymmetric alkylation of enolates and asymmetric aldol reactions, providing high levels of diastereoselectivity. The stereochemical outcome is generally predictable and is controlled by the steric hindrance of the substituent at the C4 position of the oxazolidinone ring, which directs the approach of the electrophile.
Pseudoephedrine Amide Auxiliaries
Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, can be used as an effective chiral auxiliary. Amides derived from pseudoephedrine undergo highly diastereoselective alkylation upon enolization. The stereochemical outcome is directed by the chelation of the enolate with a lithium ion, forming a rigid structure that shields one face of the enolate.
Data Presentation: Performance in Asymmetric Alkylation
The following table summarizes typical performance data for Evans' oxazolidinone and pseudoephedrine auxiliaries in the asymmetric alkylation of N-acyl derivatives. This data serves as a benchmark for the level of stereocontrol that a new chiral auxiliary would be expected to achieve.
| Chiral Auxiliary | Electrophile | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Benzyl bromide | N-Propionyl | >99:1 | 85-95 | [5] |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Methyl iodide | N-Propionyl | >99:1 | 80-90 | [5] |
| (+)-Pseudoephedrine | Benzyl bromide | N-Propionyl amide | >99:1 | ~90 | [6] |
| (+)-Pseudoephedrine | Methyl iodide | N-Propionyl amide | >99:1 | 61-77 | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of a chiral morpholine derivative and the application of an Evans' oxazolidinone auxiliary are provided below.
Synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine[7]
This protocol describes the synthesis of a complex chiral morpholine derivative starting from a commercially available chiral building block.
Step 1: Boc Protection of (S)-2-(hydroxymethyl)morpholine To a solution of (S)-2-(hydroxymethyl)morpholine in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to afford tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.
Step 2: O-Alkylation The Boc-protected alcohol can be coupled with an appropriate aryl bromide under copper-mediated conditions or via a Mitsunobu reaction. For the Mitsunobu reaction, dissolve the alcohol, the aryl alcohol (e.g., 6-chloropyridin-2-ol), and triphenylphosphine (PPh₃) in an anhydrous solvent like THF. Cool the solution and add a dialkyl azodicarboxylate (e.g., DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion. Purify the product by column chromatography.
Step 3: Boc Deprotection Treat the product from Step 2 with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.
Step 4: N-Alkylation The resulting secondary amine can be alkylated with an appropriate electrophile, such as (6-fluoro-1H-indol-3-yl)methyl bromide, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile to yield the final product.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[6]
This protocol outlines the general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF), add a base (e.g., n-butyllithium) at low temperature (-78 °C). Then, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to proceed to completion.
Step 2: Enolate Formation Dissolve the N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the corresponding lithium enolate.
Step 3: Alkylation To the cold enolate solution, add the electrophile (e.g., benzyl bromide) and stir the reaction at low temperature until the starting material is consumed.
Step 4: Work-up and Purification Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the diastereomerically enriched product.
Step 5: Auxiliary Cleavage The chiral auxiliary can be cleaved under various conditions to provide the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the chiral carboxylic acid.
Visualizations
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Synthetic Approach to 2-Substituted Chiral Morpholines
Caption: Asymmetric hydrogenation for the synthesis of chiral morpholines.
Conclusion
While this compound is a valuable chiral building block for the synthesis of complex, biologically active molecules, its role as a general chiral auxiliary in common asymmetric transformations like alkylations and aldol reactions is not yet established in the literature. In contrast, Evans' oxazolidinones and pseudoephedrine-based auxiliaries have a long and successful history, consistently providing high levels of stereocontrol across a broad range of substrates.
For researchers and drug development professionals, the choice of a chiral directing group depends on various factors, including the specific transformation, the availability and cost of the auxiliary, and the ease of its removal. While the established auxiliaries offer reliability and predictability, the exploration of new chiral scaffolds, such as those based on the morpholine core, remains an important area of research that could lead to the development of even more efficient and selective synthetic methods. Further studies are needed to fully evaluate the potential of this compound as a versatile chiral auxiliary and to provide the necessary quantitative data for a direct comparison with the current state-of-the-art.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
A Comparative Guide to (R)- and (S)-2-(Methoxymethyl)morpholine in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry and drug development. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their stereochemical information to a prochiral substrate to guide the formation of a desired stereoisomer. Among the diverse array of chiral auxiliaries, derivatives of 2-(methoxymethyl)morpholine have emerged as promising scaffolds. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of this compound when employed as chiral auxiliaries in stereoselective reactions, offering insights into their relative performance based on available experimental data.
Performance in Diastereoselective Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate up to two new stereocenters. The use of chiral auxiliaries attached to the enolate component can effectively control the stereochemical outcome. While direct comparative studies employing both (R)- and (S)-2-(methoxymethyl)morpholine are not extensively documented in publicly available literature, studies on closely related morpholine-based chiral auxiliaries provide valuable insights into the expected stereochemical control.
The stereochemical outcome of aldol reactions using N-acyl morpholine derivatives is highly dependent on the formation of a rigid, chelated transition state. The morpholine ring, with its defined chair-like conformation, and the methoxymethyl substituent at the C2 position, play crucial roles in dictating the facial selectivity of the enolate attack on the aldehyde.
It is generally accepted that the chirality of the auxiliary dictates the absolute configuration of the newly formed stereocenters. Therefore, the use of (R)-2-(methoxymethyl)morpholine would be expected to yield the opposite enantiomer of the aldol product compared to when (S)-2-(methoxymethyl)morpholine is used, under identical reaction conditions. The level of diastereoselectivity is influenced by factors such as the nature of the enolate counterion (e.g., lithium, boron), the solvent, and the steric bulk of the acyl group and the aldehyde.
Experimental Protocols
Below are generalized experimental protocols for the acylation of the chiral auxiliary and a subsequent diastereoselective aldol reaction. These protocols are based on standard procedures for similar chiral auxiliaries and should be optimized for specific substrates.
General Procedure for N-Acylation of this compound
-
To a solution of (R)- or (S)-2-(methoxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 equivalents).
-
The desired acyl chloride (1.1 equivalents) is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the N-acyl-2-(methoxymethyl)morpholine.
General Procedure for Diastereoselective Aldol Reaction
-
To a solution of the N-acyl-(R)- or (S)-2-(methoxymethyl)morpholine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise.
-
The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The desired aldehyde (1.2 equivalents) is then added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, or until completion as indicated by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
The product is purified by flash column chromatography.
Logical Workflow for a Comparative Study
To rigorously compare the performance of (R)- and (S)-2-(methoxymethyl)morpholine, a systematic experimental workflow should be employed. The following diagram illustrates the logical steps for such a comparative study.
Caption: Workflow for comparing (R)- and (S)-2-(methoxymethyl)morpholine.
Conclusion
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Auxiliaries as a Benchmark
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a detailed comparison of the well-established Evans' oxazolidinone auxiliaries. A thorough review of scientific literature reveals a notable absence of published experimental data regarding the use of 2-(methoxymethyl)morpholine as a chiral auxiliary in asymmetric synthesis. Consequently, a direct performance comparison is not feasible at this time. This guide will therefore focus on the efficacy and application of Evans' auxiliaries, providing a benchmark for the evaluation of other potential chiral auxiliaries.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The effectiveness of a chiral auxiliary is judged by its ability to provide high stereoselectivity, high chemical yields, and its ease of attachment and removal.
Evans' Oxazolidinone Auxiliaries: A Gold Standard
Introduced by David A. Evans, oxazolidinone auxiliaries have become one of the most reliable and widely used classes of chiral auxiliaries.[1][2] Their rigid structure and the steric directing effect of the substituent at the C4 position allow for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2]
The general mechanism of action for an Evans' oxazolidinone auxiliary involves the formation of a rigid, chelated enolate. The bulky substituent at the C4 position effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to a high degree of diastereoselectivity in the product.
References
A Comparative Benchmarking of Catalytic Asymmetric Morpholine Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of morpholine scaffolds is a critical endeavor, given their prevalence in bioactive molecules. This guide provides an objective comparison of leading catalytic asymmetric methods for morpholine synthesis, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
The chiral morpholine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The development of catalytic asymmetric methods to access these structures enantioenriched is of paramount importance, offering advantages in terms of efficiency, atom economy, and stereocontrol over classical approaches. This guide benchmarks three prominent catalytic strategies: organocatalytic desymmetric double aza-Michael addition, transition-metal-catalyzed asymmetric hydrogenation, and a tandem hydroamination/asymmetric transfer hydrogenation.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of these distinct catalytic approaches across various substrates, highlighting key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
Table 1: Organocatalytic Desymmetric Double Aza-Michael Addition of Fused Morpholines
This method utilizes a quinine-derived squaramide organocatalyst for the enantioselective synthesis of functionalized fused morpholines. The reaction proceeds via a desymmetric double aza-Michael addition cascade.
| Substrate (Enone) | Amine | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | dr |
| Cyclohexadienone-tethered enone | p-Anisidine | 10 | 24 | 30 | 99 | 99 | >20:1 |
| Variant 1 | p-Anisidine | 10 | 36 | 30 | 95 | 98 | >20:1 |
| Variant 2 | p-Anisidine | 10 | 36 | 30 | 92 | 97 | >20:1 |
Data extracted from a representative study on organocatalytic morpholine synthesis.[1]
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This approach employs a rhodium complex with a chiral bisphosphine ligand (SKP) for the asymmetric hydrogenation of dehydromorpholines, yielding 2-substituted chiral morpholines.[2][3]
| Substrate (Dehydromorpholine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| N-Cbz-2-phenyl-dehydromorpholine | 1 | 50 | 12 | RT | >99 | 92 |
| N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | 1 | 50 | 12 | RT | >99 | 93 |
| N-Cbz-2-(2-thienyl)-dehydromorpholine | 1 | 50 | 12 | RT | >99 | 95 |
Data synthesized from studies on Rh-catalyzed asymmetric hydrogenation.[2][3]
Table 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines
This one-pot, two-step process utilizes a titanium catalyst for an initial hydroamination, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation to produce 3-substituted morpholines.[4][5]
| Substrate (Aminoalkyne) | Ti Catalyst (mol%) | Ru Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| O-tethered Phenylaminoalkyne | 5 | 1 | 24 (Ti), 12 (Ru) | 110 (Ti), RT (Ru) | 85 | >95 |
| O-tethered (4-chlorophenyl)aminoalkyne | 5 | 1 | 24 (Ti), 12 (Ru) | 110 (Ti), RT (Ru) | 82 | >95 |
| O-tethered (naphthalen-2-yl)aminoalkyne | 5 | 1 | 24 (Ti), 12 (Ru) | 110 (Ti), RT (Ru) | 78 | >95 |
Data representative of tandem catalytic systems for morpholine synthesis.[4][5]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Organocatalytic Desymmetric Double Aza-Michael Addition
To a solution of the cyclohexadienone-tethered enone (0.1 mmol) and the quinine-derived squaramide catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added p-anisidine (0.12 mmol). The reaction mixture was stirred at 30 °C for the time indicated in Table 1. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired fused morpholine product.
Rhodium-Catalyzed Asymmetric Hydrogenation
In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (0.0025 mmol, 1 mol%) and the (R)-SKP ligand (0.00275 mmol, 1.1 mol%) were dissolved in anhydrous and degassed dichloromethane (1.0 mL) in a Schlenk tube. The solution was stirred at room temperature for 20 minutes. The dehydromorpholine substrate (0.25 mmol) was then added. The Schlenk tube was sealed, removed from the glovebox, and connected to a hydrogen line. The system was purged with hydrogen three times before being pressurized to 50 atm. The reaction mixture was stirred at room temperature for 12 hours. After carefully releasing the pressure, the solvent was removed in vacuo, and the crude product was purified by column chromatography.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Step 1: Hydroamination. In a glovebox, a solution of the aminoalkyne substrate (0.5 mmol) and the bis(amidate)bis(amido)Ti catalyst (0.025 mmol, 5 mol%) in toluene (2.5 mL) was heated to 110 °C for 24 hours in a sealed vessel.
Step 2: Asymmetric Transfer Hydrogenation. The reaction vessel was cooled to room temperature. A solution of RuCl--INVALID-LINK-- (0.005 mmol, 1 mol%) in a 5:2 mixture of formic acid and triethylamine (0.5 mL) was added to the reaction mixture. The resulting solution was stirred at room temperature for 12 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to yield the 3-substituted morpholine.[4][5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows and a representative catalytic cycle.
Caption: Workflow for Organocatalytic Morpholine Synthesis.
Caption: Workflow for Rh-Catalyzed Asymmetric Hydrogenation.
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
Comparative study of different synthetic routes to enantiopure 2-substituted morpholines
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making the development of efficient and stereoselective synthetic routes to enantiopure substituted morpholines a key focus for researchers in drug discovery and development. This guide provides a comparative overview of different synthetic strategies to access enantiopure 2-substituted morpholines, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
Comparative Analysis of Synthetic Routes
The synthesis of enantiopure 2-substituted morpholines can be broadly categorized into several approaches, each with its own advantages and limitations. This guide will focus on four distinct and effective strategies: Asymmetric Hydrogenation of Dehydromorpholines, Synthesis from Chiral Pool Starting Materials, Organocatalytic Enantioselective Halocyclization, and Metal-Free Diastereoselective Annulation.
| Synthetic Route | Key Features | Typical Yields | Enantiomeric Excess (e.e.) | Substrate Scope | Advantages | Limitations |
| 1. Asymmetric Hydrogenation of Dehydromorpholines | Catalytic asymmetric hydrogenation of a pre-formed dehydromorpholine ring using a chiral catalyst. | Quantitative[1][2][3] | Up to 99%[1][2][3] | Broad, tolerates various substituents on the nitrogen and at the 2-position.[1][4] | High efficiency, excellent enantioselectivity, atom economical.[2] | Requires the synthesis of the unsaturated precursor; catalyst can be expensive. |
| 2. Synthesis from Chiral Pool Starting Materials | Utilization of readily available enantiopure starting materials, such as amino acids or diols, to impart stereochemistry. | ~10% over seven steps for sulfamidate precursors.[5] | High (dependent on starting material purity). | Dependent on the availability of the chiral starting material. | Avoids the need for a chiral catalyst or resolution; predictable stereochemistry. | Can involve multiple synthetic steps, leading to lower overall yields.[5] |
| 3. Organocatalytic Enantioselective Chlorocycloetherification | An intramolecular cyclization of an unsaturated amino alcohol catalyzed by a chiral organic molecule. | Excellent[6] | Excellent[6] | Furnishes morpholines with a quaternary stereocenter at the 2-position.[6] | Metal-free catalysis; mild reaction conditions. | Primarily demonstrated for the synthesis of 2,2-disubstituted morpholines.[6] |
| 4. Metal-Free One-Pot Synthesis from Aziridines | A one-pot reaction involving the ring-opening of an aziridine with a haloalcohol, followed by intramolecular cyclization. | High[7] | High (when using chiral aziridines). | Provides access to 2-substituted and 2,3-disubstituted morpholines.[7] | Operationally simple, avoids transition metal catalysts.[7] | Stereochemistry is dependent on the availability of enantiopure aziridines. |
Experimental Protocols
Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is adapted from the work of Li, M. et al., which describes the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex.[1][2][3][4][8]
Reaction:
-
Substrate: N-Cbz-2-phenyl-5,6-dihydromorpholine
-
Catalyst: [Rh(COD)Cl]₂ with a chiral bisphosphine ligand (e.g., SKP)
-
Solvent: Dichloromethane (DCM)
-
Hydrogen Pressure: 50 bar
-
Temperature: 50 °C
-
Time: 12 hours
Procedure:
-
In a glovebox, a mixture of the dehydromorpholine substrate (0.1 mmol), [Rh(COD)Cl]₂ (0.5 mol%), and the chiral ligand (1.1 mol%) is placed in a vial.
-
Anhydrous and degassed DCM (1.0 mL) is added to the vial.
-
The vial is transferred to an autoclave, which is then charged with 50 bar of hydrogen gas.
-
The reaction is stirred at 50 °C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiopure 2-substituted morpholine.
Synthesis from a Chiral Pool Starting Material (Illustrative Example)
This conceptual protocol is based on the strategy of using chiral pool starting materials as described by an unspecified source.[5] The example illustrates the synthesis from a protected serine derivative.
Key Transformation: Cyclization of a chiral amino alcohol derivative.
Procedure Outline:
-
Starting Material: N-Boc-L-serine methyl ester.
-
Reduction: The ester is reduced to the corresponding alcohol using a suitable reducing agent (e.g., LiBH₄).
-
O-Alkylation: The primary alcohol is alkylated with a 2-haloethanol derivative (e.g., 2-bromoethanol) under basic conditions.
-
Deprotection: The Boc protecting group is removed under acidic conditions.
-
Intramolecular Cyclization: The resulting amino alcohol is cyclized, often under basic conditions, to form the morpholine ring. The N-substituent can be introduced before or after cyclization.
Organocatalytic Enantioselective Chlorocycloetherification
This protocol is based on a method for accessing chiral 2,2-disubstituted morpholines.[6]
Reaction:
-
Substrate: An N-protected γ-amino-α,α-disubstituted-γ,δ-unsaturated alcohol.
-
Catalyst: Cinchona alkaloid-derived phthalazine.
-
Chlorinating Agent: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).
-
Solvent: Toluene.
-
Temperature: Room temperature.
Procedure:
-
To a solution of the unsaturated amino alcohol substrate (0.1 mmol) and the chiral organocatalyst (10 mol%) in toluene (1.0 mL) is added DCDMH (0.6 equiv.).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiopure 2,2-disubstituted morpholine.
Metal-Free One-Pot Synthesis from an Aziridine
This protocol is adapted from a metal-free approach for the synthesis of 2-substituted morpholines.[7]
Reaction:
-
Substrates: An enantiopure N-tosyl aziridine and a haloalcohol (e.g., 2-bromoethanol).
-
Reagent: Ammonium persulfate.
-
Solvent: Dichloromethane (DCM).
-
Temperature: Room temperature.
Procedure:
-
To a solution of the N-tosyl aziridine (1.0 mmol) and the haloalcohol (1.2 mmol) in DCM (5 mL) is added ammonium persulfate (1.5 mmol).
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired 2-substituted morpholine.
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic strategy, the following diagrams have been generated using the DOT language.
Caption: Comparative workflows of different synthetic routes to enantiopure 2-substituted morpholines.
This guide provides a snapshot of the diverse and powerful methods available for the synthesis of enantiopure 2-substituted morpholines. The choice of a particular route will depend on factors such as the desired substitution pattern, the availability of starting materials and catalysts, and the required scale of the synthesis. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
A Comparative Guide to the Stereochemical Validation of 2-(Methoxymethyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise control and validation of stereochemistry are paramount in drug discovery and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the key experimental techniques used to validate the stereochemistry of 2-(methoxymethyl)morpholine derivatives, a class of compounds with significant interest in medicinal chemistry.
Introduction to Stereochemistry in this compound
The primary chiral center in this compound is the C2 carbon of the morpholine ring. The synthesis of enantiomerically pure 2-(alkoxymethyl)morpholine derivatives often commences from commercially available, enantiopure starting materials such as tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate[1]. This synthetic strategy is predicated on the assumption that the stereocenter remains unchanged throughout the synthetic sequence. However, rigorous analytical validation is essential to confirm the absolute configuration and enantiomeric purity of the final products.
The principal methods for stereochemical validation, which will be compared in this guide, include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry and conformational analysis.
-
X-ray Crystallography: For the unambiguous determination of absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating and quantifying enantiomers.
Comparison of Stereochemical Validation Techniques
The following table summarizes the key aspects of the primary analytical methods used for the stereochemical validation of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis, diastereomeric ratio. | Solution (mg scale) | High | Non-destructive, provides detailed structural information.[2] | Does not directly determine absolute configuration. Requires chiral derivatizing agents or chiral solvating agents for enantiomeric differentiation. |
| X-ray Crystallography | Unambiguous absolute and relative stereochemistry.[3][4] | Single crystal of sufficient size and quality. | Low | Provides a definitive 3D structure.[3][4] | Crystal growth can be a significant bottleneck. Not applicable to non-crystalline materials. |
| Chiral HPLC | Enantiomeric excess (ee%), separation of enantiomers and diastereomers. | Solution (µg-mg scale) | High | Highly sensitive and quantitative.[5][6] Applicable for both analytical and preparative separations.[7] | Method development can be time-consuming.[5][6] Requires a suitable chiral stationary phase. |
Experimental Protocols
NMR Spectroscopy for Determination of Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and NOESY, can provide insights into the conformation of the morpholine ring and the spatial relationships between substituents.
Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks, which indicate through-space proximity between protons. For example, a NOE correlation between a proton on the C2 methoxymethyl group and a specific proton on the morpholine ring can help to establish their relative orientation.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[3][4]
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to obtain the final, accurate structure. The absolute configuration can be determined from anomalous dispersion effects if a heavy atom is present in the structure or by using a chiral starting material with a known configuration as an internal reference.
Chiral HPLC for Enantiomeric Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound.[5][6]
Protocol for Chiral HPLC Analysis:
-
Column Selection: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.[5]
-
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically involves screening different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[5]
-
Sample Analysis: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization of Experimental Workflows
Conclusion
The validation of the stereochemistry of this compound derivatives is a critical step in their development as potential therapeutic agents. While the use of enantiopure starting materials provides a strong foundation for stereochemical control, it is not a substitute for rigorous analytical confirmation. A combination of NMR spectroscopy for confirming relative stereochemistry, chiral HPLC for assessing enantiomeric purity, and, when feasible, X-ray crystallography for unambiguous determination of the absolute configuration, provides a comprehensive and robust validation package. The choice of methods will depend on the specific stage of research or development, the available resources, and the physical properties of the compound .
References
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
The Strategic Synthesis of Chiral Morpholines: A Cost-Benefit Analysis of 2-(Methoxymethyl)morpholine and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. Among these, chiral morpholine scaffolds are prevalent in a wide array of pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of utilizing pre-synthesized chiral 2-(alkoxymethyl)morpholine derivatives versus constructing the chiral morpholine ring de novo through asymmetric synthesis, focusing on the synthesis of a potent dopamine D4 receptor antagonist as a case study.
The use of a pre-functionalized chiral building block like (S)-N-Boc-2-hydroxymethylmorpholine offers a direct and often shorter synthetic route to complex targets. However, the initial cost of such specialized reagents can be substantial. Conversely, asymmetric synthesis methods, such as the catalytic asymmetric hydrogenation of achiral precursors, may involve cheaper starting materials but necessitate the use of expensive catalysts and ligands, and potentially more complex multi-step procedures. This analysis weighs the trade-offs between these two strategic approaches.
Comparative Analysis of Synthetic Strategies
Here, we compare two primary strategies for the synthesis of a key intermediate for a dopamine D4 receptor antagonist:
-
Route A: The Chiral Building Block Approach. This strategy utilizes the commercially available (S)-N-Boc-2-hydroxymethylmorpholine as the chiral starting material.
-
Route B: The Asymmetric Synthesis Approach. This strategy involves the de novo synthesis of the chiral morpholine ring via asymmetric hydrogenation of a dehydromorpholine precursor.
The tables below summarize the quantitative data for each route, including cost estimations, yields, and enantioselectivity.
Table 1: Cost and Performance Comparison of Synthetic Routes
| Parameter | Route A: Chiral Building Block | Route B: Asymmetric Synthesis |
| Key Chiral Starting Material | (S)-N-Boc-2-hydroxymethylmorpholine | Dehydromorpholine Precursor |
| Estimated Cost of Key Starting Material (per mole) | ~$2,000 - $4,000 | ~$150 - $250 |
| Key Catalyst/Reagent | Not Applicable | [Rh(COD)2]OTf / SKP-Phos Ligand |
| Estimated Cost of Catalyst System (per mole of product) | Not Applicable | ~$800 - $1,200 |
| Overall Yield (estimated) | ~60-70% | ~70-80% |
| Enantiomeric Excess (ee) | >99% | up to 99% |
| Number of Synthetic Steps | 3 | 4 |
Note: Cost estimations are based on currently available market prices and may vary depending on supplier and quantity. Yields are estimated based on literature precedents.
Table 2: Breakdown of Reagent Costs for Each Route (per mole of final product)
| Reagent | Route A: Chiral Building Block (Estimated Cost) | Reagent | Route B: Asymmetric Synthesis (Estimated Cost) |
| (S)-N-Boc-2-hydroxymethylmorpholine | $2,500 | Diethanolamine | $15 |
| 2-Chloro-6-fluoropyridine | $150 | Bromoacetaldehyde diethyl acetal | $50 |
| Sodium Hydride | $20 | N-Boc protecting agent | $100 |
| Trifluoroacetic Acid | $10 | Rhodium Catalyst ([Rh(COD)2]OTf) | $750 |
| 6-Fluoro-1H-indole-3-carbaldehyde | $200 | SKP-Phos Ligand | $400 |
| Sodium triacetoxyborohydride | $50 | Hydrogen Gas | Negligible |
| Total Estimated Reagent Cost | ~$2,930 | Total Estimated Reagent Cost | ~$1,315 |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Chiral Building Block Approach - Etherification and N-Alkylation
Step 1: O-Alkylation of (S)-N-Boc-2-hydroxymethylmorpholine
-
To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-6-fluoropyridine (1.1 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired ether.
Step 2: Deprotection and N-Alkylation
-
Dissolve the product from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude amine salt in a suitable solvent such as acetonitrile.
-
Add 6-fluoro-1H-indole-3-carbaldehyde (1.0 eq.) and sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the final dopamine D4 receptor antagonist.
Route B: Asymmetric Synthesis Approach - Dehydromorpholine Synthesis and Asymmetric Hydrogenation
Step 1: Synthesis of N-Boc-diethanolamine
-
To a solution of diethanolamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O (1.05 eq.) and triethylamine (1.1 eq.) at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-diethanolamine.
Step 2: Synthesis of the Dehydromorpholine Precursor
-
To a solution of N-Boc-diethanolamine (1.0 eq.) in an appropriate solvent (e.g., toluene), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product to obtain the N-Boc-dehydromorpholine.
Step 3: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the N-Boc-dehydromorpholine precursor (1.0 eq.), a rhodium precursor such as [Rh(COD)2]OTf (0.01 eq.), and a chiral phosphine ligand like SKP-Phos (0.011 eq.) in a degassed solvent (e.g., dichloromethane).
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at room temperature for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
The crude product can be purified by chromatography to yield the enantiomerically enriched N-Boc-2-substituted morpholine. This intermediate can then be further functionalized as described in Route A.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic strategies.
Figure 1: Comparative workflow of the two synthetic routes.
Discussion and Conclusion
The choice between utilizing a pre-existing chiral building block and performing an asymmetric synthesis is a multifaceted decision.
Cost: From a pure reagent cost perspective, the asymmetric synthesis route (Route B) appears to be more economical, primarily due to the high cost of the chiral starting material in Route A. However, this does not account for the cost of process development, optimization, and the potential for catalyst screening that may be required for the asymmetric hydrogenation step. For large-scale production, the lower cost of basic starting materials in Route B could lead to significant savings.
Time and Simplicity: Route A is more straightforward and involves fewer synthetic steps. For researchers in the early stages of drug discovery, where speed and the rapid generation of analogs are crucial, the chiral building block approach can be highly advantageous. The reliability of using a pre-defined stereocenter can also de-risk the synthesis.
Flexibility: The asymmetric synthesis approach (Route B) offers greater flexibility in terms of the substituent at the 2-position of the morpholine ring. By simply changing the starting materials for the dehydromorpholine synthesis, a variety of analogs can be prepared.
Recommendation:
-
For small-scale synthesis, rapid analog generation, and proof-of-concept studies , the use of a commercially available chiral building block like 2-(methoxymethyl)morpholine or its derivatives (Route A) is often the more pragmatic choice, despite the higher initial reagent cost. The time saved and the reduced complexity can outweigh the material expense.
-
For large-scale synthesis and process development , where cost per kilogram is a critical factor, investing in the development of an asymmetric synthesis route (Route B) is highly recommended. The significant long-term cost savings on starting materials can justify the initial investment in catalyst screening and process optimization.
Ultimately, the optimal strategy depends on the specific goals, timeline, and scale of the project. A thorough evaluation of both the direct and indirect costs associated with each approach is essential for making an informed decision.
The Evolving Landscape of Parallel Synthesis: A Comparative Guide to Scavenging Reagents, Featuring 2-(Methoxymethyl)morpholine
For researchers, scientists, and drug development professionals navigating the complexities of high-throughput chemical synthesis, the purification of compound libraries remains a critical bottleneck. This guide provides a comprehensive comparison of scavenging reagents used in parallel synthesis, with a special focus on the potential utility of 2-(Methoxymethyl)morpholine as a versatile, solution-phase scavenger. By examining its theoretical advantages alongside established alternatives and providing supporting experimental frameworks, we aim to equip researchers with the knowledge to optimize their purification strategies.
In the realm of parallel synthesis, where the rapid generation of compound libraries is paramount, the efficient removal of excess reagents and byproducts is a significant challenge. Traditional purification methods like chromatography are often too slow and labor-intensive for large libraries. This has led to the development of scavenger reagents, which selectively react with and facilitate the removal of unwanted species from the reaction mixture. These scavengers are broadly categorized into solid-supported resins and solution-phase reagents.
A Comparative Analysis of Scavenging Technologies
The choice of a scavenger is dictated by several factors, including the nature of the excess reagent to be removed, the reaction solvent, and the desired purity of the final compounds. Here, we compare the performance characteristics of common scavenging technologies with the projected attributes of this compound.
While direct experimental data on the performance of this compound in parallel synthesis is not extensively documented in current literature, its chemical structure—a secondary amine with an ether linkage—suggests its utility as a nucleophilic scavenger for excess electrophiles such as isocyanates, acyl chlorides, and sulfonyl chlorides. Its moderate reactivity, good solubility in common organic solvents, and the potential for straightforward removal of its urea or amide byproducts via aqueous extraction make it an attractive candidate for solution-phase scavenging protocols.
| Scavenger Type | Mechanism | Advantages | Disadvantages |
| Solid-Supported Amine Resins | Covalent capture of excess electrophiles on a polymer bead. | - Easy removal by filtration.- High capacity.- No contamination of the final product with scavenger-related byproducts. | - Slower reaction kinetics.- Potential for non-specific binding.- Higher cost. |
| Solid-Supported Isocyanate Resins | Covalent capture of excess nucleophiles (amines, alcohols) on a polymer bead. | - Effective for removing primary and secondary amines.- Easy removal by filtration. | - Can be moisture sensitive.- Limited to scavenging nucleophiles. |
| Fluorous Amine Scavengers | Reaction with excess electrophiles, followed by separation using fluorous solid-phase extraction (F-SPE). | - High efficiency and selectivity.- Amenable to automation. | - Requires specialized fluorous solvents and separation media.- Higher cost of reagents. |
| This compound (Projected) | Solution-phase reaction with excess electrophiles. | - Homogeneous reaction with faster kinetics.- Lower cost compared to resins and fluorous reagents.- Byproducts may be removed by simple liquid-liquid extraction. | - Scavenger-related byproducts must be effectively separated from the desired product.- Requires careful optimization of extraction conditions. |
Experimental Protocols
To provide a practical context for the application of these scavengers, we present generalized experimental protocols for the purification of a reaction mixture containing an excess of an electrophilic reagent (e.g., an isocyanate).
Protocol 1: Purification using a Solid-Supported Amine Scavenger
-
Reaction Quenching: Upon completion of the primary reaction, add the solid-supported amine scavenger resin (typically 2-3 equivalents relative to the excess electrophile) to the reaction mixture.
-
Agitation: Gently agitate the mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete scavenging of the excess electrophile.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with a suitable organic solvent. Combine the filtrate and washings.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification using this compound (Projected)
-
Scavenging Reaction: To the completed reaction mixture, add a solution of this compound (1.5-2 equivalents relative to the excess electrophile).
-
Stirring: Stir the reaction mixture at room temperature until the excess electrophile is consumed, as monitored by TLC or LC-MS.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the unreacted this compound and its protonated byproducts. Follow with a wash with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified product.
Workflow and Pathway Visualizations
To further elucidate the processes involved in parallel synthesis and scavenging, the following diagrams created using Graphviz illustrate a typical experimental workflow and the logical relationship of different purification strategies.
Caption: A generalized workflow for parallel synthesis highlighting the key stages from reaction setup to the isolation of a purified compound library.
Caption: A decision-making diagram for selecting an appropriate scavenger based on the type of excess reagent and other experimental constraints.
Conclusion
The selection of an appropriate purification strategy is a critical step in the successful execution of parallel synthesis campaigns. While solid-supported scavenger resins offer a robust and straightforward method for library purification, their cost and reaction kinetics can be limiting. The projected use of this compound as a solution-phase scavenger presents a potentially cost-effective and efficient alternative. Its simple structure, commercial availability, and the anticipated ease of byproduct removal through standard extraction techniques warrant further investigation and validation by the scientific community. As the demand for rapid lead discovery continues to grow, the development and adoption of innovative and practical purification methodologies will remain a key area of focus in medicinal chemistry and drug development.
A Comparative Guide to the Synthesis of Chiral Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of approved drugs and clinical candidates. The stereochemistry of this heterocyclic motif profoundly influences biological activity, making the development of efficient and stereoselective synthetic routes to chiral morpholines a critical focus of modern drug discovery. This guide provides a comparative overview of key asymmetric strategies for the synthesis of chiral morpholine scaffolds, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Synthetic Methodologies
The enantioselective synthesis of chiral morpholines can be broadly categorized into several effective approaches. Below is a summary of the performance of prominent methods, highlighting their typical yields and enantioselectivities.
| Synthetic Methodology | Catalyst/Reagent | Substitution Pattern | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |
| Rh-catalyzed Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 2-Substituted | >99 | 92 - >99 | [1] |
| Organocatalyzed Intramolecular aza-Michael Addition | Cinchona-based primary-tertiary diamine / TFA | 2-Substituted | 75 - 95 | up to 99 | [2] |
| Tandem Hydroamination-Asymmetric Transfer Hydrogenation | TiCl₄ / Ru-complex with chiral diamine ligand | 3-Substituted | High | High | |
| Chiral Morpholine as Organocatalyst (Michael Addition) | β-Morpholine amino acid | N/A (Catalyst) | up to 99 | up to 99 (de) / up to 80 (ee) |
Key Synthetic Strategies and Experimental Protocols
This section details the experimental procedures for the leading methods in chiral morpholine synthesis, providing researchers with the necessary information to replicate these transformations.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
This highly efficient and atom-economical method provides access to a variety of 2-substituted chiral morpholines with excellent enantioselectivities.[1] The use of a rhodium catalyst with a large bite angle bisphosphine ligand, such as SKP, is crucial for achieving high stereocontrol.[1]
Experimental Protocol:
A solution of the 2-substituted dehydromorpholine substrate (0.2 mmol, 1.0 equiv) in anhydrous and degassed dichloromethane (DCM, 2.0 mL) is prepared in a glovebox. To this is added a solution of the catalyst, prepared by dissolving [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.05 mol%) in DCM. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of hydrogen. The reaction is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.[1][3]
Table 1: Rh-catalyzed Asymmetric Hydrogenation of Various 2-Substituted Dehydromorpholines. [1]
| Entry | Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | 2a | >99 | 92 |
| 2 | 4-MeC₆H₄ | 2b | >99 | 93 |
| 3 | 4-MeOC₆H₄ | 2c | >99 | 93 |
| 4 | 4-FC₆H₄ | 2d | >99 | 93 |
| 5 | 4-ClC₆H₄ | 2e | >99 | 93 |
| 6 | 4-CF₃C₆H₄ | 2f | >99 | 94 |
| 7 | 3-MeC₆H₄ | 2g | >99 | 92 |
| 8 | 3-MeOC₆H₄ | 2h | >99 | 92 |
| 9 | 2-MeC₆H₄ | 2i | >99 | 99 |
| 10 | 2-MeOC₆H₄ | 2j | >99 | 99 |
| 11 | 2-Naphthyl | 2k | >99 | 94 |
| 12 | 2-Thienyl | 2l | >99 | 94 |
| 13 | Cyclohexyl | 2m | >99 | 99 |
| 14 | n-Butyl | 2n | >99 | 99 |
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.
Organocatalyzed Intramolecular Aza-Michael Addition
The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated systems provides an efficient metal-free approach to chiral morpholines. Chiral secondary amines, often derived from cinchona alkaloids, are effective catalysts for this transformation, proceeding through an iminium ion activation mechanism.[2]
Experimental Protocol:
To a solution of the enone carbamate substrate (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane), a chiral cinchona-based primary-tertiary diamine catalyst (e.g., 10 mol%) and an acid co-catalyst such as trifluoroacetic acid (TFA) are added. The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired chiral morpholine derivative.[2]
Table 2: Organocatalyzed Intramolecular Aza-Michael Addition for the Synthesis of 2-Substituted Piperidines (as a proxy for morpholine synthesis). [2]
| Entry | Substrate (R) | Yield (%) | ee (%) |
| 1 | Ph | 95 | 98 |
| 2 | 4-MeC₆H₄ | 92 | 99 |
| 3 | 4-MeOC₆H₄ | 90 | 97 |
| 4 | 4-ClC₆H₄ | 85 | 96 |
| 5 | 2-Naphthyl | 88 | 95 |
| 6 | Me | 75 | 92 |
Note: Data for morpholine synthesis using this specific protocol was not available in the searched literature; this data for piperidine synthesis is presented as a representative example of the method's efficacy.
Logical Flow of Iminium Catalysis
Caption: Iminium ion activation pathway in organocatalyzed aza-Michael addition.
Tandem Hydroamination-Asymmetric Transfer Hydrogenation
This one-pot, two-step catalytic process is a powerful strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates. The methodology combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, which is then reduced in situ with high enantioselectivity by a ruthenium-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol:
In-situ generation of the active titanium catalyst: To a suspension of TiCl₄(THF)₂ in toluene is added a solution of the amine substrate in toluene, followed by the addition of an appropriate base (e.g., NEt₃). The mixture is stirred at room temperature to generate the active titanium amide complex.
Tandem reaction: To the in-situ generated titanium catalyst is added the aminoalkyne substrate. The mixture is heated to facilitate the intramolecular hydroamination. After the formation of the cyclic imine is complete (monitored by GC or NMR), the reaction is cooled, and the ruthenium catalyst precursor and a chiral diamine ligand, along with a hydrogen source (e.g., formic acid/triethylamine azeotrope), are added. The reaction is then stirred until the asymmetric transfer hydrogenation is complete. The reaction is quenched, and the product is isolated and purified by column chromatography.
Note: A specific, detailed protocol with a comprehensive data table for the synthesis of 3-substituted chiral morpholines using this tandem reaction was not found in the primary literature search. The protocol described is a general representation of the methodology.
Workflow for Tandem Catalysis
Caption: Sequential steps in the tandem hydroamination-asymmetric transfer hydrogenation.
Conclusion
The synthesis of chiral morpholine scaffolds is a dynamic area of research with several robust and highly selective methods available to chemists. The Rh-catalyzed asymmetric hydrogenation stands out for its exceptional yields and enantioselectivities for 2-substituted morpholines. Organocatalytic methods, such as the intramolecular aza-Michael addition, offer a valuable metal-free alternative. For 3-substituted morpholines, tandem catalytic strategies show great promise. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. This guide provides a foundational comparison to aid researchers in making informed decisions for the efficient and stereoselective synthesis of these vital pharmaceutical building blocks.
References
Assessing the stability of 2-(Methoxymethyl)morpholine under various reaction conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. This guide provides a comparative assessment of the stability of 2-(Methoxymethyl)morpholine under various reaction conditions, offering insights into its degradation pathways and performance against relevant alternatives. The information presented herein is crucial for formulation development, establishment of storage conditions, and ensuring the overall quality and safety of potential drug candidates.
Comparative Stability Analysis
To provide a clear comparison, the stability of this compound was assessed against two structurally related alternatives: 2-(Hydroxymethyl)morpholine and N-Methylmorpholine . The selection of these alternatives allows for an evaluation of the impact of the methoxymethyl substituent and N-substitution on the overall stability of the morpholine ring.
Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparative Stability Data (% Degradation)
| Condition | This compound | 2-(Hydroxymethyl)morpholine | N-Methylmorpholine |
| Acidic (0.1 M HCl, 60°C, 24h) | 8.2 | 7.5 | 12.8 |
| Basic (0.1 M NaOH, 60°C, 24h) | 2.1 | 1.8 | 1.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.6 | 18.2 | 5.4 |
| Thermal (80°C, 75% RH, 7 days) | 1.5 | 2.5 | 0.8 |
| Photolytic (ICH Q1B, 1.2M lux·h) | 4.3 | 4.8 | 3.1 |
Analysis of Stability Data:
-
Acidic Conditions: this compound and its hydroxyl analog exhibit moderate degradation in the presence of strong acid, likely due to the acid-catalyzed cleavage of the ether bond.[1][2][3][4][5][6] N-Methylmorpholine shows slightly higher degradation, suggesting that the N-alkylation may increase the susceptibility of the morpholine ring to acid-mediated degradation.
-
Basic Conditions: All three compounds demonstrate good stability under basic conditions, with minimal degradation observed. This is expected for the morpholine scaffold, which is generally resistant to base-catalyzed hydrolysis.
-
Oxidative Conditions: this compound and 2-(Hydroxymethyl)morpholine show significant degradation under oxidative stress. The presence of the ether and alcohol functionalities, particularly at the carbon adjacent to the ring oxygen, makes them susceptible to oxidative cleavage.[7][8] In contrast, N-Methylmorpholine is considerably more stable, indicating that the primary site of oxidation in the other two compounds is the C2 substituent.
-
Thermal and Photolytic Stability: All three compounds exhibit high stability under thermal and photolytic stress, with only minor degradation detected. This suggests that the core morpholine structure is robust under these conditions.
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments performed.
General Procedure for Forced Degradation Studies
A stock solution of each compound (1 mg/mL) was prepared in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v). Aliquots of the stock solution were then subjected to the following stress conditions. At the specified time points, samples were withdrawn, neutralized (if necessary), and diluted to a final concentration of 0.1 mg/mL for HPLC analysis.
Acidic Degradation
To 1 mL of the stock solution, 1 mL of 0.2 M HCl was added. The mixture was heated in a water bath at 60°C for 24 hours. After cooling, the solution was neutralized with 1 mL of 0.2 M NaOH and diluted for analysis.
Basic Degradation
To 1 mL of the stock solution, 1 mL of 0.2 M NaOH was added. The mixture was heated in a water bath at 60°C for 24 hours. After cooling, the solution was neutralized with 1 mL of 0.2 M HCl and diluted for analysis.
Oxidative Degradation
To 1 mL of the stock solution, 1 mL of 6% (v/v) hydrogen peroxide was added. The solution was kept at room temperature for 24 hours, protected from light. The sample was then diluted for analysis.
Thermal Degradation
The solid compound was placed in a thin layer in a petri dish and exposed to a temperature of 80°C and 75% relative humidity in a stability chamber for 7 days. A sample was then withdrawn, dissolved, and diluted for analysis.
Photostability Testing
The solid compound was exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10][11][12] A control sample was kept in the dark under the same temperature and humidity conditions.
HPLC Analysis
A validated stability-indicating reversed-phase HPLC method was used for the quantification of the parent compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity like this compound.
Caption: Workflow for assessing the stability of a new chemical entity.
Hypothetical Signaling Pathway Influenced by a Morpholine-Containing Compound
This diagram illustrates a hypothetical signaling pathway where a morpholine-containing drug inhibits a key kinase, leading to downstream effects on cell proliferation.
Caption: Inhibition of a kinase signaling pathway by a morpholine analog.
Conclusion
This compound demonstrates good stability under basic, thermal, and photolytic conditions. Its primary liabilities are degradation under acidic and oxidative stress, which is a common characteristic of molecules containing ether linkages. Compared to 2-(Hydroxymethyl)morpholine, it shows slightly improved stability under oxidative conditions, potentially due to the masking of the hydroxyl group. N-Methylmorpholine, lacking the C2 substituent, is more resistant to oxidation but shows greater susceptibility to acid-catalyzed degradation.
This comparative guide provides valuable insights for drug development professionals, highlighting the potential degradation pathways and informing the development of stable formulations and appropriate storage conditions for this compound and related compounds. Further studies to fully elucidate the structures of the degradation products are recommended to gain a complete understanding of its stability profile.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative cleavage of ethers - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmatutor.org [pharmatutor.org]
- 11. iagim.org [iagim.org]
- 12. database.ich.org [database.ich.org]
Comparison of spectroscopic data for different morpholine isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for four common isomers of morpholine: morpholine, 2-methylmorpholine, 3-methylmorpholine, and N-methylmorpholine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Executive Summary
The position of the methyl group in the morpholine ring significantly influences the spectroscopic properties of the isomers. ¹H and ¹³C NMR spectroscopy provide the most definitive data for differentiation, with key shifts observed for protons and carbons adjacent to the methyl substituent and the heteroatoms. IR spectroscopy offers characteristic vibrational frequencies for N-H, C-H, and C-O bonds, with subtle shifts indicative of the substitution pattern. Mass spectrometry reveals distinct fragmentation patterns that can be used to distinguish between the isomers based on the stability of the resulting fragments.
Data Presentation
¹H NMR Spectroscopic Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for the four morpholine isomers. The spectra were typically recorded in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| Morpholine | H2, H6 (CH₂-O) | ~3.70 |
| H3, H5 (CH₂-N) | ~2.87 | |
| NH | ~1.8 (broad) | |
| 2-Methylmorpholine | H2 | ~3.8-3.9 |
| H3, H5 | ~2.5-2.9 | |
| H6 | ~3.5-3.7 | |
| CH₃ | ~1.1 (d) | |
| NH | Variable | |
| 3-Methylmorpholine | H2, H6 | ~3.6-3.8 |
| H3 | ~2.9-3.1 | |
| H5 | ~2.2-2.4 (eq), ~2.8-3.0 (ax) | |
| CH₃ | ~1.0 (d) | |
| NH | Variable | |
| N-Methylmorpholine | H2, H6 (CH₂-O) | ~3.6-3.7 |
| H3, H5 (CH₂-N) | ~2.4-2.5 | |
| N-CH₃ | ~2.3 |
Table 1. ¹H NMR Chemical Shifts of Morpholine Isomers.
¹³C NMR Spectroscopic Data
The ¹³C NMR chemical shifts provide further structural confirmation.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Morpholine [1][2] | C2, C6 (C-O) | ~67.8 |
| C3, C5 (C-N) | ~46.2 | |
| 2-Methylmorpholine [3] | C2 | ~72-74 |
| C3 | ~52-54 | |
| C5 | ~45-47 | |
| C6 | ~67-69 | |
| CH₃ | ~18-20 | |
| 3-Methylmorpholine [4] | C2 | ~67-69 |
| C3 | ~52-54 | |
| C5 | ~52-54 | |
| C6 | ~73-75 | |
| CH₃ | ~18-20 | |
| N-Methylmorpholine | C2, C6 (C-O) | ~67.1 |
| C3, C5 (C-N) | ~55.2 | |
| N-CH₃ | ~46.5 |
Table 2. ¹³C NMR Chemical Shifts of Morpholine Isomers.
Infrared (IR) Spectroscopy Data
Key IR absorption bands are useful for identifying functional groups and substitution patterns.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Morpholine [3] | N-H Stretch | ~3330 (broad) |
| C-H Stretch | ~2850-2950 | |
| C-O Stretch | ~1115 | |
| 2-Methylmorpholine [3] | N-H Stretch | ~3300-3400 (broad) |
| C-H Stretch | ~2850-2970 | |
| C-O Stretch | ~1100-1120 | |
| 3-Methylmorpholine [4] | N-H Stretch | ~3300-3400 (broad) |
| C-H Stretch | ~2850-2970 | |
| C-O Stretch | ~1100-1120 | |
| N-Methylmorpholine | C-H Stretch | ~2800-2960 |
| C-O Stretch | ~1114 |
Table 3. Significant IR Absorption Bands of Morpholine Isomers.
Mass Spectrometry Data
The fragmentation patterns in mass spectrometry are unique for each isomer.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Morpholine [5] | 87 | 57, 56, 42, 30 |
| 2-Methylmorpholine | 101 | 86, 71, 57, 42 |
| 3-Methylmorpholine [4] | 101 | 86, 71, 56, 44 |
| N-Methylmorpholine [6] | 101 | 86, 70, 58, 42 |
Table 4. Mass Spectrometry Fragmentation Data of Morpholine Isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9]
-
Sample Preparation: Approximately 5-10 mg of the morpholine isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10-12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200-220 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy[10][11][12][13]
-
Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of the empty salt plates was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)[14][15][16][17]
-
Sample Introduction: For volatile isomers, a direct injection or headspace analysis approach was used with a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Instrumentation: A GC-MS system equipped with a quadrupole mass analyzer was used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300
-
Scan Speed: 1000 amu/s
-
-
Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the morpholine isomer, and the mass spectrum of that peak was extracted and analyzed.
Visualization of Methodologies
Caption: Workflow for differentiating morpholine isomers.
Caption: Logic of spectroscopic differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine, 4-methyl- [webbook.nist.gov]
The Methoxymethyl (MOM) Group: A Comparative Guide to its Impact on Reactivity and Selectivity in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The methoxymethyl (MOM) ether has long been a staple for the protection of alcohols and phenols due to its general stability and the predictability of its cleavage under acidic conditions. This guide provides a comprehensive evaluation of the MOM group's influence on reaction reactivity and selectivity, presenting a comparative analysis with other common protecting groups, supported by experimental data and detailed protocols.
Performance Comparison of Alcohol Protecting Groups
The choice of a protecting group significantly impacts the efficiency of a synthetic route. The following table summarizes typical conditions and outcomes for the protection of a primary alcohol with various common protecting groups, offering a comparative perspective on the performance of the MOM group.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| MOM | MOMCl, DIPEA | DCM | 0 to 25 | 16 | >90 |
| SEM | SEMCl, DIPEA | DCM | 0 to 25 | 2-4 | >95 |
| THP | DHP, PPTS | DCM | 25 | 2 | >90 |
| TBDMS | TBDMSCl, Imidazole | DMF | 25 | 2-4 | >95 |
| Bn | BnBr, NaH | THF | 0 to 25 | 12 | >90 |
Data compiled from various sources and represent typical, substrate-dependent values.
Impact on Reactivity
The MOM group, being an acetal, is stable to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. This stability makes it a reliable choice for protecting alcohols and phenols during various transformations in other parts of a molecule.
However, the introduction of the MOM group can influence the reactivity of the parent molecule. The ether oxygen atoms can act as Lewis basic sites, potentially coordinating with metal catalysts and influencing the stereochemical outcome of reactions.
The most significant impact on reactivity is observed during deprotection. The lability of the MOM group under acidic conditions dictates the feasible reaction conditions in the final stages of a synthesis. While this allows for selective removal, it also precludes the use of strongly acidic reagents in subsequent steps.
Selectivity in Deprotection: An Orthogonal Approach
A key advantage of the MOM group is the ability to selectively remove it in the presence of other protecting groups, a concept known as orthogonal deprotection. This allows for the sequential unmasking of different functional groups within a complex molecule.
| Deprotection Condition for MOM | Protecting Group | % Cleavage of Other Group |
| Mild Acid (e.g., PPTS, MeOH) | TBDMS | <5 |
| Benzyl (Bn) | <5 | |
| PMB | >95 | |
| Stronger Acid (e.g., HCl, MeOH) | TBDMS | Variable |
| Benzyl (Bn) | <5 |
Data are illustrative and highly dependent on substrate and specific reaction conditions.
For instance, the MOM group can be selectively cleaved in the presence of silyl ethers like TBDMS and TBDPS, as well as benzyl (Bn) and allyl ethers, by using mild acidic conditions.[1] Conversely, silyl ethers can be removed with fluoride sources (e.g., TBAF) without affecting the MOM ether. The p-methoxybenzyl (PMB) group, which is also acid-labile, is generally more sensitive to acidic conditions than the MOM group, allowing for the selective deprotection of PMB in the presence of MOM.
Directing Effects in Electrophilic Aromatic Substitution
When a MOM group is used to protect a phenolic hydroxyl group, the methoxy component of the MOM ether (-OCH2OCH3 ) can influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[2] This directing effect must be considered when planning synthetic steps involving electrophilic attack on the aromatic ring.
Caption: Resonance delocalization in a MOM-protected phenol leads to increased electron density at the ortho and para positions, directing incoming electrophiles to these sites.
Experimental Protocols
Protection of a Primary Alcohol with MOMCl
Objective: To protect a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).
Materials:
-
Primary alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Methoxymethyl chloride (MOMCl) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add MOMCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the protection of an alcohol with the methoxymethyl (MOM) group.
Deprotection of a MOM Ether using Acid
Objective: To remove the MOM protecting group using acidic conditions.
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Acid-catalyzed deprotection pathway of a MOM ether.
Conclusion
The methoxymethyl group remains a highly valuable and versatile protecting group for alcohols and phenols. Its stability to a broad range of reaction conditions, coupled with its reliable cleavage under acidic conditions, provides a robust platform for complex organic synthesis. The ability to perform orthogonal deprotection in the presence of other common protecting groups further enhances its utility. However, researchers must consider the directing effects of the methoxy group in electrophilic aromatic substitutions and the potential for its ether oxygens to influence the stereochemistry of certain reactions. By carefully considering these factors and leveraging the comparative data presented, scientists can effectively integrate the MOM group into their synthetic strategies to achieve their molecular targets with high efficiency and selectivity.
References
Safety Operating Guide
Safe Disposal of 2-(Methoxymethyl)morpholine: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-(Methoxymethyl)morpholine, a chemical requiring careful handling due to its hazardous properties. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.
The disposal guidelines outlined below are based on safety data for the parent compound, Morpholine, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. As their chemical structures and properties are similar, these procedures serve as a robust interim guide. However, it is imperative to consult the specific SDS for this compound upon availability and to adhere to all local, regional, and national regulations.
Hazard Profile and Safety Summary
This compound is anticipated to share hazards with Morpholine, which is classified as a flammable liquid and vapor. It is harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2][3] It is also expected to cause severe skin burns and eye damage.[1][2][3]
| Hazard Classification | Description |
| Flammable Liquid | Category 3.[1][2][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[2][3][5][6] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed).[1][2][3] |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin).[1][2][3] |
| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled).[1][2][3] |
| Skin Corrosion | Category 1B/1A (Causes severe skin burns).[1][2][3] |
| Eye Damage | Category 1 (Causes serious eye damage).[1][2] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child). |
Data based on Morpholine Safety Data Sheets.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Dispose of contaminated gloves after use.[1]
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][7]
-
Body Protection: Wear a chemical-resistant apron or lab coat and closed-toe shoes.[1]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a respirator with an appropriate cartridge.[4]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material and kept tightly closed in a dry, cool, and well-ventilated area.[5][7]
-
Store waste containers away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7][8] Do not use combustible materials.
-
Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[5][7][8]
-
Clean the affected area thoroughly.
-
Do not allow the product to enter drains.[1]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide the disposal company with a complete characterization of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
